molecular formula C7H4BrN3O2 B1374338 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 944903-05-3

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B1374338
CAS No.: 944903-05-3
M. Wt: 242.03 g/mol
InChI Key: DIOGTIVUKTZYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGTIVUKTZYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737408
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-05-3
Record name 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS No: 944903-05-3), a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents with applications in oncology and infectious diseases.[1][2][3] This document outlines a robust two-step synthetic pathway, beginning with the cyclocondensation of 2-amino-5-bromopyrimidine to form an ester intermediate, followed by saponification to yield the target carboxylic acid. We delve into the rationale behind key experimental choices, from reagent selection to reaction conditions. Furthermore, this guide establishes a rigorous characterization workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Section 1: The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyrimidine fused ring system is of significant interest to the pharmaceutical industry, recognized for its versatile biological activities that span anti-cancer, anti-viral, antimicrobial, and anti-inflammatory properties.[3][4] This structural motif is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity, making it a foundational component in the design of novel therapeutics.[5] Compounds like Divaplon and Fasiplon, which feature this core, underscore its clinical relevance.[4][6]

The target molecule, this compound, serves as a crucial synthetic intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, allowing for the construction of diverse chemical libraries for drug screening. Its derivatives have shown potential as potent kinase inhibitors, which are pivotal in regulating cancer cell proliferation.[1]

Section 2: Retrosynthetic Analysis and Strategic Approach

The synthesis of the imidazo[1,2-a]pyrimidine core is classically achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] Our strategy adapts this principle for the synthesis of the title compound.

A retrosynthetic analysis reveals a logical pathway. The target carboxylic acid can be derived from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. This ester intermediate, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, can be formed by the key cyclocondensation reaction between 2-amino-5-bromopyrimidine and an α-halo-β-ketoester, such as ethyl bromopyruvate. The selection of 2-amino-5-bromopyrimidine is strategic as it directly installs the required bromine atom at the C6 position of the final heterocyclic system.

G Target This compound Intermediate Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate Target->Intermediate < Hydrolysis (Saponification) Precursor1 2-Amino-5-bromopyrimidine Intermediate->Precursor1 < Cyclocondensation Precursor2 Ethyl Bromopyruvate Intermediate->Precursor2 < Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Section 3: Detailed Synthesis Protocol

This section provides a validated, step-by-step protocol for the synthesis of this compound. The process is divided into the formation of the ester intermediate and its subsequent hydrolysis.

Part A: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (Intermediate)

This step involves a cyclocondensation reaction. The nitrogen of the pyrimidine ring attacks the electrophilic carbonyl carbon of ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused bicyclic system.

Experimental Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol).

  • Solvent and Base Addition: Add acetonitrile (100 mL) as the solvent, followed by anhydrous potassium carbonate (15.9 g, 115 mmol, 2.0 equiv.).

    • Causality: Acetonitrile is a suitable polar aprotic solvent for this type of condensation. Potassium carbonate acts as a non-nucleophilic base to facilitate the reaction without competing in side reactions.[1]

  • Addition of Electrophile: Add ethyl bromopyruvate (12.3 g, 63.2 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude solid in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture to afford the title ester as a solid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A Reactants: 2-Amino-5-bromopyrimidine Ethyl Bromopyruvate K2CO3 B Solvent: Acetonitrile A->B C Conditions: Reflux (82°C), 4-6h B->C D Work-up: Filter, Extract, Recrystallize C->D E Product: Ethyl 6-bromoimidazo[1,2-a]- pyrimidine-3-carboxylate D->E F Reactant: Ester Intermediate G Reagents: NaOH / Ethanol F->G H Conditions: Reflux, 2-3h G->H I Acidification: Add HCl (aq) to pH ~3-4 H->I J Product: 6-Bromoimidazo[1,2-a]- pyrimidine-3-carboxylic acid I->J

Caption: Forward synthesis workflow diagram.

Part B: Hydrolysis to this compound (Final Product)

This is a classic saponification reaction where the ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated by acid to yield the final carboxylic acid.[1]

Experimental Protocol:

  • Reagent Setup: Dissolve the ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (10.0 g, 35.2 mmol) from Part A in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.8 g, 70.4 mmol, 2.0 equiv.) in water (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A precipitate will form.

    • Causality: Acidification is crucial to protonate the sodium carboxylate salt, which is soluble in the aqueous medium, to the desired carboxylic acid, which is typically much less soluble and precipitates out.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 30 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound.

Section 4: Comprehensive Characterization Workflow

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The workflow involves a series of spectroscopic analyses.

G Crude Crude Product (from Synthesis) Purify Purification (Recrystallization) Crude->Purify QC Quality Control & Identity Confirmation Purify->QC HNMR ¹H NMR Spectroscopy (Proton Environment) QC->HNMR CNMR ¹³C NMR Spectroscopy (Carbon Skeleton) QC->CNMR LCMS LC-MS (Purity & Molecular Weight) QC->LCMS FTIR FT-IR Spectroscopy (Functional Groups) QC->FTIR Final Validated Compound: 6-Bromoimidazo[1,2-a]pyrimidine- 3-carboxylic acid HNMR->Final CNMR->Final LCMS->Final FTIR->Final

Caption: Workflow for compound characterization and validation.

Protocol 4.1: Spectroscopic and Analytical Confirmation

The purified product should be subjected to the following analyses. Expected results are summarized in Table 1.

  • ¹H NMR Spectroscopy: This technique provides information on the number and chemical environment of protons. For the target molecule, characteristic signals for the pyrimidine and imidazole ring protons are expected.

  • ¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic rings.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC provides a purity profile, while MS confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. A broad O-H stretch for the carboxylic acid and a sharp C=O stretch are expected.

Section 5: Data Interpretation & Validation

Successful synthesis is confirmed when the collected analytical data aligns with the expected values for the target structure.

Analysis Technique Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons on the imidazopyrimidine core. A downfield singlet for the C2-H proton and distinct signals for the C5-H and C7-H protons are anticipated. A very broad singlet for the carboxylic acid proton (-COOH) is also expected.
¹³C NMR Chemical Shift (δ)Resonances for all 7 unique carbons. A characteristic signal for the carboxylic acid carbonyl (C=O) typically appears around 160-170 ppm.
LC-MS [M+H]⁺ (m/z)Molecular Formula: C₇H₄BrN₃O₂. Molecular Weight: 242.03 g/mol . Expected m/z: ~242.95 (for ⁷⁹Br) and ~244.95 (for ⁸¹Br), showing a characteristic isotopic pattern for bromine.[7]
FT-IR Wavenumber (cm⁻¹)Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid). Sharp absorption around 1700-1725 cm⁻¹ (C=O stretch). Absorptions in the 1500-1650 cm⁻¹ region (C=N and C=C stretching).
Melting Point °CA sharp melting point is indicative of high purity. The analogous 6-bromoimidazo[1,2-a]pyrimidine has a melting point of 216 - 220 °C.[2]

Data Validation: The presence of the characteristic isotopic pattern for bromine in the mass spectrum is a crucial validation point. The ¹H NMR spectrum should be free of signals corresponding to the ethyl group of the starting ester (typically a quartet and a triplet), confirming complete hydrolysis. The purity should be ≥97% as determined by LC analysis.

Section 6: Applications and Future Directions

With its synthesis and characterization successfully established, this compound is a versatile building block ready for use in drug discovery pipelines. The carboxylic acid moiety can be readily converted into a wide range of amides, esters, and other derivatives. The bromo-substituent is a key functional group for introducing further complexity through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of novel, highly functionalized imidazo[1,2-a]pyrimidine libraries for biological screening.

References

Navigating the Physicochemical Landscape of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmacology.[1] As a member of the imidazo[1,2-a]pyrimidine family, it is recognized for its potential therapeutic applications, including antimicrobial and anticancer properties.[1] The journey from a promising chemical entity to a viable drug candidate is paved with a thorough understanding of its fundamental physicochemical properties. These characteristics are paramount as they govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

While the synthesis and potential biological activities of imidazo[1,2-a]pyrimidine derivatives are subjects of ongoing research, specific experimental data for the physicochemical properties of this compound are not extensively documented in publicly available literature. This guide, therefore, takes a proactive approach. Instead of presenting unverified or predicted data, it serves as a comprehensive manual, detailing the robust experimental methodologies required to determine these critical parameters. For the researcher embarking on the characterization of this molecule, or similar new chemical entities, this document provides the necessary protocols and theoretical underpinnings to generate high-quality, reliable data.

Molecular Identity

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical characterization.

Identifier Value Source
Chemical Name This compound--INVALID-LINK--
CAS Number 944903-05-3[1]
Molecular Formula C₇H₄BrN₃O₂[2]
Molecular Weight 242.03 g/mol [1]
Canonical SMILES C1=CN2C(=C(C=N1)Br)N=C(C2=O)ON/A
InChI Key DIOGTIVUKTZYTE-UHFFFAOYSA-N[1]

Section 1: Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, thereby limiting therapeutic efficacy. It is therefore essential to quantify this property early in the drug discovery process. Two key types of solubility measurements are typically performed: kinetic and thermodynamic.

Kinetic Solubility

This high-throughput screening method provides a rapid assessment of a compound's solubility. It is particularly useful in the early stages of discovery for ranking compounds. The method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility

Considered the "gold standard," thermodynamic or equilibrium solubility measures the concentration of a saturated solution in equilibrium with the solid drug. This method is more time and resource-intensive but provides a more accurate representation of the drug's solubility in a given solvent system.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines the "shake-flask" method, a widely accepted technique for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a scintillation vial.

    • Add a known volume of PBS (pH 7.4) to the vial.

    • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the incubation period, allow the vial to stand undisturbed for at least one hour to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Data Presentation

Parameter Value
Temperature (°C) 25
pH 7.4
Solubility (µg/mL) To be determined
Solubility (µM) To be determined

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Quantification prep1 Add excess solid to vial prep2 Add PBS (pH 7.4) prep1->prep2 prep3 Shake at constant temperature (24-48h) prep2->prep3 sample1 Settle undissolved solid prep3->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 analysis2 HPLC analysis of standards and sample sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Unveiling Acidity: The pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa dictates its ionization state at different physiological pH values. The ionization state, in turn, influences solubility, permeability across biological membranes, and binding to the target protein. This compound possesses a carboxylic acid group, making the determination of its pKa crucial.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the carboxylic acid) and monitoring the change in pH.

Materials:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). Gentle warming may be required to aid dissolution, followed by cooling to room temperature.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

    • Immerse the calibrated pH electrode into the solution.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a small amount of 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve, where the moles of added base equal the initial moles of the acid.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at half the volume of the equivalence point.

    • Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, [A⁻] = [HA], and therefore, pH = pKa.

Data Presentation

Parameter Value
Temperature (°C) 25
Ionic Strength (M) 0.15
pKa To be determined

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water prep2 Add KCl for constant ionic strength prep1->prep2 prep3 Adjust initial pH with HCl prep2->prep3 titrate1 Add standardized NaOH in increments prep3->titrate1 titrate2 Record pH and volume after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of NaOH titrate2->analysis1 analysis2 Determine equivalence point analysis1->analysis2 analysis3 Determine pH at half-equivalence point (pKa) analysis2->analysis3

Caption: Workflow for pKa Determination.

Section 3: Lipophilicity Assessment: The Partition Coefficient (LogP)

Lipophilicity, the "fat-loving" nature of a molecule, is a key factor in its ability to cross cell membranes and distribute into tissues. The partition coefficient (LogP) is the most common measure of lipophilicity and is defined as the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium.

Experimental Protocol for LogP Determination by RP-HPLC

The traditional shake-flask method for LogP determination can be time-consuming and require a significant amount of pure compound. A more rapid and high-throughput alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a nonpolar stationary phase with its known LogP value.

Materials:

  • This compound

  • A set of standard compounds with known LogP values

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

  • Autosampler vials

Procedure:

  • Method Development:

    • Develop an isocratic RP-HPLC method that provides good peak shape and retention for the standard compounds and the test compound. The mobile phase composition should be optimized to achieve a suitable range of retention times.

  • Calibration:

    • Prepare solutions of the standard compounds of known concentrations.

    • Inject each standard compound onto the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values.

    • Perform a linear regression analysis on the data to obtain the equation of the calibration line (log k = m * LogP + c).

  • Sample Analysis:

    • Prepare a solution of this compound.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

    • Calculate the capacity factor (k) for the test compound.

  • LogP Calculation:

    • Using the equation of the calibration line, calculate the LogP of this compound by substituting its log k value into the equation.

Data Presentation

Parameter Value
HPLC Column C18
Mobile Phase To be specified
LogP To be determined

Workflow for LogP Determination by RP-HPLC

G cluster_hplc HPLC Analysis cluster_calc Calculations hplc1 Inject standard compounds hplc2 Record retention times (tR) hplc1->hplc2 calc1 Calculate capacity factor (k) for standards hplc2->calc1 hplc3 Inject test compound hplc4 Record retention time (tR) hplc3->hplc4 calc4 Calculate capacity factor (k) for test compound hplc4->calc4 calc2 Plot log k vs. known LogP calc1->calc2 calc3 Generate calibration curve calc2->calc3 calc5 Determine LogP from calibration curve calc3->calc5 calc4->calc5

Caption: Workflow for LogP Determination by RP-HPLC.

Section 4: Comprehensive Structural Characterization

Beyond the fundamental physicochemical properties, a thorough structural characterization is imperative for unequivocally identifying the compound and understanding its three-dimensional structure, which can influence its interaction with biological targets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by providing information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic rings and the C-Br bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight, confirming the elemental composition of the molecule.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information about conformation and potential polymorphic forms.

Typical IR Absorption Frequencies for Key Functional Groups

Functional Group Bond **Characteristic Absorption (cm⁻¹) **
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1760-1690
Aromatic RingC=C stretch1600-1450
Aromatic RingC-H stretch3100-3000
Alkyl HalideC-Br stretch690-515

Conclusion

References

An In-depth Technical Guide to 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid, its structural analogs, and derivatives, intended for researchers, scientists, and professionals in the field of drug development. The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds.

The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

Nitrogen-fused heterocyclic compounds are of immense importance in modern drug discovery and development.[1] Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a versatile and valuable core for the design of novel therapeutic agents.[1][3] Its structural similarity to endogenous purines allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[2][4][5] The adaptable nature of this scaffold permits extensive structural modifications, enabling the optimization of pharmacological effects through detailed structure-activity relationship (SAR) studies.[1]

The subject of this guide, this compound, represents a key intermediate and a pharmacologically relevant entity in its own right. The presence of the bromine atom at the 6-position provides a handle for further synthetic diversification, while the carboxylic acid at the 3-position can be crucial for target engagement or can be modified to modulate physicochemical properties.

Synthetic Strategies for Imidazo[1,2-a]pyrimidine Analogs

The construction of the imidazo[1,2-a]pyrimidine core is typically achieved through well-established synthetic methodologies, with the Chichibabin reaction being a foundational method.[5] This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone.[5] Modern synthetic approaches have expanded upon this, utilizing multicomponent reactions, intramolecular cyclizations, and microwave-assisted synthesis to improve efficiency and diversity.[6]

General Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold

The synthesis of the imidazo[1,2-a]pyrimidine ring system generally involves the reaction of a 2-aminopyrimidine with a suitable α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Condensation_Reaction Condensation Reaction (e.g., Chichibabin) 2-Aminopyrimidine->Condensation_Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation_Reaction Imidazo_Pyrimidine_Core Imidazo[1,2-a]pyrimidine Core Structure Condensation_Reaction->Imidazo_Pyrimidine_Core

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyrimidine core.

Detailed Protocol: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

This protocol outlines a common method for the synthesis of a key precursor, ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate.

Step 1: Reaction of 2-amino-5-bromopyrimidine with ethyl bromopyruvate.

  • Reactants: 2-amino-5-bromopyrimidine and ethyl bromopyruvate.

  • Solvent: A suitable organic solvent such as ethanol or acetonitrile.

  • Base: A mild base like sodium bicarbonate (NaHCO₃) is used to neutralize the HBr formed during the reaction.

  • Procedure:

    • Dissolve 2-amino-5-bromopyrimidine in the chosen solvent.

    • Add ethyl bromopyruvate to the solution.

    • Add sodium bicarbonate to the reaction mixture.

    • Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate.[7]

Step 2: Hydrolysis to this compound.

  • Reactant: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate.

  • Reagents: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of ethanol and water.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add the base and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.[8]

    • Filter the precipitate, wash with water, and dry to obtain this compound.[8]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyrimidine core is a prominent scaffold in the design of anticancer agents, particularly as inhibitors of protein kinases.[4][9] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.[9]

Mechanism of Action:

Many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like c-KIT.[4][10] Some derivatives have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2]

Signaling Pathway Diagram: Inhibition of a Kinase Pathway

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Imidazo_Pyrimidine_Inhibitor Imidazo[1,2-a]pyrimidine Derivative Imidazo_Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazo[1,2-a]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights:

  • Position 2: Substitution at the 2-position with aryl or heteroaryl groups is often crucial for potent kinase inhibitory activity. The nature and substitution pattern of this group can significantly influence target selectivity.[4]

  • Position 3: The carboxamide functionality at the 3-position is a common feature in many active compounds, forming key hydrogen bond interactions with the target protein. Modifications of the amide substituent can be used to fine-tune potency and pharmacokinetic properties.[8][11]

  • Position 6: The bromo substituent at the 6-position can be retained for its electronic effects or replaced with other groups through cross-coupling reactions to explore additional interactions with the target protein.

Quantitative Data for Anticancer Activity:

Compound SeriesTargetIC₅₀ (nM)Cell LineReference
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT (V654A)Several in the nanomolar rangeImatinib-resistant tumor cells[10]
Imidazo[1,2-a]pyridine-oxadiazole hybridsTubulin polymerization3450A549 (lung cancer)[12]
Novel Imidazo[1,2-a]pyridine compounds-45,000 (IP-5)HCC1937 (breast cancer)[13][14]
Antiviral Activity

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their potential as antiviral agents.[15] Their mechanism of action can involve the inhibition of viral enzymes or interference with host-cell factors required for viral replication. For instance, some derivatives have been explored as potential inhibitors of the SARS-CoV-2 spike protein and the human ACE2 receptor, which are key for viral entry into host cells.[15]

SAR Insights:

  • The introduction of Schiff base moieties derived from 3-amino-imidazo[1,2-a]pyrimidines has shown promise in the development of antiviral compounds.[15]

  • The overall lipophilicity and electronic properties of the substituents play a critical role in antiviral potency.

Antifungal Activity

The imidazo[1,2-a]pyrimidine scaffold is a promising starting point for the development of novel antifungal agents.[5]

Mechanism of Action:

A primary target for many antifungal imidazo[1,2-a]pyrimidine derivatives is lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[16] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

SAR Insights:

  • 3-Acyl imidazo[1,2-a]pyrimidines have shown potent antifungal activity.[16]

  • Molecular docking studies suggest that the imidazo[1,2-a]pyrimidine core interacts with the heme group in the active site of CYP51, while substituents on the acyl group can form additional interactions with surrounding amino acid residues, enhancing binding affinity.[16]

Quantitative Data for Antifungal Activity:

Compound SeriesTarget OrganismMIC₅₀ (µg/mL)Reference
3-Benzoyl imidazo[1,2-a]pyrimidinesCandida speciesVaries, with some compounds showing greater activity than fluconazole[16]

Molecular Modeling and In Silico Studies

Molecular docking and other computational methods are invaluable tools in the design and optimization of imidazo[1,2-a]pyrimidine-based inhibitors.[6][16][17] These techniques provide insights into the binding modes of these compounds within the active sites of their biological targets, helping to rationalize observed SAR and guide the design of new analogs with improved potency and selectivity.[16]

For example, docking studies of 3-benzoyl imidazo[1,2-a]pyrimidine derivatives in the active site of fungal CYP51 have revealed key hydrophobic and hydrogen bonding interactions that contribute to their antifungal activity.[16] Similarly, docking studies have been employed to understand the binding of imidazo[1,2-a]pyridine derivatives to various protein kinases, aiding in the development of selective anticancer agents.[9]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability and broad spectrum of biological activities, particularly in oncology and infectious diseases, make them a focal point of ongoing research. Future efforts in this area will likely focus on the development of more potent and selective inhibitors through a combination of rational drug design, advanced synthetic methodologies, and comprehensive biological evaluation. The continued exploration of the chemical space around the imidazo[1,2-a]pyrimidine core holds significant potential for the discovery of novel and effective therapeutic agents.

References

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered substantial attention in medicinal chemistry due to its versatile biological activities. As a bioisostere of purine, this nitrogen-bridged fused ring system has proven to be a valuable framework for the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with the imidazo[1,2-a]pyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these biological effects.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system consisting of an imidazole ring fused to a pyrimidine ring. This structural motif is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[1] The inherent drug-like properties of this scaffold, coupled with the synthetic accessibility of a diverse range of derivatives, have made it a "privileged structure" in drug discovery.[2] Several preclinical and clinical candidates incorporating this core structure, such as divaplon, fasiplon, and taniplon, have been developed for various therapeutic indications, highlighting its pharmacological potential.[3][4]

This technical guide will explore the key biological activities of the imidazo[1,2-a]pyrimidine scaffold, providing researchers and drug development professionals with a detailed understanding of its therapeutic promise and the methodologies to explore it further.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have been shown to exert their cytotoxic effects through the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Pro-Survival Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[5] Several imidazo[1,2-a]pyridine and -pyrimidine derivatives have been identified as potent inhibitors of this pathway.[3][6] These compounds often act by competing with ATP for binding to the kinase domain of PI3K or Akt, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[3][7] Inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][8]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->PI3K Inhibition Imidazopyrimidine->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition.

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. However, its dysregulation is strongly associated with the initiation and progression of several cancers, particularly colorectal cancer.[9] A number of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been synthesized and identified as inhibitors of this pathway.[10][11][12] These compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation.[10][12] Interestingly, some of these inhibitors appear to function independently of GSK-3β, a key kinase in the β-catenin destruction complex, suggesting novel mechanisms of action within this pathway.[10][12]

Wnt/β-catenin Signaling Pathway Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->Gene_Transcription Activation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->beta_catenin Inhibition of Nuclear Translocation

Caption: Wnt/β-catenin pathway inhibition.

Beyond the PI3K/Akt/mTOR and Wnt/β-catenin pathways, imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit anticancer activity through various other mechanisms, including:

  • Cyclin-Dependent Kinase (CDK) Inhibition: These compounds can target CDKs, which are key regulators of the cell cycle, leading to cell cycle arrest and apoptosis.[6][13][14]

  • c-KIT Inhibition: Certain derivatives have shown potent inhibitory activity against the c-KIT receptor tyrosine kinase, a driver in several cancers like gastrointestinal stromal tumors (GIST).[15]

  • Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.[13]

Summary of Anticancer Activity

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyrimidine and related derivatives against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Imidazo[1,2-a]pyridinesHCC1937 (Breast)45 - 79.6p53/p21 upregulation[16]
Imidazo[1,2-a]pyridinesVarious (Breast, Liver, etc.)0.01 - 44.6PI3K/Akt/mTOR inhibition[16]
Imidazo[1,2-a]pyrazineHep-2, HepG2, MCF-7, A37511 - 13Not specified[17][18]
Imidazo[1,2-a]pyrimidineMCF-7 (Breast)Not specifiedCOX-2 Inhibition[4]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19][20][21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).[20]

  • MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][10][11][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3][10]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as desired.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer.[3]

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[3][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]

Flow cytometry analysis of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[24][25]

Step-by-Step Protocol:

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[25]

  • Staining: Resuspend the fixed cells in a staining buffer containing PI and RNase A (to prevent staining of RNA).[25]

  • Incubation: Incubate the cells in the staining solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][23][27][28][29]

Mechanism of Action

The precise mechanisms of antimicrobial action for many imidazo[1,2-a]pyrimidine derivatives are still under investigation. However, their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.[22]

Summary of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative imidazo[1,2-a]pyrimidine derivatives against various microbial strains.

CompoundMicroorganismMIC (mg/mL)Reference
2-(p-tolyl)imidazo[1,2-a]pyrimidineCandida albicans0.031[27]
2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidineCandida albicans0.062[27]
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidineCandida albicans0.062[27]
2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidineCandida albicans0.031[27]
Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][28][29][30][31]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[29]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the imidazo[1,2-a]pyrimidine compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[28]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[28]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[30]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[29]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Imidazo[1,2-a]pyrimidine derivatives have shown promising anti-inflammatory properties.[21][32][33]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many imidazo[1,2-a]pyrimidine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[4][21] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[12]

COX-2 Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->COX2 Inhibition

Caption: COX-2 inhibition by imidazo[1,2-a]pyrimidines.

Summary of Anti-inflammatory Activity

The following table highlights the COX-2 inhibitory activity of selected imidazo[1,2-a]pyrimidine derivatives.

CompoundCOX-2 IC50 (µM)COX-2 Selectivity IndexReference
Benzo[6][13]imidazo[1,2-a]pyrimidine derivative (5a)0.05>4000[4]
2,3-diaryl-imidazo[1,2-a]pyrimidine13>13[21]
Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[1][19][34][35][36]

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[34]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into control and treatment groups.[1]

  • Compound Administration: Administer the imidazo[1,2-a]pyrimidine derivatives or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically orally or intraperitoneally.[34]

  • Induction of Edema: After a specific pre-treatment time, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[34]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[34]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

Central Nervous System (CNS) Activity: Modulating Neuronal Signaling

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential in treating CNS disorders, particularly anxiety.[2][30][37][38]

Mechanism of Action: GABA-A Receptor Agonism

Several imidazo[1,2-a]pyrimidine derivatives act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[30][37][38] These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to anxiolytic and sedative effects.[37][38] Notably, some derivatives exhibit functional selectivity for specific GABA-A receptor subtypes (e.g., α2/α3), which may offer a more favorable side-effect profile compared to non-selective benzodiazepines.[2][38]

// Nodes GABA [label="GABA", shape=ellipse, fillcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", shape=proteasesite, fillcolor="#F1F3F4"]; Imidazopyrimidine [label="Imidazo[1,2-a]pyrimidine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloride_Influx [label="Chloride Ion\nInflux", shape=cds, fillcolor="#FFFFFF"]; Neuronal_Inhibition [label="Neuronal Inhibition\n(Anxiolytic Effect)", shape=octagon, fillcolor="#FFFFFF"];

// Edges GABA -> GABA_A_Receptor [label="Binds to GABA Site"]; Imidazopyrimidine -> GABA_A_Receptor [label="Binds to Benzodiazepine Site"]; GABA_A_Receptor -> Chloride_Influx [label="Channel Opening"]; Chloride_Influx -> Neuronal_Inhibition [label="Leads to"]; }

References

In Silico ADMET and Drug-Likeness Studies of Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Profiling in Drug Discovery

The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and safety profiles.[1][2] The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] However, the biological activity of these derivatives must be complemented by acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure their success as therapeutic agents.[5][6]

This technical guide provides a comprehensive overview of the principles and practical application of in silico ADMET and drug-likeness studies, with a specific focus on the imidazo[1,2-a]pyrimidine class of compounds. By leveraging computational models early in the drug discovery process, researchers can prioritize compounds with a higher probability of success, thereby reducing the time and cost associated with drug development.[7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to integrate these predictive technologies into their workflows.

Pillar I: Deconstructing ADMET – The Body's Response to a Drug Candidate

Understanding how a potential drug molecule interacts with the body is paramount. The ADMET profile dictates a compound's bioavailability, its concentration at the target site, its metabolic fate, and its potential for adverse effects.[9] In silico tools provide a rapid and cost-effective means to predict these properties before a compound is even synthesized.[10]

Absorption

For oral administration, a drug must first be absorbed from the gastrointestinal tract into the bloodstream.[11] Key parameters influencing absorption include:

  • Gastrointestinal (GI) Absorption: The extent to which a compound is absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the highly selective barrier protecting the brain, which is crucial for CNS-acting drugs.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy.

Distribution

Once in the bloodstream, a drug is distributed to various tissues and organs.[6] Important considerations include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. Only the unbound fraction is free to exert its pharmacological effect.

  • Volume of Distribution (VD): This parameter indicates the extent of a drug's distribution in the body's tissues versus the plasma.

Metabolism

The body's enzymatic machinery, primarily in the liver, chemically modifies drugs to facilitate their excretion.[6] Key aspects of metabolism to consider are:

  • Cytochrome P450 (CYP) Inhibition/Induction: CYPs are a major family of drug-metabolizing enzymes. Inhibition or induction of these enzymes can lead to drug-drug interactions.

  • Metabolic Stability: The susceptibility of a compound to metabolism. A compound that is too rapidly metabolized may have a short duration of action.

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).[6]

Toxicity

Predicting potential toxicity early is one of the most critical applications of in silico methods.[7][12] This can prevent costly late-stage failures.[1] Key toxicity endpoints that can be predicted include:

  • Hepatotoxicity: Drug-induced liver injury.

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.

  • Carcinogenicity and Mutagenicity: The potential of a compound to cause cancer or genetic mutations.

Pillar II: The Concept of Drug-Likeness – Are the Properties Right for an Oral Drug?

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans.[11] Several rule-based filters have been developed to guide medicinal chemists in designing compounds with favorable pharmacokinetic properties.

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, this rule of thumb is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[13][14] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[14]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[14]

  • A molecular mass less than 500 daltons.[14]

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.[14]

While not a rigid set of rules, violating more than one of these criteria may indicate potential problems with absorption or permeation.[13][15]

Pillar III: A Practical Workflow for In Silico Analysis of Imidazo[1,2-a]pyrimidine Derivatives

This section outlines a step-by-step protocol for conducting in silico ADMET and drug-likeness studies.

Step 1: Compound Library Preparation
  • Structure Drawing and Standardization: Draw the 2D structures of the imidazo[1,2-a]pyrimidine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure that the structures are standardized, including the handling of tautomers and ionization states at physiological pH (7.4).

  • File Format Conversion: Save the structures in a suitable format for input into ADMET prediction software, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

Step 2: Selection of In Silico Tools

A variety of free and commercial software packages are available for ADMET prediction.[16][17] For this guide, we will reference the capabilities of commonly used platforms like SwissADME, pkCSM, and ADMETlab.[16][18]

Step 3: Execution of Predictions
  • Input Structures: Upload the prepared file containing the imidazo[1,2-a]pyrimidine derivatives into the chosen software.

  • Run Calculations: Initiate the prediction of physicochemical properties, pharmacokinetic parameters, and toxicity endpoints.

Step 4: Data Analysis and Interpretation

The output from the software will be a comprehensive set of predicted values for each compound. The following tables provide an example of how this data can be structured and interpreted for a hypothetical set of imidazo[1,2-a]pyrimidine derivatives.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
IMP-001 350.42.8140
IMP-002 480.64.2260
IMP-003 520.75.5382
IMP-004 410.53.5050
  • Interpretation: Compounds IMP-001, IMP-002, and IMP-004 adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[19] IMP-003 violates two rules (molecular weight and logP), which may indicate potential issues with absorption and should be flagged for further investigation.[15]

Table 2: Predicted ADME Properties of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP2D6 Inhibitor
IMP-001 HighYesNoYes
IMP-002 HighNoNoNo
IMP-003 LowNoYesYes
IMP-004 HighYesNoNo
  • Interpretation: IMP-001 and IMP-004 show promising absorption profiles and the ability to cross the BBB, making them suitable candidates for CNS targets.[4] However, IMP-001 is predicted to be a CYP2D6 inhibitor, which could lead to drug-drug interactions.[4] IMP-003 shows poor predicted absorption and is a P-gp substrate, further deprioritizing it.

Table 3: Predicted Toxicity Profile of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDhERG InhibitionHepatotoxicityCarcinogenicityMutagenicity
IMP-001 Low RiskNoNoNo
IMP-002 Low RiskYesNoNo
IMP-003 High RiskYesYesNo
IMP-004 Low RiskNoNoNo
  • Interpretation: IMP-004 emerges as the most promising candidate with a clean predicted toxicity profile.[20] IMP-002 and IMP-003 show potential hepatotoxicity, and IMP-003 also has a high risk of hERG inhibition and carcinogenicity, making it a poor candidate for further development.[20]

Visualizing the In Silico Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

ADMET_Workflow cluster_input Step 1: Input Preparation cluster_prediction Step 2 & 3: In Silico Prediction cluster_output Step 4: Data Analysis cluster_decision Decision Making Structure 2D Structure of Imidazo[1,2-a]pyrimidine SMILES SMILES/SDF Format Structure->SMILES Standardize & Convert Software ADMET Prediction Software (e.g., SwissADME) SMILES->Software Upload Druglikeness Drug-Likeness (Lipinski's Rules) Software->Druglikeness ADME ADME Properties Software->ADME Toxicity Toxicity Profile Software->Toxicity Decision Prioritize/ Deprioritize Candidates Druglikeness->Decision ADME->Decision Toxicity->Decision ADMET_Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity center Drug Candidate (Imidazo[1,2-a]pyrimidine) GI GI Absorption center->GI BBB BBB Permeability center->BBB PPB Plasma Protein Binding center->PPB CYP CYP Inhibition center->CYP Stability Metabolic Stability center->Stability Excretion Renal/Hepatic Clearance center->Excretion hERG hERG Inhibition center->hERG Hepato Hepatotoxicity center->Hepato Mutagen Mutagenicity center->Mutagen

References

"spectroscopic data (NMR, IR, MS) for 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] As a derivative of the imidazo[1,2-a]pyrimidine scaffold, it serves as a valuable building block for the synthesis of novel therapeutic agents, potentially targeting kinases involved in cancer cell proliferation.[1] The precise structural elucidation and purity assessment of this compound are paramount for its application in research and development. This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset for this specific molecule is not readily found, this guide will leverage data from structurally similar compounds and first principles of spectroscopy to provide a robust predictive analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation.

Molecular Structure and Predicted Spectroscopic Analysis

The structural integrity of this compound is confirmed through a synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Chemical Structure:

  • Molecular Formula: C₇H₄BrN₃O₂

  • Molecular Weight: 242.03 g/mol

  • CAS Number: 944903-05-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is recommended for a complete assignment.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicted based on the electronic environment of each nucleus, with comparisons to analogous imidazo[1,2-a]pyridine and pyrimidine systems.[2][3][4][5] The spectra are expected to be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the carboxylic acid and allow for the observation of the acidic proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale and Expected Multiplicity
2CH~8.5 - 8.8~125 - 130Singlet; deshielded by adjacent nitrogen and carboxylic acid.
3C-~115 - 120Quaternary carbon of the carboxylic acid.
5CH~9.0 - 9.3~145 - 148Doublet; deshielded due to proximity to the bridgehead nitrogen.
6C-Br-~110 - 115Quaternary carbon, shielded by bromine's electron-donating resonance effect.
7CH~7.8 - 8.1~130 - 135Doublet; adjacent to the bromine-substituted carbon.
8aC-~148 - 152Quaternary carbon at the ring junction.
COOHOH~12.0 - 13.0-Broad singlet; exchangeable with trace water in the solvent.
COOHC=O-~160 - 165Quaternary carbonyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle heating if necessary.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the DMSO-d₆ sample.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-14 ppm should be sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-180 ppm is appropriate. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, particularly between H5 and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_H Assign Proton Signals (Chemical Shift, Multiplicity) HMBC->Assign_H Assign_C Assign Carbon Signals Assign_H->Assign_C Structure Confirm Connectivity & Final Structure Assign_C->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic peaks for the carboxylic acid and the aromatic heterocyclic ring system.[6][7][8][9]

Table 2: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
2500-3300Carboxylic Acid O-HStretchingVery broad, strong band, often obscuring C-H stretches.
1680-1710Carboxylic Acid C=OStretchingStrong, sharp peak.
1600-1650Aromatic RingC=C and C=N StretchingMedium to strong peaks.
1400-1450Aromatic RingC-C StretchingMedium peaks.
1210-1320Carboxylic Acid C-OStretchingStrong peak.
~900Carboxylic Acid O-HOut-of-plane BendingBroad, medium peak.
700-800Aromatic C-HOut-of-plane BendingMedium to strong peak.
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like acetone or methylene chloride.[10]

  • Film Deposition: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[10]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_analysis Data Analysis Prep Dissolve sample in volatile solvent Film Deposit solution on NaCl/KBr plate & evaporate Prep->Film Bkg Collect Background Spectrum (clean plate) Film->Bkg Sample Collect Sample Spectrum Bkg->Sample Analysis Identify characteristic peaks (O-H, C=O, C=C, C=N) Sample->Analysis Confirm Confirm Functional Groups Analysis->Confirm

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[11][12][13]

Table 3: Predicted m/z Values in ESI-MS

m/z (Daltons)IonRationale
241.9 / 243.9[M+H]⁺Protonated molecular ion. The two peaks will have a ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[14][15]
240.9 / 242.9[M-H]⁻Deprotonated molecular ion (in negative ion mode). Also shows the ~1:1 bromine isotope pattern.
197.9 / 199.9[M+H-CO₂]⁺Loss of carbon dioxide (44 Da) from the protonated molecular ion.
162.0[M+H-Br]⁺Loss of a bromine radical from the protonated molecular ion.
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Optimize key ESI parameters such as capillary voltage, drying gas flow rate, and temperature to achieve a stable and strong signal for the molecular ion.[16]

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For more structural information, perform tandem MS (MS/MS) by isolating the molecular ion and inducing fragmentation.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep Prepare dilute solution (~1 mg/mL in MeOH) Infuse Direct infusion into ESI source Prep->Infuse Optimize Optimize source parameters Infuse->Optimize FullScan Acquire Full Scan MS Optimize->FullScan MSMS Perform MS/MS on [M+H]⁺ ion FullScan->MSMS MW Confirm Molecular Weight & Isotope Pattern MSMS->MW Frag Analyze Fragmentation Pattern MW->Frag Formula Confirm Elemental Formula (with HRMS) Frag->Formula

Caption: Workflow for ESI-MS analysis.

Integrated Structural Elucidation

The definitive confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.

Integrated_Analysis NMR NMR Spectroscopy NMR_Data C-H Framework Connectivity NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (COOH, Aromatic) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight Elemental Formula MS->MS_Data Final Unambiguous Structure Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Integrated workflow for structural confirmation.

  • Mass Spectrometry first confirms the molecular weight (242.03 g/mol ) and the presence of one bromine atom through the characteristic M+ and M+2 isotopic pattern.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and an aromatic system.

  • NMR Spectroscopy provides the final, detailed picture, confirming the precise arrangement of protons and carbons and their connectivity, allowing for the unambiguous assignment of the 6-bromo and 3-carboxylic acid substitution pattern on the imidazo[1,2-a]pyrimidine core.

Conclusion

The structural characterization of this compound requires a multi-faceted spectroscopic approach. By following the detailed protocols and predictive analyses outlined in this guide, researchers can confidently acquire and interpret the necessary NMR, IR, and MS data. This rigorous characterization is a critical step in ensuring the quality and identity of this important heterocyclic building block, thereby underpinning the integrity of subsequent research and development efforts in medicinal chemistry.

References

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and exploration of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutics. The imidazo[1,2-a]pyrimidine nucleus is one such scaffold, a versatile heterocyclic system that has garnered significant attention for its broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, promising derivative: 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid. We will dissect its structural features, extrapolate from its chemical lineage to identify high-probability therapeutic targets, and provide a strategic roadmap for its preclinical validation.

The Imidazo[1,2-a]pyrimidine Core: A Foundation of Biological Versatility

The imidazo[1,2-a]pyrimidine system is a fused bicyclic heteroaromatic ring system that can be considered a bioisostere of purine bases, a fundamental component of nucleic acids and a key player in cellular signaling.[1][3] This structural mimicry allows imidazo[1,2-a]pyrimidine derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors that recognize purine-containing substrates. The inherent chemical stability and synthetic tractability of this scaffold have further fueled its exploration, leading to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The subject of this guide, this compound, possesses two key functional groups that are critical to its potential therapeutic profile:

  • The 6-Bromo Substituent: The bromine atom at the 6-position is a heavy halogen that can significantly influence the compound's electronic properties and its ability to form halogen bonds with protein targets. This position is often a key site for synthetic modification to enhance potency and selectivity.[6]

  • The 3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position introduces a polar, ionizable group that can participate in hydrogen bonding and salt bridge formation with amino acid residues in a target's active site.[6] This group can be crucial for anchoring the molecule and driving its binding affinity.

High-Probability Therapeutic Targets: An Evidence-Based Exploration

Based on the extensive body of research on the broader imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine families, we can identify several high-probability therapeutic target classes for this compound.

Protein Kinases: The Epicenter of Cancer and Inflammatory Signaling

The most prominent and well-documented targets for imidazo[1,2-a]pyrimidine derivatives are protein kinases.[2] These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.

Key Kinase Targets for Investigation:

Kinase TargetRationale for a Potential RoleAssociated Diseases
c-KIT Derivatives of the related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold have shown potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[7][8][9][10]Gastrointestinal Stromal Tumors (GIST), Acute Myeloid Leukemia (AML), Melanoma
PI3K/Akt Pathway Imidazo[1,2-a]pyrazines, another related scaffold, have been identified as novel PI3K inhibitors.[11] Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt.[12]Cancer, Inflammatory Disorders
Raf Kinases (B-Raf) Imidazo[1,2-a]pyrimidine derivatives have been screened for their activity against B-Raf kinase, a key component of the MAPK/ERK pathway.[2]Melanoma, Colorectal Cancer, Thyroid Cancer
EGFR, VEGFR, CDKs The broader class of imidazo[1,2-a]pyridines has demonstrated anticancer activity through the inhibition of a range of kinases including EGFR, VEGFR, and CDKs.[13]Various Cancers

The following diagram illustrates the central role of these kinases in oncogenic signaling, highlighting them as prime targets for an imidazo[1,2-a]pyrimidine-based inhibitor.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Raf Raf RTK->Raf Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation CDKs CDKs CDKs->Proliferation

Caption: Key oncogenic kinase signaling pathways.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): A Target in Inflammatory Diseases

Recent discoveries have identified imidazo[1,2-a]pyrimidine derivatives as potent and orally bioavailable inhibitors of Lp-PLA2.[14] This enzyme is implicated in the pathogenesis of several inflammatory conditions, making it an attractive non-kinase target.

  • Mechanism of Action: Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory mediators. Inhibition of this enzyme can therefore reduce inflammation.

  • Therapeutic Potential: Atherosclerosis, Alzheimer's disease, and diabetic macular edema.

Mycobacterial Enzymes: A New Frontier in Antitubercular Drug Discovery

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of new treatments for tuberculosis.[15] Specific derivatives have been found to inhibit enzymes essential for the survival of Mycobacterium tuberculosis.

  • QcrB (Cytochrome b subunit of the bc1 complex): This is a key component of the electron transport chain, and its inhibition disrupts energy production in the bacterium.[15]

  • Mtb Glutamine Synthetase (MtGS): This enzyme is crucial for nitrogen metabolism in M. tuberculosis.[15]

Given the structural similarity, this compound warrants investigation as a potential antitubercular agent targeting these enzymes.

Experimental Workflows for Target Validation and Lead Optimization

A systematic and rigorous experimental approach is essential to validate the predicted targets of this compound and to advance it as a potential drug candidate.

Initial Target Screening and Hit Confirmation

The initial phase involves broad screening against a panel of putative targets to identify initial "hits."

Step-by-Step Protocol: Kinase Inhibition Profiling

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) at a single high concentration (e.g., 10 µM). This panel should include the high-probability targets identified in Section 2.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition at the screening concentration.

  • IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with varying concentrations of the compound and measuring enzyme activity.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., if the primary screen was a biochemical assay, use a cell-based assay) to rule out assay-specific artifacts.

The following diagram outlines this initial screening workflow.

Screening_Workflow Start 6-Bromoimidazo[1,2-A]pyrimidine- 3-carboxylic acid Kinase_Panel Broad Kinase Panel Screen (e.g., 10 µM) Start->Kinase_Panel Hit_ID Identify Hits (>50% Inhibition) Kinase_Panel->Hit_ID Dose_Response IC50 Determination for Hits Hit_ID->Dose_Response Yes No_Action No Significant Hits Hit_ID->No_Action No Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: Workflow for initial kinase target screening.

Cellular Activity and Mechanism of Action Studies

Once a validated hit is identified, the next step is to assess the compound's activity in a cellular context and to confirm that it engages the intended target.

Step-by-Step Protocol: Cellular Target Engagement Assay (e.g., for c-KIT)

  • Cell Line Selection: Choose a cell line that is dependent on the target kinase for survival (e.g., GIST-T1 cells for c-KIT).

  • Cell Viability Assay: Treat the cells with a range of concentrations of the compound and measure cell viability after a defined period (e.g., 72 hours) using an MTS or CellTiter-Glo assay.

  • Phospho-Protein Western Blot: Treat the cells with the compound for a short duration (e.g., 1-2 hours) and then lyse the cells. Perform a Western blot to detect the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target engagement.

  • Thermal Shift Assay (CETSA): This biophysical assay can be used to directly demonstrate that the compound binds to the target protein in intact cells.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial compound serves as a starting point for a medicinal chemistry program aimed at improving its potency, selectivity, and drug-like properties.

  • SAR by Chemical Modification: Systematically modify the 6-bromo and 3-carboxylic acid positions, as well as other positions on the imidazo[1,2-a]pyrimidine core, to understand the structure-activity relationship.[1]

  • Selectivity Profiling: Profile optimized leads against a broad panel of kinases and other off-targets to ensure selectivity and minimize potential side effects.

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising compounds to assess their potential for in vivo efficacy and safety.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its privileged scaffold and strategic functionalization suggest a high likelihood of activity against several clinically relevant targets, particularly protein kinases involved in cancer and inflammation. The systematic approach to target validation and lead optimization outlined in this guide provides a clear path forward for unlocking the full therapeutic potential of this and related molecules. Future efforts should focus on a comprehensive evaluation of its activity against the proposed targets, followed by a robust medicinal chemistry program to generate best-in-class clinical candidates.

References

Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a privileged structure and a bioisostere of natural purines, it forms the core of numerous biologically active molecules.[1] This guide provides an in-depth review of the synthesis, diverse pharmacological activities, and structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives. We will explore their development as potent therapeutic agents in oncology, inflammation, and infectious diseases, offering detailed experimental insights and future perspectives for researchers and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, and among them, the imidazo[1,2-a]pyrimidine system holds a prominent position.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, such as enzymes and receptors, making it a highly versatile scaffold for drug design.[1][2] This versatility is demonstrated by its presence in preclinical drug candidates like divaplon, fasiplon, and taniplon, which have been investigated for their anxiolytic and anticonvulsant properties.[1][3]

The therapeutic potential of this scaffold is remarkably broad, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, antifungal, and anxiolytic effects.[2][3][4][5] This guide will dissect the chemical and biological attributes that make the imidazo[1,2-a]pyrimidine nucleus a continuing source of novel therapeutic candidates.

Synthetic Strategies for Constructing the Imidazo[1,2-a]pyrimidine Scaffold

The construction of the imidazo[1,2-a]pyrimidine core is a well-established area of synthetic chemistry, with methodologies evolving from classical condensations to highly efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Foundational and Modern Synthetic Methodologies

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction , which involves the condensation of 2-aminopyrimidine with α-haloketones.[1] While robust, this method can require harsh conditions.

To address these limitations, modern organic synthesis offers more efficient alternatives:

  • Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and often improves yields. The use of microwave irradiation in a solvent-free context, catalyzed by basic alumina (Al₂O₃), provides a rapid and environmentally cleaner route to various derivatives.[2][6]

  • Multi-Component Reactions (MCRs): MCRs are highly valued for their efficiency, allowing the synthesis of complex molecules in a single step from three or more reactants. This approach is ideal for building chemical libraries for high-throughput screening.[6][7]

  • Palladium-Catalyzed Cross-Coupling: For targeted functionalization of the scaffold, palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are indispensable. These methods allow for the regioselective introduction of aryl and other groups, which is crucial for optimizing biological activity.[8]

G cluster_reactants Starting Materials cluster_methods Synthetic Methods A 2-Aminopyrimidine C Microwave Irradiation (Al₂O₃ Catalyst, Solvent-Free) A->C D Classical Condensation (Chichibabin Reaction) A->D E Multi-Component Reactions (MCRs) B α-Bromoarylketones B->C B->D F Imidazo[1,2-a]pyrimidine Core C->F High Yield, Rapid D->F Traditional E->F High Efficiency G Further Functionalization (e.g., Pd-Catalyzed Coupling) F->G H Diverse Derivatives G->H

General synthetic pathways to imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a self-validating system for the efficient synthesis of 2-arylimidazo[1,2-a]pyrimidines, adapted from established microwave-assisted methods.[2] The causality behind this choice is the method's proven ability to reduce reaction times from hours to minutes and increase yields while minimizing solvent waste.

Objective: To synthesize 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol)

  • Basic Alumina (Al₂O₃) (30% w/w)

  • Domestic Microwave Oven (modified for laboratory use)

  • Ethyl acetate, Hexane (for TLC and purification)

  • Round-bottom flask (50 mL)

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol).

  • Catalyst Addition: Add basic alumina (approximately 30% of the total reactant weight) to the flask. Mix the solids thoroughly with a spatula to ensure a homogenous mixture. The absence of solvent is key to the efficiency of this specific protocol.

  • Microwave Irradiation: Place the flask in the microwave oven. Irradiate the mixture at a moderate power setting (e.g., 300-450W) for 90 to 300 seconds. The reaction progress should be monitored intermittently.

  • Reaction Monitoring: To monitor the reaction, pause the irradiation, allow the mixture to cool slightly, and take a small sample. Dissolve it in ethyl acetate and spot it on a Thin-Layer Chromatography (TLC) plate, eluting with a hexane/ethyl acetate mixture. The disappearance of starting materials indicates reaction completion.

  • Work-up and Purification: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Add ethyl acetate to dissolve the organic material and filter to remove the alumina catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Therapeutic Applications and Biological Activities

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of treatments for a multitude of diseases, owing to its ability to modulate key biological pathways.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyrimidine have emerged as potent anticancer agents, primarily by acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[9]

  • Kinase Inhibition: Many human cancers are driven by mutated or overexpressed kinases. Imidazo[1,2-a]pyrimidine derivatives have been designed to target several of these, including:

    • c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers in gastrointestinal stromal tumors (GIST). Novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent potency against imatinib-resistant c-KIT mutations, with IC₅₀ values in the nanomolar range.[10][11][12]

    • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. Imidazo[1,2-a]pyrazine analogues have been identified as potent PI3K inhibitors, thus blocking this critical cell survival pathway.[13][14]

    • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is linked to various cancers, including hepatocellular carcinoma. Specifically designed imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have demonstrated potent and selective inhibition of FGFR1, 2, and 4.[15]

RTK Receptor Tyrosine Kinase (e.g., c-KIT, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Mechanism of action for anticancer imidazo[1,2-a]pyrimidine derivatives.
Compound ClassTarget KinaseRepresentative IC₅₀IndicationReference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (V654A mutation)Nanomolar rangeGastrointestinal Stromal Tumor (GIST)[10][11]
Imidazo[1,2-a]pyrazinesPI3KSub-micromolarVarious Cancers[14]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesFGFR43.8 nMHepatocellular Carcinoma[15]
Dihydrobenzo[1][16]imidazo[1,2-a]pyrimidin-4-onesB-Raf1.4 µMMelanoma, Lung Cancer[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Imidazo[1,2-a]pyrimidine derivatives have shown significant anti-inflammatory potential by modulating the functions of immune cells and inhibiting pro-inflammatory enzymes.[17]

  • Mechanism of Action: Certain derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins.[4] Others have been shown to inhibit leukocyte functions, such as the degranulation of neutrophils (release of elastase and myeloperoxidase) and the generation of superoxide, which are key events in the inflammatory response.[18] For example, specific compounds were found to inhibit nitrite production in macrophages, indicating a reduction in nitric oxide, a potent inflammatory mediator.

Compound IDBiological EffectPotency (IC₅₀)ModelReference
Compound e10Selective COX-2 Inhibition13 µmol/LHuman Whole Blood Assay[4]
IP-4, IP-6Nitrite Production Inhibition-LPS-stimulated Macrophages
Various IPsNeutrophil DegranulationMicromolar rangeHuman Neutrophils
Antiviral and Antimicrobial Activities

The structural diversity of this scaffold has also been leveraged to develop agents against infectious diseases.

  • Antiviral: Novel imidazo[1,2-a]pyrimidine derivatives have been developed that show nanomolar activity against Group 2 Influenza A viruses, including oseltamivir-resistant strains.[19] These compounds are believed to function by targeting the viral hemagglutinin (HA) protein, thereby blocking its role in membrane fusion and viral entry.[19] The scaffold has also been investigated for activity against other viruses, including HIV and Hepatitis C.[3]

  • Antimicrobial & Antifungal: A broad range of antibacterial and antifungal activities have been reported.[2][3] For instance, some derivatives show potent activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans.[1][2][8]

Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is critical for optimizing lead compounds into clinical candidates. For the imidazo[1,2-a]pyrimidine scaffold, substitutions at several key positions have been shown to dramatically influence biological activity.

  • Position 2: Substitution with an aryl group is a common feature in many active derivatives. The nature and substitution pattern on this aryl ring are crucial. For example, in anticancer agents targeting c-KIT, specific substitutions on the phenyl ring at position 2 are essential for potent inhibitory activity.[11]

  • Position 3: This position is a key site for modification. In anti-influenza agents, a cyclohexylamine group at C3 was found to be important for activity.[19] In other series, introducing aryl groups at this position can enhance anti-inflammatory properties.[4]

  • The Core Ring System: The nitrogen atoms within the bicyclic system are also critical. SAR studies have shown that the imidazo[1,2-a]pyrimidine core itself is often superior to the analogous imidazo[1,2-a]pyridine core, suggesting the additional nitrogen atom in the six-membered ring is beneficial for certain target interactions, such as with GABAA receptors.[19][20]

SAR cluster_info Key SAR Insights main pos2_label Position 2: - Aryl groups common. - Substituents on aryl ring crucial for kinase inhibition. pos3_label Position 3: - Key for modulation. - Amine or aryl groups can dictate activity type. pos7_label Position 7: - Often modified to improve solubility and pharmacokinetics. core_label Core Nitrogens: - Bridgehead nitrogen essential. - Pyrimidine nitrogen enhances binding to some targets (e.g., GABAA).

Key structure-activity relationship points on the imidazo[1,2-a]pyrimidine scaffold.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry. Its synthetic tractability and inherent biological relevance have led to the development of a vast number of derivatives with potent and diverse pharmacological activities. The success in targeting challenging disease drivers, such as drug-resistant kinases and viral proteins, underscores the enduring potential of this heterocyclic system.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing new derivatives with higher selectivity for specific kinase isoforms or viral targets to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms of Action: Exploring the scaffold's potential to modulate novel biological targets beyond the well-trodden paths of kinase and COX inhibition.

  • Improved Pharmacokinetics: A continued focus on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to develop orally bioavailable drugs with favorable in vivo characteristics.[1][2]

  • Application in New Disease Areas: Investigating the utility of these derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The title compound, 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid, is a key synthetic intermediate. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.

This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-amino-5-bromopyrimidine. The methodology is based on the classical Chichibabin reaction for the construction of the fused heterocyclic core, followed by a standard saponification.[2][5] We will provide not only a step-by-step procedure but also delve into the mechanistic underpinnings and rationale behind critical experimental choices to ensure reproducibility and success for researchers in the field.

Overall Synthetic Strategy

The synthesis is executed in two primary stages, beginning with the formation of the imidazo[1,2-a]pyrimidine ring system via a cyclocondensation reaction, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification A 2-Amino-5-bromopyrimidine C Intermediate: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate A->C Ethanol, Reflux B Ethyl Bromopyruvate B->C Ethanol, Reflux D Final Product: This compound C->D NaOH, H₂O/EtOH then HCl (aq)

Figure 1: High-level workflow for the synthesis of the target compound.

Mechanistic Insights

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

3.1 Step 1: The Chichibabin-Type Cyclocondensation

The formation of the imidazo[1,2-a]pyrimidine core is a variant of the Chichibabin reaction.[5] The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

  • Initial Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N1) of 2-amino-5-bromopyrimidine on the electrophilic α-carbon of ethyl bromopyruvate. This N1 nitrogen is generally more nucleophilic than the exocyclic amino group, driving the regioselectivity of the initial alkylation.[6][7] This forms a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, acts as an intramolecular nucleophile, attacking the carbonyl carbon of the pyruvate moiety.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration under the refluxing conditions to form the aromatic imidazo[1,2-a]pyrimidine ring system.

G Reactants 2-Amino-5-bromopyrimidine + Ethyl Bromopyruvate Intermediate1 Quaternary Ammonium Salt Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 6-bromoimidazo [1,2-a]pyrimidine-3-carboxylate Intermediate2->Product Dehydration (-H₂O)

Figure 2: Simplified mechanism of the cyclocondensation step.

3.2 Step 2: Saponification

This is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.[5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl bromopyruvate is a lachrymator and should be handled with extreme care.

Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

4.1.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
2-Amino-5-bromopyrimidine173.995.00 g28.741.0
Ethyl bromopyruvate195.026.16 g (4.25 mL)31.611.1
Ethanol (Absolute)46.07100 mL--
Sodium Bicarbonate (Sat. Sol.)84.01~50 mL--
Ethyl Acetate88.11As needed--
Brine (Sat. NaCl Sol.)-~30 mL--
Anhydrous Sodium Sulfate142.04As needed--

4.1.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyrimidine (5.00 g, 28.74 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the suspension.

  • Reagent Addition: Carefully add ethyl bromopyruvate (4.25 mL, 31.61 mmol, 1.1 eq.) to the suspension dropwise at room temperature.

    • Scientist's Note: A slight excess (1.1 eq.) of the bromopyruvate is used to ensure the complete consumption of the limiting starting pyrimidine. Adding it dropwise helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, lower Rf product spot should appear.

  • Cooling & Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: a. Redissolve the resulting residue in ethyl acetate (~100 mL). b. Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (~50 mL) to neutralize any hydrobromic acid formed during the reaction. c. Wash the organic layer with brine (~30 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure ester intermediate.

Protocol 2: Saponification to this compound

4.2.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Molar Eq.
Ethyl 6-bromo...carboxylate284.105.00 g17.601.0
Sodium Hydroxide (NaOH)40.001.41 g35.202.0
Ethanol46.0750 mL--
Deionized Water18.0250 mL--
Hydrochloric Acid (HCl, 2M)36.46As needed--

4.2.2 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the intermediate ester (5.00 g, 17.60 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (1.41 g, 35.20 mmol, 2.0 eq.) to the suspension.

    • Scientist's Note: Using a mixture of ethanol and water ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide. Two equivalents of base are used to drive the hydrolysis to completion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). The initial suspension should become a clear, homogeneous solution as the carboxylate salt is formed.

  • Monitoring: Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) until the starting ester spot has completely disappeared.

  • Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.

  • Acidification & Precipitation: a. Cool the remaining aqueous solution in an ice bath. b. Slowly add 2M HCl dropwise while stirring vigorously. c. The final product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).

    • Scientist's Note: Acidification protonates the water-soluble sodium carboxylate salt, forming the neutral carboxylic acid which is poorly soluble in water, causing it to precipitate.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid cake with cold deionized water (2 x 20 mL) to remove any inorganic salts. c. Dry the product under vacuum to a constant weight.

Expected Results & Characterization

StepProductTypical YieldAppearance
1 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate75-85%Off-white to pale yellow solid
2 This compound90-98%White to off-white solid

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. By providing mechanistic context alongside a validated, step-by-step protocol, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of this versatile building block for drug discovery programs.

References

Application Notes and Protocols: Leveraging 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic Acid in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, leading to applications in oncology, virology, and inflammatory diseases.[3][4] Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step.[5] By employing 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid as a key building block in MCRs, researchers can rapidly generate libraries of novel, drug-like molecules with high structural diversity, accelerating the hit-to-lead optimization process in drug discovery.

The presence of a carboxylic acid at the 3-position makes this molecule an ideal acidic component for isocyanide-based MCRs such as the Ugi and Passerini reactions. Furthermore, the bromine atom at the 6-position serves as a valuable handle for post-MCR modifications, enabling further diversification of the molecular scaffold through cross-coupling reactions or nucleophilic substitutions.[6] This application note provides detailed protocols and scientific rationale for the use of this compound in Ugi and Passerini reactions, empowering researchers to unlock the synthetic potential of this versatile building block.

Core Concepts: Ugi and Passerini Multi-Component Reactions

The Ugi and Passerini reactions are cornerstones of combinatorial chemistry, enabling the rapid assembly of complex molecular architectures.

The Ugi Four-Component Reaction (U-4CR): This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[7] The reaction is typically performed in polar protic solvents like methanol and proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate, followed by an intramolecular Mumm rearrangement.[5]

The Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[8] Similar to the Ugi reaction, it is often carried out in aprotic solvents and is believed to proceed through a concerted mechanism involving a cyclic transition state.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of this compound in MCRs.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol is adapted from established procedures for similar heterocyclic carboxylic acids and is optimized for the generation of a diverse library of peptidomimetics.[5][9][10]

Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants R1_CHO R¹-CHO (Aldehyde) Product α-Acylamino amide Product R1_CHO->Product R2_NH2 R²-NH₂ (Amine) R2_NH2->Product BPy_COOH 6-Bromoimidazo[1,2-a]pyrimidine- 3-carboxylic acid BPy_COOH->Product R3_NC R³-NC (Isocyanide) R3_NC->Product Passerini_Reaction cluster_reactants Reactants R1_CHO R¹-CHO (Aldehyde) Product α-Acyloxy carboxamide Product R1_CHO->Product BPy_COOH 6-Bromoimidazo[1,2-a]pyrimidine- 3-carboxylic acid BPy_COOH->Product R2_NC R²-NC (Isocyanide) R2_NC->Product Post_Ugi_Modification Ugi_Product Ugi Product with 6-Bromo group Cross_Coupling Suzuki, Sonogashira, or Buchwald-Hartwig Cross-Coupling Ugi_Product->Cross_Coupling Diversified_Product Further Diversified Product Library Cross_Coupling->Diversified_Product

References

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid: A Core Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities, including potent inhibition of various protein kinases.[1] This application note provides a detailed guide for researchers on the use of a key derivative, 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid , as a foundational building block for the synthesis of novel kinase inhibitors. We present its physicochemical properties, a robust synthetic protocol for the core scaffold, a detailed methodology for its elaboration into a potential inhibitor via amide coupling, and a standard protocol for evaluating the biological activity of the resulting compounds using a luminescent kinase assay. The rationale behind experimental choices and insights into structure-activity relationships (SAR) are discussed to empower drug discovery professionals in their quest for next-generation targeted therapies.

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The imidazo[1,2-a]pyrimidine core is a bioisostere of purines, enabling it to effectively compete with adenosine triphosphate (ATP) in the kinase active site.[1] Its rigid, bicyclic structure provides a well-defined vector for substituent placement to achieve high potency and selectivity.

The subject of this guide, this compound, offers two strategic points for chemical modification:

  • The 3-position Carboxylic Acid: This functional group is an ideal handle for forming amide bonds, one of the most common and robust linkages in drug molecules.[3][4] This allows for the systematic exploration of a wide chemical space by coupling various amine-containing fragments.

  • The 6-position Bromine: The bromine atom serves as a versatile synthetic handle. It can be retained to explore halogen bonding interactions within the kinase active site or, more commonly, it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, more complex substituents designed to target specific pockets of the kinase, thereby driving potency and selectivity.[5]

This combination of features makes this compound a highly valuable starting material for building focused libraries of potential kinase inhibitors.

Physicochemical Properties & Data

A summary of the key properties for this compound is provided below.

PropertyValue
CAS Number 944903-05-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) ≥97%
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol
Storage 2-8°C, desiccated

Data sourced from commercial supplier information and chemical databases.[5]

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through a multi-step sequence involving a condensation reaction to form the heterocyclic core, followed by hydrolysis of an ester to yield the final carboxylic acid.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification A 2-Amino-5-bromopyrimidine C Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate A->C Reflux in Ethanol B Ethyl bromopyruvate B->C E Sodium 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate C->E D NaOH / EtOH-H2O D->E G 6-Bromoimidazo[1,2-a]pyrimidine- 3-carboxylic acid (Product) E->G F Aqueous HCl F->G

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is intended for qualified professionals. Appropriate personal protective equipment (PPE) should be used. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromopyrimidine (1.0 eq) and absolute ethanol (approx. 10 mL per gram of aminopyrimidine).

  • Stir the suspension until a homogenous mixture is achieved.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.

  • The intermediate product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the ethyl ester intermediate. Characterization via ¹H NMR and MS is recommended.

Step 2 & 3: Saponification and Acidification to Yield the Final Product

  • Suspend the crude ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at 40-50°C for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS. The solution should become clear as the sodium salt forms.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture by adding 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 2-3.

  • The final product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

  • Quality Control: The purity of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy. Purity should ideally be >95% for use in subsequent coupling reactions.

Application: Synthesis of Kinase Inhibitors via Amide Coupling

The carboxylic acid moiety is readily converted to an amide, allowing for the introduction of a diverse array of chemical groups (R-NH₂) to probe the solvent-front region of the kinase ATP-binding site.

General Amide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Start 6-Bromoimidazo[1,2-a]pyrimidine- 3-carboxylic acid ActivatedEster Activated Ester Intermediate (In situ) Start->ActivatedEster CouplingAgent Coupling Reagent (e.g., HATU, HBTU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Target Kinase Inhibitor (Amide Product) ActivatedEster->Product Amine Primary/Secondary Amine (R-NH2) Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography or Prep-HPLC Workup->Purification

Caption: General workflow for amide coupling.[]

Detailed Protocol for Amide Bond Formation

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add HATU (1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Rationale: HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the hexafluorophosphate salt and facilitate the reaction.[][7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of the newly synthesized compounds, a biochemical kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used, robust method that measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[8][9] The signal is inversely proportional to kinase activity.

Kinase Inhibition Assay Principle

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation ATP_rem ATP (Remaining) Kinase->ATP_rem Phosphorylation ATP_start ATP (Initial) ATP_start->ADP Phosphorylation ATP_start->ATP_rem Phosphorylation Inhibitor Test Compound (Inhibitor) Inhibitor->ADP Phosphorylation Inhibitor->ATP_rem Phosphorylation Light Luminescent Signal ( inversely proportional to kinase activity ) ATP_rem->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Principle of the Kinase-Glo® assay.

Protocol for IC₅₀ Determination
  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

  • Assay Plate Setup: In a 384-well white assay plate, add the following to each well:

    • Kinase buffer.

    • Test compound dilution (typically resulting in a final DMSO concentration of ≤1%).

    • Purified kinase enzyme.

    • Controls: Include "no enzyme" wells (maximum signal) and "DMSO only" wells (minimum signal/100% activity).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[10]

  • Initiate Reaction: Add a solution of the kinase substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).[10]

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume in the well.[8] Mix briefly and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded potent inhibitors for various kinases.[11][12] SAR exploration typically focuses on two key areas:

  • The Amide Moiety (R-group at C3): The nature of the amine coupled to the C3 carboxylic acid is crucial for interacting with the solvent-exposed region of the ATP binding site. Small, flexible groups may be sufficient for some kinases, while others may require larger, more rigid structures to achieve potency. The goal is to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) without introducing steric clashes.

  • The 6-Position: While the initial building block is brominated, this position is a prime candidate for modification via cross-coupling chemistry.

    • Suzuki Coupling: Introducing aryl or heteroaryl groups at this position can target the "back pocket" of the kinase, a common strategy for achieving selectivity. For example, substituting with a phenyl ring and then exploring different functional groups on that ring can dramatically influence isoform selectivity (e.g., SIK1 vs SIK2/SIK3).[13]

    • Buchwald-Hartwig Amination: Introducing substituted amines at the 6-position can provide additional hydrogen bond donors/acceptors, which can be critical for anchoring the inhibitor in the active site.

A successful drug discovery campaign will involve the parallel synthesis of small libraries of compounds, varying both the C3-amide and the C6-substituent, followed by iterative rounds of biological testing and design to optimize for potency, selectivity, and drug-like properties.[14][15]

Conclusion

This compound is a powerful and versatile building block for the development of novel kinase inhibitors. Its two distinct functional handles allow for systematic and independent exploration of different regions of the kinase ATP-binding site. The robust and well-established protocols for its synthesis, derivatization, and the biological evaluation of its products provide a clear and efficient path for researchers in academic and industrial settings to accelerate their drug discovery programs.

References

"protocol for the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl phosphonopropionic acids"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 6-Substituted Imidazo[1,2-a]pyridine-3-yl Phosphonopropionic Acids

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs like Zolpidem and Alpidem.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] Recently, a specific class of these compounds, the 6-substituted imidazo[1,2-a]pyridine-3-yl phosphonopropionic acids, has garnered significant attention as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT).[2][3][4] RGGT is a crucial enzyme in the prenylation of Rab proteins, a process vital for their function in intracellular trafficking. The inhibition of RGGT is a promising strategy for developing novel therapeutics, particularly in oncology.

This guide provides a detailed, field-tested protocol for the synthesis of these complex molecules, aimed at researchers in organic synthesis and drug development. We will delve into the causality behind experimental choices, offering a robust, self-validating methodology grounded in authoritative literature.

Overall Synthetic Strategy

The synthesis of the target phosphonopropionic acids is a multi-step process that can be logically divided into three core modules:

  • Construction of the 6-Substituted Imidazo[1,2-a]pyridine Core: This involves the formation of the bicyclic heteroaromatic system, starting from a commercially available 5-substituted-2-aminopyridine to introduce the desired C6-substituent.

  • Elaboration of the C3-Side Chain: The core is functionalized at the 3-position to build the phosphonopropionate moiety. This is the most complex part of the synthesis, involving several transformations to install the carbon backbone and the phosphonate group.

  • Final Deprotection: The synthesis culminates in the hydrolysis of phosphonate and carboxylate esters to yield the final phosphonopropionic acid.

G cluster_0 Overall Synthetic Workflow A Module 1: Core Synthesis (5-Substituted-2-aminopyridine) B Module 2: C3 Side-Chain Elaboration (Knoevenagel, Reduction, etc.) A->B Imidazo[1,2-a]pyridine Aldehyde Intermediate C Module 3: Final Hydrolysis (Deprotection) B->C Protected Phosphonopropionate Intermediate D Target Molecule (6-Substituted Imidazo[1,2-a]pyridine-3-yl Phosphonopropionic Acid) C->D Final Product

Caption: High-level overview of the three-module synthetic strategy.

Module 1: Synthesis of the 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehyde

The journey begins with the construction of the core heterocyclic system. A robust and widely used method is the three-component Groebke–Blackburn–Bienaymé (GBB) reaction, which efficiently assembles the imidazo[1,2-a]pyridine ring from an aminopyridine, an aldehyde, and an isocyanide.[1][5][6] For our purpose, a more direct approach starts with a 5-substituted-2-aminopyridine, which is first converted to the imidazo[1,2-a]pyridine scaffold, followed by formylation at the C3 position.

Protocol 1: Synthesis of 6-Substituted Imidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from established literature procedures.[2]

  • Step 1a: Cyclization. To a solution of the appropriate 5-substituted-2-aminopyridine (1.0 eq) in ethanol, add 3-bromo-2-oxopropanal (1.1 eq).

    • Scientist's Note: The 5-substituent on the starting aminopyridine will become the 6-substituent in the final product. A wide range of functional groups (e.g., bromo, cyano, nitro) can be used here, allowing for diversification of the final compounds.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Step 1b: Vilsmeier-Haack Formylation. Suspend the crude 6-substituted imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.

    • Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic, leading to regioselective formylation.

  • Stir the reaction at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The resulting precipitate (the aldehyde product) is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by column chromatography on silica gel if necessary.

Module 2: Elaboration of the 3-Phosphonopropionate Side Chain

With the aldehyde in hand, the next stage is to build the key phosphonopropionate side chain. This is accomplished through a sequence of Knoevenagel condensation, reduction, and (optionally) fluorination.

G cluster_1 Module 2 Workflow Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde Knoevenagel Knoevenagel Condensation (with Trialkyl Phosphonoacetate) Aldehyde->Knoevenagel Reduction Double Bond Reduction (NaBH₄ / NiCl₂) Knoevenagel->Reduction Unsaturated Intermediate Fluorination α-Fluorination (Optional) (NFSI) Reduction->Fluorination Saturated Intermediate Ester Protected Phosphonopropionate Intermediate Fluorination->Ester

Caption: Step-wise elaboration of the C3-side chain.

Protocol 2: Knoevenagel Condensation and Reduction
  • Step 2a: Knoevenagel Condensation. Dissolve the 6-substituted imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C. Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by the slow addition of triethylamine (TEA, 4.0 eq).

    • Causality: TiCl₄ acts as a Lewis acid to activate the aldehyde carbonyl group, while TEA is a base that facilitates the formation of the phosphonate carbanion for the condensation reaction. This combination is highly effective for the Knoevenagel condensation of sensitive substrates.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.

  • Step 2b: Reduction. Dissolve the product from Step 2a (1.0 eq) in methanol (MeOH). Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.5 eq).

  • Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 5.0 eq) portion-wise over 30 minutes.

    • Expertise: The NaBH₄/NiCl₂ system is a powerful reducing agent capable of reducing the conjugated double bond formed during the Knoevenagel condensation. This specific combination is often more effective than catalytic hydrogenation for this type of substrate.[2]

  • Stir at room temperature for 2-4 hours. Quench the reaction by carefully adding 2 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the saturated phosphonate ester intermediate.

Module 3: Final Deprotection via Acid Hydrolysis

The final step is the cleavage of the phosphonate and carboxylate ester groups to reveal the target phosphonic and carboxylic acids. This is typically achieved under strong acidic conditions.

Protocol 3: Hydrolysis of Phosphonate Esters

Phosphonate esters are generally stable and require forcing conditions for hydrolysis.[7]

  • Dissolve the phosphonate ester intermediate from Module 2 (1.0 eq) in concentrated hydrochloric acid (12 M HCl).[2][8]

    • Trustworthiness: While other methods exist, such as using trimethylsilyl halides or Brønsted acids like TfOH, hydrolysis with concentrated HCl is a common and effective, albeit harsh, method.[9][10][11] The choice of method may depend on the stability of the C6-substituent to strong acid. For acid-sensitive groups, alternative dealkylation strategies should be considered.

  • Reflux the mixture for 5-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

  • After cooling, remove the solvent (HCl and water) under reduced pressure.

  • The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., MeOH/H₂O) or by preparative HPLC.[2]

Data Summary: Representative Yields

The efficiency of the final hydrolysis step can vary depending on the nature of the C6-substituent. Below is a summary of representative yields for the final deprotection step as reported in the literature.

Starting Intermediate (Ester)C6-SubstituentHydrolysis ConditionsYield of Final AcidReference
7b 4-Bromophenyl12 M HCl, reflux, 5h73%[2]
7c 4-Cyanophenyl12 M HCl, reflux, 5h48%[2]
7d 4-Nitrophenyl12 M HCl, reflux, 5h62%[2]
7f [1,1'-Biphenyl]-4-ylNot specified77%[2]

References

Application Notes & Protocols: Profiling 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Rationale

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1] Compounds incorporating this core have been developed as potent inhibitors of various protein kinases critical to cancer cell proliferation and survival, such as PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and c-KIT.[2][3][4][5][6][7] The specific compound, 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid, combines this active scaffold with a bromine atom, which can serve as a key interaction point or a handle for further chemical modification, and a carboxylic acid group, which can enhance solubility or form critical hydrogen bonds with target proteins.[1]

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The goal is to establish its cytotoxic potential, elucidate its primary mechanism of action (e.g., induction of apoptosis, cell cycle arrest), and identify key modulated signaling pathways in relevant cancer cell lines. The following protocols are designed for researchers in oncology drug discovery and are grounded in established methodologies to ensure robust and reproducible data generation.

Hypothesized Mechanism of Action & Signaling Pathway

Based on the activities of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds, we hypothesize that this compound functions as a kinase inhibitor.[2][5][8][9] A primary oncogenic pathway frequently targeted by such scaffolds is the PI3K/Akt/mTOR signaling cascade, which is hyperactivated in a majority of human cancers and regulates cell growth, proliferation, and survival.[6][9] Inhibition of a key kinase in this pathway, such as Akt, would block downstream signaling, leading to the activation of pro-apoptotic proteins (e.g., Bax) and cell cycle inhibitors (e.g., p21, p53), ultimately resulting in apoptosis and cell cycle arrest.[5][6]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound 6-Bromoimidazo[1,2-A] pyrimidine-3-carboxylic acid Compound->AKT Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Integrated Experimental Workflow

A logical, multi-assay approach is essential to build a comprehensive profile of the compound's activity. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic assays to understand how the compound elicits its effects.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Compound Treatment (Dose-Response) Culture->Treatment MTT Protocol 1: Cell Viability (MTT Assay) Treatment->MTT IC50 Data Analysis: Calculate IC50 MTT->IC50 Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 value for dose selection CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) IC50->CellCycle Use IC50 value for dose selection Western Protocol 4: Western Blot (Pathway Analysis) IC50->Western Use IC50 value for dose selection Report Final Report & Conclusion Apoptosis->Report CellCycle->Report Western->Report

Caption: Integrated workflow for in vitro compound characterization.

Core Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[11] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[10]

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)[10]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

    • Sterile 96-well flat-bottom plates

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10][12]

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest DMSO concentration used) and untreated controls (medium only).[10]

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

    • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

    • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well and place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background if desired.[10][11]

  • Data Analysis and Presentation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

    • Summarize the data in a table for clarity.

Cell LineCompoundIncubation Time (h)IC50 (µM) [Example Data]
MCF-7This compound4815.2
A549This compound4828.5
HeLaThis compound4844.6[6]
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
  • Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following compound treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalator that is membrane-impermeable and thus only enters cells with compromised membranes (late apoptotic or necrotic cells).[13] Flow cytometry is used to differentiate cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

    • Cells treated with the compound (at IC50 and 2x IC50 concentrations) and vehicle control

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[14]

    • Cell Washing: Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, acquiring at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis (PI Staining)
  • Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Cells must be fixed (e.g., with ethanol) to permeabilize the membrane for PI entry.[17] Flow cytometry analysis of PI fluorescence allows for the quantification of cells in different cycle phases:

    • G0/G1 phase: 2n DNA content

    • S phase: >2n but <4n DNA content

    • G2/M phase: 4n DNA content

  • Materials:

    • Cells treated with the compound (at IC50 concentration) and vehicle control

    • Cold 70% ethanol[17]

    • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[17][18]

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Harvesting: Collect approximately 1x10^6 cells per sample by trypsinization and centrifugation (300 x g, 5 min).[17]

    • Washing: Wash cells once with PBS.[17]

    • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[17][18] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[17]

    • Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol.[18] Wash twice with PBS.[17] Resuspend the pellet in 450 µL of PI staining solution containing RNase A (to eliminate RNA staining).[17][18]

    • Incubation & Analysis: Incubate for 10-30 minutes at room temperature.[17][19] Analyze on a flow cytometer using a linear scale for the PI signal, collecting at least 10,000 events.[18]

References

Development of Antimicrobial Agents from Imidazo[1,2-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive overview of the key methodologies and protocols for the development of antimicrobial agents derived from this versatile heterocyclic system. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatments for infectious diseases.

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Heterocycle

The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its structural resemblance to purine nucleosides, allowing it to interact with a variety of biological targets.[1][3] This structural feature, combined with its synthetic tractability, has led to the development of numerous derivatives with diverse pharmacological properties, including anticancer, anti-inflammatory, and, most notably, antimicrobial activities.[1][2] Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3][4]

Synthetic Strategies for Imidazo[1,2-a]pyrimidine Derivatives

The synthesis of imidazo[1,2-a]pyrimidine libraries is a critical first step in the drug discovery process. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Chichibabin Reaction

The most common and versatile method for the synthesis of imidazo[1,2-a]pyrimidines is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, often referred to as the Chichibabin reaction.[5] This reaction proceeds via an initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to afford the final product.

Protocol 2.1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

Materials:

  • 2-Aminopyrimidine

  • Substituted α-bromoacetophenone

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted α-bromoacetophenone (1.0-1.2 eq) to the solution.

  • If desired, add sodium bicarbonate (1.5 eq) to neutralize the HBr formed during the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Modern Synthetic Approaches: Microwave-Assisted and Multi-component Reactions

To expedite the synthesis of diverse libraries of imidazo[1,2-a]pyrimidine derivatives, modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and multi-component reactions (MCRs) have been successfully employed.[1][3] MAOS can significantly reduce reaction times and improve yields, while MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency.

dot

Synthesis_Workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyrimidine Derivatives Start Starting Materials (2-Aminopyrimidine, α-Haloketone) Reaction Reaction Condition (Conventional Heating or Microwave) Start->Reaction Combine Workup Reaction Work-up (Filtration/Extraction) Reaction->Workup Cool Purification Purification (Recrystallization or Chromatography) Workup->Purification Isolate Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Compound Final_Product Pure Imidazo[1,2-a]pyrimidine Derivative Characterization->Final_Product MoA_Pathway cluster_moa Potential Mechanisms of Action Compound Imidazo[1,2-a]pyrimidine Derivative Target1 Bacterial Electron Transport Chain (e.g., QcrB) Compound->Target1 Inhibits Target2 Fungal Lanosterol 14α-demethylase (CYP51) Compound->Target2 Inhibits Target3 Other Cellular Enzymes (e.g., with thiol groups) Compound->Target3 Inhibits Effect1 Disruption of Cellular Respiration Target1->Effect1 Effect2 Inhibition of Ergosterol Biosynthesis Target2->Effect2 Effect3 Enzyme Inactivation Target3->Effect3 Outcome Antimicrobial Effect (Bacteriostatic/Bactericidal or Fungistatic/Fungicidal) Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

Application Notes and Protocols for the Use of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic Acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Privileged Scaffold in Antiviral Discovery

6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] This class of compounds has demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and notably, antiviral properties.[2][1][3] The structural characteristics of this compound, featuring a bromine substituent at the 6-position and a carboxylic acid group at the 3-position, provide a unique chemical entity for investigation as a potential antiviral agent. This document serves as a comprehensive guide for researchers, outlining the hypothesized mechanism of action, and providing detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound.

Hypothesized Mechanism of Antiviral Action

While direct experimental evidence for the antiviral mechanism of this compound is still emerging, research on structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives allows for the formulation of a plausible hypothesis. The antiviral activity of this compound class is likely multi-faceted, potentially targeting both viral and host cell factors.

Two primary mechanisms are proposed:

  • Inhibition of Viral Entry: Studies on other imidazo[1,2-a]pyrimidine derivatives have shown their ability to interfere with the initial stages of viral infection. For instance, some derivatives have been identified as inhibitors of Influenza A virus entry by targeting the viral surface glycoprotein hemagglutinin (HA).[4][5] This interaction likely prevents the conformational changes in HA necessary for membrane fusion and subsequent entry of the viral genome into the host cell. Furthermore, computational studies have suggested that imidazo[1,2-a]pyrimidine derivatives could act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike protein of SARS-CoV-2, effectively blocking viral attachment and entry.[2]

  • Disruption of Viral Replication via Host Cell Pathways: A broader antiviral strategy involves targeting host cellular pathways that are essential for viral replication. One such pathway is the de novo pyrimidine biosynthesis. Some broad-spectrum antiviral compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[6] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis. Given that this compound is a pyrimidine analog, it is conceivable that it could exert its antiviral effect by interfering with this critical host metabolic pathway.

Visualizing the Hypothesized Mechanisms

Antiviral_Mechanisms cluster_virus_entry Viral Entry Inhibition cluster_replication Viral Replication Inhibition Compound 6-Bromoimidazo[1,2-A] pyrimidine-3-carboxylic acid ViralProtein Viral Glycoprotein (e.g., Hemagglutinin, Spike) Compound->ViralProtein Binds to and inhibits Virus Virus (e.g., Influenza, SARS-CoV-2) HostCell Host Cell Virus->HostCell Entry Receptor Host Cell Receptor (e.g., hACE2) ViralProtein->Receptor blocks attachment Compound2 6-Bromoimidazo[1,2-A] pyrimidine-3-carboxylic acid DHODH DHODH Enzyme Compound2->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Pyrimidines Pyrimidine Pool (UTP, CTP) Pyrimidine_Synthesis->Pyrimidines produces Viral_Replication Viral RNA/DNA Replication Pyrimidines->Viral_Replication essential for

Caption: Hypothesized antiviral mechanisms of action.

Experimental Protocols

Prior to evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration to ensure that any observed antiviral effect is not due to cell death.

Protocol 1: Determination of Cytotoxicity (CC50)

This protocol outlines the measurement of the 50% cytotoxic concentration (CC50) of the compound in a relevant cell line using a colorimetric assay (e.g., MTT or MTS).

Materials:

  • This compound

  • Appropriate cell line (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in cell culture medium to obtain a range of concentrations to be tested.

  • Compound Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with the highest concentration of the solvent used (solvent control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • Cell Viability Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 4-18 hours to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assessment by Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect.

Materials:

  • Virus stock with a known titer (TCID50/mL)

  • Materials from Protocol 1

  • Infection medium (cell culture medium with a lower concentration of FBS, e.g., 2%)

Procedure:

  • Cell Seeding: Seed 96-well plates as described in Protocol 1.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50. Prepare a virus dilution in infection medium that will cause a significant CPE in 48-72 hours (e.g., 100 TCID50).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the compound dilutions to the wells.

    • Add 50 µL of the virus dilution to the wells containing the compound.

    • Include cell control wells (medium only), virus control wells (virus and medium, no compound), and compound toxicity control wells (compound and medium, no virus).

  • Incubation: Incubate the plates at 37°C until a clear CPE is observed in the virus control wells.

  • CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively using a cell viability assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • Materials from Protocol 2

Procedure:

  • Infection and Treatment: Follow steps 1-3 from Protocol 2.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Supernatants: After incubation, collect the supernatants from each well. These supernatants contain the progeny virus.

  • Virus Titration: Determine the viral titer in each supernatant using a standard titration method, such as a TCID50 assay or a plaque assay, on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral titer by 50%.

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be summarized in a clear and concise manner.

Table 1: Cytotoxicity and Antiviral Activity of this compound
ParameterValue
CC50 (µM) Insert experimentally determined value
EC50 (µM) - CPE Reduction Insert experimentally determined value
EC50 (µM) - Virus Yield Reduction Insert experimentally determined value
Selectivity Index (SI = CC50/EC50) Calculate and insert value

A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations. An SI value greater than 10 is generally considered promising for a potential antiviral compound.

Workflow for Antiviral Screening

Antiviral_Screening_Workflow start Start: Obtain This compound cytotoxicity Protocol 1: Determine CC50 start->cytotoxicity antiviral_cpe Protocol 2: CPE Reduction Assay cytotoxicity->antiviral_cpe Inform non-toxic concentrations antiviral_yield Protocol 3: Virus Yield Reduction Assay cytotoxicity->antiviral_yield Inform non-toxic concentrations data_analysis Data Analysis: Calculate CC50, EC50, SI antiviral_cpe->data_analysis antiviral_yield->data_analysis conclusion Conclusion: Assess Antiviral Potential data_analysis->conclusion

Caption: A streamlined workflow for antiviral evaluation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antiviral agents. The protocols outlined in this document provide a robust framework for the initial characterization of its antiviral and cytotoxic properties. Based on the activities of related compounds, its mechanism of action may involve the inhibition of viral entry or the disruption of host pyrimidine biosynthesis.[2][4][6] Further research should focus on elucidating the precise molecular targets of this compound and expanding its evaluation against a broader panel of viruses. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a clinically viable antiviral therapeutic.

References

Application Notes & Protocols: Strategic Functionalization of the C3 Position of the Imidazo[1,2-a]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Imidazo[1,2-a]pyrimidine C3 Position

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds.[1][2] This heterocyclic system is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and central nervous system disorders.[2]

The reactivity of the imidazo[1,2-a]pyrimidine ring is not uniform. The five-membered imidazole portion is electron-rich, rendering the C3 position particularly susceptible to electrophilic attack and a prime target for synthetic modification.[3][4] Functionalization at this site is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of reliable and innovative methods for C3 functionalization, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations for each approach.

Part 1: C3-Formylation — Installing a Versatile Synthetic Handle

The introduction of a formyl (-CHO) group at the C3 position is a pivotal transformation. The aldehyde functionality serves as a versatile synthetic linchpin, enabling subsequent modifications such as reductive amination, oxidation to a carboxylic acid, olefination, and the construction of more complex heterocyclic systems.

Methodology 1: The Vilsmeier-Haack Reaction

This classic and robust method remains a go-to strategy for the formylation of electron-rich heterocycles.[5]

Causality and Experimental Choice: The reaction's efficacy hinges on the generation of the electrophilic Vilsmeier reagent, typically dichloromethylenedimethylammonium salt, in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6] The high electron density at the C3 position of the imidazo[1,2-a]pyrimidine readily facilitates electrophilic attack by this reagent, making the reaction highly regioselective.[7][8]

Experimental Protocol: Vilsmeier-Haack C3-Formylation

  • Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid).

  • Substrate Addition: Dissolve the starting imidazo[1,2-a]pyrimidine (1.0 equivalent) in a minimal amount of dry DMF or a chlorinated solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It is often necessary to heat the mixture (typically 60-90 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanism: Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Imidazo Imidazo[1,2-a]pyrimidine Imidazo->Intermediate Electrophilic Attack at C3 Product C3-Formyl Product Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.

Methodology 2: Modern Copper-Catalyzed Formylation

Recent advancements provide alternatives to the often harsh conditions of the Vilsmeier-Haack reaction. Copper-catalyzed methods can utilize unconventional formyl sources under aerobic conditions.

Causality and Experimental Choice: These protocols leverage the ability of a copper catalyst to mediate the oxidative cleavage of C-C and C-N bonds in reagents like N,N-diethylethanamine or the oxidation of dimethyl sulfoxide (DMSO).[9][10] Molecular oxygen from the air is often employed as the terminal oxidant, making the process more environmentally benign.[9][11] This approach is valuable for substrates that may be sensitive to the highly acidic and dehydrating conditions of the Vilsmeier-Haack protocol.

Protocol Snapshot: Cu-Catalyzed Formylation with an Amine Source [10]

ParameterCondition
Substrate 2-Aryl-imidazo[1,2-a]pyrimidine (1.0 equiv)
Catalyst CuBr (10-20 mol%)
Carbon Source N,N-Diethylethanamine (Triethylamine)
Oxidant Molecular Oxygen (O₂) or Air
Solvent Dichloromethane (DCM)
Temperature 80 °C
Time 12-24 h

Part 2: C3-Arylation — Forging Key C-C Bonds

The installation of an aryl group at the C3 position is a common objective in drug design to explore new binding pockets and enhance molecular interactions.

Methodology 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is an elegant and atom-economical strategy that circumvents the need for pre-functionalizing the heterocycle.

Causality and Experimental Choice: This reaction relies on a palladium catalyst to selectively cleave the C3-H bond and couple it with an aryl halide.[12] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the electron-rich nature of the C3 position facilitates the C-H activation step.[12] The choice of base and solvent is critical to regenerate the active catalyst and ensure efficient turnover.[13]

Experimental Protocol: Direct C-H Arylation [13]

  • Reaction Setup: To a sealable reaction tube, add the imidazo[1,2-a]pyrimidine (1.0 equiv), aryl bromide (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a suitable base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at 120-150 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and base.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Workflow: Direct C-H Arylation Catalytic Cycle

Direct_Arylation Pd0 Pd(0) PdII_OA Ar-Pd(II)-X Pd0->PdII_OA Oxidative Addition PdII_CMD CMD Intermediate PdII_OA->PdII_CMD C-H Activation (CMD) PdII_CMD->Pd0 Reductive Elimination Product C3-Aryl Product PdII_CMD->Product ArX Ar-X ArX->PdII_OA Imidazo Imidazo-H Imidazo->PdII_CMD

Caption: A plausible catalytic cycle for Pd-catalyzed direct C-H arylation.

Methodology 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly reliable and versatile alternative, proceeding via a two-step sequence: C3-halogenation followed by cross-coupling.

Causality and Experimental Choice: This pathway offers robust control. The initial halogenation (typically iodination with N-iodosuccinimide, NIS) provides a stable, activated handle at the C3 position. The subsequent Suzuki coupling with an arylboronic acid is one of the most well-understood and broadly applicable cross-coupling reactions, tolerant of a vast range of functional groups.[14][15] This makes it ideal for late-stage functionalization in complex molecule synthesis.

Experimental Protocol: Two-Step C3-Arylation via Suzuki Coupling

Step A: C3-Iodination

  • Dissolve the imidazo[1,2-a]pyrimidine (1.0 equiv) in a suitable solvent like acetonitrile or DMF.

  • Add N-iodosuccinimide (NIS, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction for 1-4 hours until TLC indicates full consumption of the starting material.

  • Quench with aqueous sodium thiosulfate solution, extract with an organic solvent, wash, dry, and concentrate. The 3-iodo intermediate is often pure enough for the next step without chromatography.

Step B: Suzuki-Miyaura Cross-Coupling [16]

  • Reaction Setup: In a flask, combine the 3-iodo-imidazo[1,2-a]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and an aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃, 3.0 equiv).

  • Solvent System: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

  • Degassing and Heating: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Comparative Data: Suzuki Coupling Conditions

CatalystBaseSolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃DME/H₂O85Good-Excellent[17]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Good-Excellent[14]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90ExcellentGeneral

Part 3: C3-Alkylation — Modulating Physicochemical Properties

Introducing alkyl groups at C3 is crucial for tuning properties like lipophilicity, metabolic stability, and steric profile.

Methodology: Three-Component Aza-Friedel-Crafts Reaction

This elegant multicomponent reaction (MCR) constructs C3-(amino)alkylated products in a single, convergent step.

Causality and Experimental Choice: The reaction is typically catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) or Yttrium(III) triflate (Y(OTf)₃).[18][19] The Lewis acid activates the aldehyde component, facilitating the formation of a highly electrophilic iminium ion intermediate with the amine.[20] The nucleophilic C3 position of the imidazo[1,2-a]pyrimidine then attacks this iminium ion, forging the new C-C bond in an aza-Friedel-Crafts type mechanism.[18][20][21] This one-pot approach offers high efficiency and rapid access to molecular complexity.[22]

Experimental Protocol: Y(OTf)₃-Catalyzed C3-Alkylation [18]

  • Reaction Setup: In a sealed tube, combine the imidazo[1,2-a]pyrimidine (1.0 equiv), an aldehyde (1.5 equiv), a secondary amine (e.g., morpholine, 2.0 equiv), and Y(OTf)₃ (10 mol%).

  • Solvent and Heating: Add toluene as the solvent and heat the mixture to 110 °C for 12 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

Visualizing the Mechanism: Aza-Friedel-Crafts Alkylation

Aza_FC Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Product C3-Alkylated Product Iminium->Product Catalyst Y(OTf)₃ Catalyst->Iminium Catalysis Imidazo Imidazo[1,2-a]pyrimidine Imidazo->Product Nucleophilic Attack

Caption: Key steps in the Lewis acid-catalyzed Aza-Friedel-Crafts reaction.

Part 4: C3-Amination via Multicomponent Reaction

The direct installation of an amino group at C3 introduces a key pharmacophoric element and a handle for further derivatization.

Methodology: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component method for the synthesis of 3-aminoimidazo-fused heterocycles.[23]

Causality and Experimental Choice: This reaction combines a 2-aminoazine (in this case, 2-aminopyrimidine), an aldehyde, and an isocyanide.[24] It is often catalyzed by a Lewis or Brønsted acid. The key mechanistic feature is the formation of an imine from the 2-aminopyrimidine and aldehyde, followed by nucleophilic attack by the isocyanide and subsequent intramolecular cyclization. A critical challenge can be regioselectivity, as initial condensation can occur at either the exocyclic amino group or a ring nitrogen, potentially leading to a mixture of 2-amino and 3-amino regioisomers.[24] The use of specific catalysts or continuous flow conditions has been shown to improve selectivity for the desired 3-amino product.[24][25]

Protocol Snapshot: GBB Three-Component C3-Amination [25]

ParameterCondition
Components 2-Aminopyrimidine, Aldehyde, Isocyanide (1:1:1 ratio)
Catalyst Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
Solvent Methanol or Acetonitrile
Temperature Room Temperature to 60 °C
Time 4-24 h
Key Advantage Rapid assembly of complex 3-amino structures in one step.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This class of nitrogen-containing heterocyclic compounds is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active agents.[1][2] Their structural similarity to purine bases makes them a versatile framework for developing new therapeutics.[1]

However, the synthesis of these valuable molecules is not without its challenges. Researchers often face issues ranging from low yields and side product formation to difficulties in purification. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We aim to empower you, our fellow researchers and drug development professionals, to optimize your synthetic routes and achieve consistent, high-quality results.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of imidazo[1,2-a]pyrimidines. Each entry details potential causes and provides actionable solutions.

Q1: I am experiencing very low yields or observing no product formation. What are the likely causes and how can I resolve this?

Low or no yield is one of the most common hurdles. The issue can typically be traced back to one of several factors related to reaction kinetics, reagent quality, or the chosen conditions.

  • Possible Cause 1: Incomplete Reaction The reaction may not have reached completion. The classic synthesis, involving the condensation of a 2-aminopyrimidine with an α-haloketone, can sometimes require extended reaction times, especially with less reactive substrates.[3]

    Solutions:

    • Monitor Reaction Progress: Routinely check the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC-MS.[1][4] This will help you determine if the reaction is slow or has stalled.

    • Increase Reaction Time: If starting materials are still present after the initially planned duration, extend the reaction time. For some solvent systems like toluene or dioxane, boiling for up to 12 hours may be necessary to achieve maximum conversion.[1][3]

    • Increase Temperature: Gently increasing the reaction temperature can significantly enhance the reaction rate. Ensure the temperature does not exceed the decomposition point of your reactants or products.

  • Possible Cause 2: Poor Reagent Purity The purity of your starting materials, particularly the 2-aminopyrimidine and the α-halo-carbonyl compound, is critical. Impurities can introduce competing side reactions that consume reagents and reduce the yield of the desired product.[3]

    Solutions:

    • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction.

    • Purify Reagents: If necessary, purify the starting materials through recrystallization or column chromatography.

  • Possible Cause 3: Inappropriate Solvent Choice The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, can lead to undesirable side reactions.

    Solutions:

    • Re-evaluate Your Solvent: While polar aprotic solvents like DMF or acetonitrile (MeCN) are common, they can sometimes lead to the formation of complex, inseparable mixtures.[1][3]

    • Consider Alternatives: Less polar solvents such as toluene or dioxane may offer cleaner reactions, albeit potentially requiring longer reaction times and higher temperatures.[1][3] In line with green chemistry principles, water has also been used successfully as a solvent, often providing high yields and simplifying purification.[5]

  • Possible Cause 4: Reaction Atmosphere Some reagents or intermediates in the reaction pathway may be sensitive to atmospheric oxygen or moisture.

    Solution:

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if you suspect degradation of your starting materials or intermediates and can help minimize the formation of oxidative byproducts.[3]

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve issues related to low reaction yields.

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Starting Materials (Recrystallization, Chromatography) is_pure->purify No monitor_reaction Monitor Reaction Progress (TLC, LC-MS) is_pure->monitor_reaction Yes purify->monitor_reaction is_complete Is reaction going to completion? monitor_reaction->is_complete optimize_time_temp Increase Reaction Time and/or Temperature is_complete->optimize_time_temp No check_solvent Evaluate Solvent Choice is_complete->check_solvent Yes optimize_time_temp->monitor_reaction is_solvent_ok Is solvent appropriate? check_solvent->is_solvent_ok change_solvent Test Alternative Solvents (e.g., Toluene, Dioxane, H2O) is_solvent_ok->change_solvent No check_atmosphere Consider Reaction Atmosphere is_solvent_ok->check_atmosphere Yes change_solvent->monitor_reaction use_inert Run Under Inert Atmosphere (N2/Ar) check_atmosphere->use_inert end_success Yield Improved check_atmosphere->end_success If not sensitive use_inert->end_success

Caption: A decision tree for troubleshooting low yields.

Q2: My reaction is producing significant side products. How can I improve the selectivity?

The formation of impurities is often due to competing reaction pathways or the degradation of products under the reaction conditions.

  • Plausible Cause 1: Self-Condensation or Polymerization The α-haloketone or other carbonyl-containing starting materials can undergo self-condensation, especially under strongly basic or acidic conditions.

    Solution:

    • Slow Reagent Addition: Add the more reactive component (often the α-haloketone) slowly or dropwise to the reaction mixture. This keeps its instantaneous concentration low and favors the desired bimolecular reaction over self-condensation.

  • Plausible Cause 2: Alternative Cyclization Pathways Depending on the substrates, alternative intramolecular cyclizations can occur, leading to isomeric impurities.[1]

    Solution:

    • Control Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product and reduce the rate of competing side reactions.

    • Optimize Catalyst: The choice of catalyst can significantly influence regioselectivity. For instance, in multi-component reactions, Lewis acids like scandium triflate have been used to control the reaction pathway.[6] For simpler condensations, a mild base is often sufficient.

  • Plausible Cause 3: Furan Ring Instability (if applicable) If your substrate contains a furan moiety, be aware that the furan ring can be sensitive to strongly acidic conditions, potentially leading to degradation.[3]

    Solution:

    • Control pH: Carefully control the pH of the reaction and work-up steps. Avoid using strong acids if a furan-containing substrate is involved.

Q3: I am struggling with the purification of my final product. What are some effective strategies?

Purification can be challenging if the product has similar polarity to the starting materials or major side products.

  • Strategy 1: Optimized Work-up A well-designed work-up procedure can remove a significant amount of impurities before column chromatography.

    • Aqueous Wash: Use appropriate aqueous washes to remove water-soluble impurities. For example, a wash with a mild base (e.g., NaHCO₃ solution) can remove acidic byproducts, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities.

    • Solvent Trituration/Washing: If the product precipitates upon completion of the reaction, washing the crude solid with a suitable solvent (like cold ethanol or ether) can effectively remove unreacted starting materials and soluble impurities.[4][7]

  • Strategy 2: Recrystallization If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Strategy 3: Column Chromatography This is the most versatile purification method.

    • Choosing the Right Eluent: Use TLC to determine an optimal eluent system that provides good separation (ΔR_f > 0.2) between your product and the major impurities.

    • Gradient Elution: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective for separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing imidazo[1,2-a]pyrimidines?

The field has evolved significantly, but several core methods remain highly relevant.

  • Classical Condensation (Tschitschibabin-type Reaction): This is the most traditional and widely used method, involving the condensation of 2-aminopyrimidines with α-haloketones (e.g., 2-bromoacetophenones).[6][7] This method is robust and tolerates a wide range of functional groups.

  • Multicomponent Reactions (MCRs): These elegant methods combine three or more starting materials in a one-pot reaction to build the heterocyclic core. A common example is the reaction between a 2-aminopyrimidine, an aldehyde, and an isonitrile.[6][8]

  • Modern Catalytic Methods: Various metal-catalyzed (e.g., Copper, Palladium) and metal-free approaches have been developed to construct the imidazo[1,2-a]pyrimidine scaffold, often offering milder conditions and broader substrate scope.[9][10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[7][12][13]

Q2: How do I select the appropriate solvent for my synthesis?

The choice of solvent is critical and depends on the specific reaction, substrates, and conditions. The following table summarizes common choices:

SolventTypeTypical Use & Rationale
Ethanol (EtOH) Polar ProticOften used in reactions catalyzed by a few drops of acid; good for dissolving polar reactants.[4]
Toluene / Dioxane Non-polar / Low PolarityGood for achieving higher temperatures (reflux); often result in cleaner reactions but may require longer times.[1]
DMF / MeCN Polar AproticExcellent solvating power for a wide range of reactants; however, can sometimes lead to complex side reactions.[1]
Water (H₂O) Polar ProticAn environmentally friendly "green" solvent; can be surprisingly effective, sometimes providing excellent yields without a catalyst.[5]
Solvent-Free N/AReactions can be run neat or on a solid support (e.g., alumina), aligning with green chemistry principles and simplifying work-up.[6][7]

Q3: What is the general mechanism for the condensation of 2-aminopyrimidine and an α-haloketone?

The reaction proceeds through a well-established three-step sequence:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyrimidine attacks the α-carbon of the haloketone in an S_N2 reaction, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyrimidine ring system.[14]

Reaction Mechanism: Imidazo[1,2-a]pyrimidine Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediate1 Step 1: N-Alkylation (SN2) cluster_intermediate2 Step 2: Cyclization cluster_product Step 3: Dehydration R1 2-Aminopyrimidine I1 N-Alkylated Intermediate R1->I1 + R2, -HBr R2 α-Bromoacetophenone I2 Cyclic Hemiaminal I1->I2 Intramolecular Attack P Imidazo[1,2-a]pyrimidine (Aromatic Product) I2->P - H2O

Caption: Key steps in the synthesis of imidazo[1,2-a]pyrimidines.

General Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 2-aryl-imidazo[1,2-a]pyrimidine derivative under microwave irradiation using a solid catalyst, a method noted for its efficiency and environmental benefits.[7]

Synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (3i)

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 2-aminopyrimidine (1.0 mmol), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol), and basic alumina (Al₂O₃) (e.g., 30% w/w relative to the limiting reagent).[7]

  • Reaction Setup: The reaction is performed solvent-free. Ensure the reagents are well-mixed.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate for a short duration (e.g., 90-300 seconds), depending on the power of the microwave.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete when the starting materials are no longer visible.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, add a suitable solvent like ethanol or ethyl acetate to dissolve the product.

    • Filter the mixture to remove the alumina catalyst.

    • Wash the crude solid product several times with a mixture of ethyl ether and ethanol to afford a pure solid, often without the need for column chromatography.[7]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The expected data for this compound has been previously reported.[7]

EntryCatalyst (Al₂O₃) Amount (% w/w)Yield (%)
110Lower
220Moderate
330 Optimal
440Similar to 30%
Data adapted from optimization studies to illustrate the effect of catalyst loading.[7]

References

"troubleshooting low yield in 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 944903-05-3).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The insights provided are based on established synthetic protocols and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction types involved?

The most prevalent synthetic pathway involves a multi-step process that typically includes condensation and cyclization reactions.[2] A common starting point is the reaction of a 2-aminopyrimidine derivative with a brominated intermediate, such as ethyl bromopyruvate, to construct the core imidazo[1,2-a]pyrimidine structure.[2] This is often followed by saponification of the resulting ester and subsequent acidification to yield the final carboxylic acid.[2] The foundational Chichibabin reaction, reacting a 2-aminopyrimidine with an α-haloketone, provides the fundamental principles for this synthesis.[2][3]

Q2: I'm experiencing a significantly lower than expected yield. What are the most critical initial parameters to investigate?

Low yields can often be traced back to a few key factors.[4] First, verify the purity of your starting materials, particularly the 2-aminopyrimidine and the brominated reagent, as impurities can lead to undesirable side reactions.[4] Next, meticulously control the reaction time and temperature. Some variations of this synthesis may require extended reaction times at elevated temperatures to achieve complete conversion.[4] Finally, the choice of base and solvent can dramatically impact the reaction's efficiency.

Q3: My reaction mixture is turning into a complex, inseparable mess. What could be the cause?

The formation of complex mixtures is a common pitfall, often linked to the choice of solvent.[3][4] Highly polar solvents like DMF and acetonitrile can sometimes lead to a cascade of side reactions and intramolecular cyclizations, resulting in a product that is difficult to purify.[3][4] Consider switching to less polar solvents such as toluene or dioxane, which may require longer reaction times or higher temperatures but can offer a cleaner reaction profile.[4]

Q4: Can the bromine atom on the pyrimidine ring be substituted during the reaction?

Yes, the bromine atom at the 6-position is susceptible to nucleophilic substitution.[2] Depending on the reaction conditions and the presence of nucleophiles, you might observe substitution of the bromine with amines, thiols, or alkoxides.[2] If this is not the desired outcome, it's crucial to control the reaction environment to minimize these side reactions.

Troubleshooting Guide: Low Yield Diagnosis

This section provides a structured approach to identifying and resolving the root causes of low product yield.

Problem Area 1: Reagent Quality and Stoichiometry
Symptom Potential Cause Recommended Action
Reaction fails to initiate or proceeds very slowly.Purity of starting materials is compromised.- Confirm the purity of 2-amino-5-bromopyrimidine and the α-halo carbonyl compound using techniques like NMR or melting point analysis.- Purify starting materials if necessary (e.g., recrystallization).
Incomplete conversion of starting materials.Incorrect stoichiometry of reactants.- Carefully re-calculate and measure the molar equivalents of all reactants.- Consider a slight excess (1.1-1.5 equivalents) of the more volatile or less stable reactant.
Formation of multiple unexpected byproducts.Degradation of reagents.- Use freshly opened or properly stored reagents.- Avoid prolonged exposure of reagents to air or moisture, especially for hygroscopic compounds.
Problem Area 2: Reaction Conditions
Symptom Potential Cause Recommended Action
Low conversion despite pure reagents.Suboptimal reaction temperature.- Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS.- For thermally sensitive compounds, consider longer reaction times at a moderate temperature.
Reaction stalls before completion.Inefficient mixing or mass transfer limitations.- Ensure vigorous and consistent stirring throughout the reaction.- For heterogeneous mixtures, consider using a phase-transfer catalyst.
Darkening of the reaction mixture, indicating decomposition.Reaction temperature is too high.- Reduce the reaction temperature.- Consider microwave-assisted synthesis for more controlled and rapid heating.[5][6]
Inconsistent yields between batches.Reaction is sensitive to atmospheric conditions.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[4]
Problem Area 3: Solvent and Base Selection
Symptom Potential Cause Recommended Action
Formation of a complex mixture of products.Inappropriate solvent polarity.- If using a polar aprotic solvent (e.g., DMF, MeCN), switch to a less polar solvent like toluene or dioxane.[3][4]- Be prepared to adjust the reaction time and temperature accordingly.
Reaction is slow or does not proceed.Base is not strong enough to facilitate the reaction.- If using a weak base (e.g., NaHCO₃), consider a stronger base like K₂CO₃ or an organic base such as triethylamine.
Low yield due to side reactions.Base is too strong, leading to decomposition or undesired reactions.- Use a milder base.- Optimize the amount of base used; an excess can be detrimental.[3]

Experimental Protocols & Workflows

General Synthetic Workflow

The synthesis of this compound generally follows the logical progression outlined below.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis A 2-Amino-5-bromopyrimidine C Condensation & Cyclization A->C B Ethyl Bromopyruvate B->C D Saponification C->D Base (e.g., K₂CO₃) Solvent (e.g., Toluene) E Acidification D->E Base (e.g., NaOH) F Workup & Extraction E->F Acid (e.g., HCl) G Column Chromatography F->G H Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

When faced with low yield, this decision tree can guide your troubleshooting process.

TroubleshootingLogic Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Purify Reagents CheckPurity->Impure No Pure Reagents are Pure CheckPurity->Pure Yes Impure->CheckPurity CheckConditions Review Reaction Conditions (T, t) Pure->CheckConditions OptimizeConditions Optimize Temperature and Time CheckConditions->OptimizeConditions No ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes OptimizeConditions->CheckConditions CheckSolventBase Evaluate Solvent and Base ConditionsOK->CheckSolventBase ChangeSolventBase Test Alternative Solvents/Bases CheckSolventBase->ChangeSolventBase No SolventBaseOK System is Suitable CheckSolventBase->SolventBaseOK Yes ChangeSolventBase->CheckSolventBase FinalReview Review Workup and Purification Procedures SolventBaseOK->FinalReview

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring greater success and reproducibility in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that can arise during the synthesis of imidazo[1,2-a]pyrimidine derivatives. Each section is structured in a question-and-answer format to provide direct and actionable advice.

Section 1: Low Yield and Incomplete Reactions

Question: My reaction yield is consistently lower than expected. What are the primary factors I should investigate to optimize the yield of my imidazo[1,2-a]pyrimidine product?

Answer: Low yields in the synthesis of imidazo[1,2-a]pyrimidines can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Reaction Time and Temperature: Ensure that the reaction is allowed to proceed to completion. For certain starting materials, particularly less reactive ones, or when using less polar solvents such as toluene or dioxane, extended reaction times (e.g., 12 hours or more) at reflux may be necessary to achieve maximum conversion.[1][2]

  • Purity of Starting Materials: The purity of your reagents, especially the 2-aminopyrimidine and the α-haloketone or its equivalent, is paramount. Impurities can lead to competing side reactions that consume starting materials and reduce the yield of the desired product.[1]

  • Catalyst Concentration: In catalyzed reactions, the amount of catalyst can significantly impact the rate and completeness of the reaction. Careful optimization of the catalyst loading is crucial for achieving high yields.[2]

  • Atmosphere Control: Some synthetic routes may be sensitive to atmospheric oxygen or moisture. If you suspect degradation or side reactions due to exposure to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and minimize the formation of byproducts.[1]

Section 2: Formation of Complex and Inseparable Mixtures

Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the desired product. What could be causing the formation of such a complex mixture?

Answer: The formation of complex and often inseparable mixtures is a frequent challenge, particularly when using highly polar aprotic solvents.

  • Solvent Choice: The choice of solvent can dramatically influence the reaction outcome. For instance, using polar aprotic solvents like DMF (dimethylformamide) or MeCN (acetonitrile) has been reported to lead to the formation of complex and inseparable mixtures of intermediates and products from subsequent intramolecular cyclizations.[2] It is often advisable to screen less polar solvents like toluene or dioxane, even if it requires adjusting the reaction temperature and time.[1][2]

  • Reaction Temperature: High reaction temperatures can sometimes promote side reactions and decomposition of starting materials or the product. If you are observing a complex mixture, consider running the reaction at a lower temperature for a longer duration.

  • Side Reactions of Starting Materials: The starting materials themselves can undergo side reactions. For example, α-haloketones can self-condense or react with other nucleophiles present in the reaction mixture. Ensuring a stoichiometric balance and controlled addition of reagents can sometimes mitigate these issues.

Section 3: Purification Challenges

Question: I am having difficulty purifying my imidazo[1,2-a]pyrimidine derivative using silica gel column chromatography. My compound either doesn't elute or I get very poor recovery. What should I do?

Answer: Purification of imidazo[1,2-a]pyrimidine derivatives can be challenging due to their chemical nature. Here is a step-by-step troubleshooting guide for column chromatography issues:

  • Compound Stability on Silica Gel: Imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition on the column.[3]

    • Troubleshooting Step: To assess stability, spot your crude product on a silica TLC plate, develop it, and then let it sit for an hour before re-developing in the same solvent system. If you observe streaking or the appearance of new spots, your compound is likely degrading.

    • Solution: Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or an alternative stationary phase like neutral alumina.

  • Inappropriate Solvent System: The polarity of your eluent is critical for successful separation.

    • Rf Value: For effective separation on a silica gel column, the target compound should have an Rf value of approximately 0.2-0.4 on a TLC plate.[3]

    • Solvent System Too Weak: If your compound is not eluting, your solvent system is likely not polar enough. A common eluent for these compounds is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[3]

    • Solvent System Too Strong: If your compound elutes with the solvent front, your eluent is too polar. In this case, you will need to use a less polar solvent system.[3]

  • "Oiling Out" During Recrystallization: If you are attempting recrystallization and your compound "oils out" instead of forming crystals, it indicates that the compound is coming out of solution above its melting point.

    • Solutions: Try adding more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached. Alternatively, consider using a lower-boiling point solvent for recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing imidazo[1,2-a]pyrimidines?

A1: The most well-established method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2][4] Other widely used methods include multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, which offer high efficiency and atom economy.[5][6][7][8] Additionally, various other synthetic strategies like intramolecular cyclizations and tandem reactions have been developed.[9]

Q2: Are there any known stability issues with the furan ring when synthesizing furan-containing imidazo[1,2-a]pyrimidines?

A2: Yes, the furan ring can be sensitive to strongly acidic or oxidizing conditions.[1] Depending on the specific reaction conditions, the furan moiety may be susceptible to electrophilic attack or degradation. It is crucial to carefully control the pH and avoid harsh oxidizing agents during both the synthesis and the work-up procedures to maintain the integrity of the furan ring.[1]

Q3: Can I use microwave irradiation to accelerate the synthesis of imidazo[1,2-a]pyrimidines?

A3: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyrimidine derivatives.[10] This technique can significantly reduce reaction times and, in some cases, improve yields by providing uniform and efficient heating.[4]

Q4: My imidazo[1,2-a]pyrimidine product is susceptible to metabolism by aldehyde oxidase (AO). Are there any strategies to mitigate this?

A4: Metabolism by aldehyde oxidase (AO) is a known issue for the imidazo[1,2-a]pyrimidine scaffold.[11] Medicinal chemistry strategies to address this include altering the heterocycle or blocking the reactive site of AO-mediated oxidation. A deep understanding of the AO protein structure can guide these modifications to reduce metabolic degradation.[11]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate key concepts.

Diagram 1: Generalized Synthetic Pathway and Potential Side Reactions

This diagram outlines the general condensation reaction for the synthesis of imidazo[1,2-a]pyrimidines and highlights where common side reactions can occur.

G cluster_main_path Main Reaction Pathway cluster_side_reactions Potential Side Reactions cluster_troubleshooting Troubleshooting Points Start 2-Aminopyrimidine + α-Haloketone Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Substitution Side1 Self-condensation of α-Haloketone Start->Side1 TS1 Purity of Starting Materials Start->TS1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Condensation Side2 Formation of Inseparable Isomers Intermediate->Side2 TS2 Reaction Conditions (Solvent, Temp.) Intermediate->TS2 Product Imidazo[1,2-a]pyrimidine Cyclization->Product Side3 Decomposition of Starting Material/Product Product->Side3 TS3 Purification Method Product->TS3

Caption: Synthetic pathway and common troubleshooting points.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeConditions Purity Confirmed CheckCatalyst Evaluate Catalyst Loading OptimizeConditions->CheckCatalyst InertAtmosphere Consider Inert Atmosphere CheckCatalyst->InertAtmosphere Successful Yield Improved InertAtmosphere->Successful

Caption: A workflow for troubleshooting low reaction yields.

Summary of Reaction Condition Effects

The following table summarizes the impact of different solvents on the synthesis of imidazo[1,2-a]pyrimidines, based on reported findings.

SolventTemperatureTypical Reaction TimeObserved OutcomeReference
TolueneReflux>12 hoursModerate to good yield, cleaner reaction profile[2]
DioxaneReflux>12 hoursModerate to good yield, cleaner reaction profile[2]
DMFVariousVariableFormation of complex, inseparable mixtures[2]
AcetonitrileVariousVariableFormation of complex, inseparable mixtures[2]
EthanolRefluxVariableGood yields for certain multicomponent reactions[12]

References

Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine Derivatives by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,2-a]pyrimidine core, particularly the presence of basic nitrogen atoms, often lead to frustrating and non-intuitive behaviors during silica gel chromatography.

This document moves beyond standard protocols to provide in-depth troubleshooting, logical workflows, and field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and challenging issues encountered during the purification of imidazo[1,2-a]pyrimidine derivatives in a direct question-and-answer format.

Question 1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is causing this and how can I achieve sharp bands?

Answer:

This is the most common issue and is almost always caused by the interaction between the basic nitrogen atoms in your imidazo[1,2-a]pyrimidine ring system and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, acid-base interaction leads to a non-ideal equilibrium, causing a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in streaking or tailing.[1]

Causality Explained: The lone pairs on the pyrimidine and imidazole nitrogens act as Lewis bases. The protons on the silica surface's silanol groups are Lewis acids. This interaction effectively means your compound is undergoing multiple, rapid acid-base reactions as it travels through the column, disrupting the smooth partitioning process required for good chromatography.

Solutions:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.

    • Triethylamine (TEA): For solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate, add 0.1-2% TEA to the eluent.[2][3]

    • Ammonia in Methanol: For more polar systems like Dichloromethane/Methanol, using a pre-mixed solution of 1-10% ammonia in methanol as your polar component is highly effective.[2][4]

  • Deactivate the Silica Gel: You can pre-treat, or "deactivate," the bulk silica gel before packing the column. This involves making a slurry of the silica in your chosen solvent system that already contains 1-3% triethylamine.[5] Pack the column with this slurry and flush with one to two column volumes of the same solvent. This ensures the silica surface is neutralized before your compound is loaded.[4][5]

  • Stability Check (2D TLC): Before committing to a large-scale column, confirm that your compound is not degrading on the silica. Spot your compound in the bottom-left corner of a square TLC plate, run the plate, then rotate it 90 degrees and run it again in the same solvent system.[6][7] If the compound is stable, you will see a single spot on the diagonal.[7] Any spots appearing below the diagonal indicate degradation.[7]

Question 2: My product recovery is extremely low, or I can't find my compound at all after running the column. Where did it go?

Answer:

This alarming issue typically points to two possibilities: irreversible binding to the silica or on-column degradation. Given the basic nature of imidazo[1,2-a]pyrimidines, strong, irreversible adsorption to the acidic stationary phase is a primary suspect.

Solutions:

  • Perform a "Strip" of the Column: If you suspect your compound is still on the column, switch to a very strong eluent. A "methanol purge," where you flush the column with 100% methanol (or methanol with 2-5% ammonia), can often elute highly retained compounds.[8]

  • Use a Basic Modifier (Prophylactic): The best solution is preventative. By using an eluent containing triethylamine or ammonia as described in Question 1, you prevent the strong interactions that lead to irreversible binding.[4]

  • Consider Alternative Stationary Phases: If your compound is particularly sensitive, silica gel may not be the best choice.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for acid-sensitive or very basic compounds.[9] Basic alumina (pH ~10) or neutral alumina (pH ~7) will not have the acidic sites that cause problems with silica.

    • Reversed-Phase (C18): If your derivative has sufficient hydrophobic character, reversed-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent option that avoids the issue of silanol interactions entirely.[2]

Question 3: My TLC shows good separation between my product and an impurity (ΔRf > 0.2), but on the column, they co-elute. Why is the separation failing on a larger scale?

Answer:

The transition from analytical TLC to preparative column chromatography is not always linear. Several factors can cause a loss of resolution.

Causality Explained: The relationship between TLC Rf and the column volumes (CV) required for elution is non-linear (CV ≈ 1/Rf).[10] At high Rf values (e.g., > 0.5), compounds elute in very few column volumes, and the absolute difference in elution volume (ΔCV) between two spots becomes very small, leading to poor separation.[10] For optimal separation, the target compound should have an Rf value between 0.15 and 0.4 on the TLC plate.[10]

Solutions:

  • Optimize the Rf Value: Adjust your solvent system to be less polar, bringing the Rf of your desired compound down into the optimal 0.2-0.4 range.[6] This will increase the number of column volumes required for elution and maximize the separation volume (ΔCV) between your product and the impurity.[10]

  • Sample Loading Technique: How you load your sample onto the column is critical.

    • Minimize Band Width: Dissolve your crude product in the minimum possible volume of solvent (preferably the eluent itself) to load it as a highly concentrated, narrow band.[11] A wide starting band will lead to broad, overlapping peaks.

    • Dry Loading: If your compound is poorly soluble in the eluent, use the dry loading technique. Dissolve your compound in a strong solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder.[6][11] Carefully add this powder to the top of your packed column. This method ensures your compound starts as a very narrow band, significantly improving resolution.[6]

  • Column Packing: Ensure your column is packed perfectly. Any channels, cracks, or bubbles in the silica bed will create alternative pathways for the solvent and your sample, destroying separation efficiency.[6]

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and solving common purification challenges.

G cluster_problem Problem Identification cluster_cause Primary Cause Analysis cluster_solution Solution Implementation P1 Poor Separation (Streaking / Tailing) C1 Strong Acid-Base Interaction with Silica P1->C1 Likely P2 Low / No Recovery P2->C1 Possible C2 On-Column Degradation P2->C2 Possible P3 TLC / Column Mismatch C3 Non-Optimal Rf (Too High) P3->C3 Likely C4 Poor Loading Technique P3->C4 Also consider S1 Add Basic Modifier (TEA / NH3) C1->S1 Primary Fix S2 Switch to Alumina or Reversed-Phase C1->S2 Alternative C2->S2 If unstable S3 Perform 2D TLC Stability Test C2->S3 Diagnose S4 Adjust Solvent Polarity to Lower Rf C3->S4 Correct S5 Use Dry Loading Technique C4->S5 Improve

Caption: A logical workflow for troubleshooting imidazo[1,2-a]pyrimidine purification.

Frequently Asked Questions (FAQs)

  • Q: How do I select the initial solvent system?

    • A: Start with a 2-component system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[6] Run TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hex/EtOAc) to find the condition that places your target compound at an Rf of 0.2-0.4.[6] If your compound is more polar, a system like dichloromethane (DCM) and methanol (MeOH) may be necessary.[12]

  • Q: Are there any downsides to adding triethylamine (TEA)?

    • A: The main downside is that it can be difficult to remove completely from the final product due to its relatively high boiling point (89.5 °C). After combining your pure fractions, co-evaporation with a solvent like toluene on a rotary evaporator can help remove residual TEA. For very sensitive downstream applications, using a more volatile base like pyridine (if compatible) or using deactivated silica without base in the mobile phase might be preferable.

  • Q: What is the difference between "wet loading" and "dry loading"?

    • A: Wet loading involves dissolving the crude sample in a minimal amount of the mobile phase and pipetting it directly onto the column.[6] This is fast but can lead to band broadening if too much solvent is used or if the compound is not very soluble. Dry loading involves adsorbing the sample onto silica gel before adding it to the column.[11] This method almost always gives superior separation for difficult purifications because it ensures the sample starts as a very fine, uniform band.[6]

Key Experimental Protocols

Protocol 1: Standard Column Chromatography with a Basic Additive
  • Solvent Selection: Identify a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives an Rf of ~0.3 for your target compound via TLC.

  • Eluent Preparation: Prepare a bulk solution of your chosen solvent system and add 0.5-1.0% (v/v) of triethylamine.

  • Column Packing: Pack a column with silica gel using the prepared eluent (wet slurry method is preferred). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent. Carefully apply the solution to the top of the silica bed.

  • Elution: Add the eluent and apply gentle pressure. Begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Dry Loading for Difficult Separations
  • Sample Preparation: Dissolve your crude product (~500 mg) in a suitable solvent like dichloromethane or methanol in a round-bottom flask.

  • Adsorption: Add silica gel (approx. 1.0-1.5 g) to the flask and swirl to create a slurry.

  • Solvent Removal: Gently remove the solvent on a rotary evaporator until a completely dry, free-flowing powder is obtained.[11]

  • Column Packing: Pack a column with silica gel using your chosen eluent (which should still contain a basic additive).

  • Loading: Carefully pour the silica-adsorbed sample onto the top of the packed column to form a neat, level layer. Gently add a thin layer of sand on top to protect the surface.[5]

  • Elution & Analysis: Proceed with elution and fraction analysis as described in Protocol 1.

Data Summary Table

Compound ClassCommon Solvent SystemAdditiveTypical Rf TargetReference(s)
Non-polar Imidazo[1,2-a]pyrimidinesHexane:Ethyl Acetate (e.g., 4:1 to 1:4)0.5-1% Triethylamine0.2 - 0.4[12][13]
Mid-polarity Imidazo[1,2-a]pyrimidinesDichloromethane:Ethyl Acetate0.5-1% Triethylamine0.2 - 0.4[3]
Polar Imidazo[1,2-a]pyrimidinesDichloromethane:Methanol (e.g., 98:2 to 90:10)1-2% of 7N NH3 in MeOH solution0.2 - 0.4[4][12]

References

"decomposition of imidazo[1,2-a]pyrimidines on acidic silica gel"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine Purification

A Guide to Preventing On-Column Decomposition on Acidic Silica Gel

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the imidazo[1,2-a]pyrimidine scaffold. As a Senior Application Scientist, I've seen firsthand how the purification of these valuable compounds can be compromised by unforeseen interactions with standard laboratory materials. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them to help you navigate the challenges of purifying these acid-sensitive heterocycles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of imidazo[1,2-a]pyrimidines.

Q1: I'm experiencing significant loss of my imidazo[1,2-a]pyrimidine product during silica gel column chromatography. What is the likely cause?

A: The most probable cause is the on-column decomposition of your compound. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms that can be protonated by these acidic sites. This protonation can initiate a cascade of degradation reactions, such as hydrolysis or rearrangement, leading to low or no recovery of your desired product.[2] Many nitrogen-containing heterocycles are prone to this issue.[1]

Q2: How can I quickly determine if my specific imidazo[1,2-a]pyrimidine derivative is sensitive to silica gel before running a large-scale column?

A: A two-dimensional Thin Layer Chromatography (2D TLC) analysis is an excellent and rapid diagnostic tool.[2] By running the TLC plate in a second dimension with the same solvent system, you can effectively test the compound's stability over time on the silica surface. If the compound is unstable, you will observe new spots or significant streaking after the second run.[2] See Protocol 1 for a detailed methodology.

Q3: If my compound is acid-sensitive, what are my main purification options besides standard silica gel?

A: You have several robust alternatives:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel, most commonly by adding a small percentage of a basic modifier like triethylamine (TEA) to your eluent or by pre-treating the silica.[1][3][4]

  • Alumina: This stationary phase can be obtained in neutral or basic forms and is an excellent choice for purifying acid-sensitive compounds, particularly amines.[1]

  • Reverse-Phase Silica: For more polar imidazo[1,2-a]pyrimidine derivatives, reverse-phase chromatography can be a powerful alternative. In this technique, the stationary phase is nonpolar, and the most polar compounds elute first.[1]

Section 2: Troubleshooting Guide: Low Recovery & Impure Fractions

This guide provides a systematic approach to diagnosing and solving purification issues.

Initial Diagnosis: The Logic Flow

When facing low yields, follow this diagnostic workflow to pinpoint the issue.

Troubleshooting_Flow start Start: Low or No Recovery check_tlc Analyze Initial TLC: - Rf value? - Streaking? start->check_tlc stability_test Perform 2D TLC (Protocol 1) check_tlc->stability_test is_stable Compound Stable? stability_test->is_stable unstable_node Problem Confirmed: On-Column Decomposition is_stable->unstable_node No stable_node Problem is Chromatographic is_stable->stable_node Yes solution_deactivate Solution: 1. Deactivate Silica (Protocol 2) 2. Use Alumina/Alternative Phase unstable_node->solution_deactivate end_node Purification Optimized solution_deactivate->end_node check_rf Is Rf 0.2-0.4? stable_node->check_rf rf_low Rf too low (<0.2) check_rf->rf_low No (Low) rf_high Rf too high (>0.4) check_rf->rf_high No (High) check_rf->end_node Yes solution_polarity Solution: Adjust Eluent Polarity rf_low->solution_polarity rf_high->solution_polarity solution_polarity->end_node

Caption: Systematic workflow for troubleshooting low recovery.

Problem A: On-Column Decomposition
  • Symptoms:

    • Significant streaking of the main spot on the analytical TLC plate.

    • Appearance of new, often baseline, impurities after the reaction crude is left on a TLC plate for an extended period.

    • Very low mass balance after the column (i.e., the total weight of all fractions is much lower than the starting crude weight).

  • Causality: The acidic silanol groups on the silica surface are protonating and catalyzing the degradation of your molecule. The proposed mechanism involves the protonation of one of the ring nitrogens, making the heterocyclic system susceptible to nucleophilic attack (e.g., by trace water) or rearrangement.

Decomposition_Mechanism cluster_0 Silica Surface cluster_1 Imidazo[1,2-a]pyrimidine Silanol Si-OH (Acidic Site) Protonation Protonation Silanol->Protonation Molecule Imidazo[1,2-a]pyrimidine (Basic Nitrogens) Molecule->Protonation H+ transfer Degradation Decomposition Products (Hydrolysis, Rearrangement) Protonation->Degradation Ring Strain / Nucleophilic Attack

Caption: Proposed mechanism of acid-catalyzed decomposition.

  • Solutions:

    • Deactivate the Silica Gel: This is the most common and effective solution. By adding 0.5-2% triethylamine (TEA) to your solvent system, you neutralize the acidic sites without significantly altering the eluent's polarity.[3][4] See Protocol 2 for a detailed procedure.

    • Switch to an Alternative Stationary Phase: If your compound is exceptionally sensitive, even TEA-deactivated silica may not be sufficient. A change in stationary phase is warranted.

Data Summary: Comparison of Stationary Phases
Stationary PhaseAcidity LevelBest ForPotential Issues & Considerations
Standard Silica Gel Acidic (pKa ~4-5)General purpose purification of robust, neutral, or weakly basic compounds.[1]Decomposes acid-sensitive compounds, especially N-heterocycles.[1][2]
Deactivated Silica Gel NeutralizedAcid-sensitive compounds, protected amines, and acetals.[1][3]Requires addition of a modifier (e.g., TEA) which must be removed later.
Alumina (Neutral) Neutral (pH ~7)Good general alternative to silica for acid- or base-sensitive compounds.Separation patterns may differ significantly from silica; TLC must be re-optimized.
Alumina (Basic) Basic (pH ~9-10)Excellent for purifying amines and other basic compounds.[1]May degrade base-sensitive compounds (e.g., esters).
Reverse-Phase Silica (C18) NeutralPolar compounds that are difficult to elute from normal phase silica.Requires aqueous/polar organic solvent systems; less intuitive for many organic chemists.[1]

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step instructions for the techniques discussed in this guide.

Protocol 1: Assessing Compound Stability with 2D TLC

This protocol quickly determines if your compound degrades on contact with silica gel.[2]

  • Spotting: Dissolve a small amount of your crude or purified material in a suitable solvent. Using a capillary tube, carefully spot the compound on the bottom left corner of a TLC plate, about 1 cm from the bottom and left edges.

  • First Elution: Develop the TLC plate using a pre-determined solvent system that gives your target compound an Rf of approximately 0.2-0.4.

  • Drying: After the first run, remove the plate from the chamber and fully evaporate the solvent in a fume hood. Do not use heat, as this could induce degradation.

  • Rotation: Rotate the plate 90 degrees clockwise so that the line of separated spots from the first run is now at the bottom of the plate.

  • Second Elution: Place the rotated plate back into the same TLC chamber with the same solvent system and develop it again.

  • Analysis: After the second run, dry the plate and visualize it (e.g., under UV light).

    • Stable Compound: A stable compound will appear as a single spot on the diagonal of the plate.

    • Unstable Compound: A compound that is decomposing on the silica will show new spots off the diagonal, or the main spot will appear streaked vertically from its position on the diagonal.[2]

Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)

This procedure neutralizes the acidic silica surface to prevent compound degradation.[3][4]

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine to the mixture to a final concentration of 1-3% by volume. For example, to make 500 mL of a 1% TEA solution, add 5 mL of TEA to 495 mL of your chosen solvent system.

  • Slurry Preparation: In a beaker, create a slurry of your silica gel using the TEA-containing solvent system. Use enough solvent to allow the silica to be easily swirled.

  • Column Packing: Pack your chromatography column with the prepared slurry as you normally would.

  • Equilibration (Optional but Recommended): Before loading your sample, flush the packed column with one to two column volumes of the TEA-containing eluent. This ensures the entire silica bed is thoroughly deactivated.[3]

  • Sample Loading & Elution: Load your sample (dry or wet loading) onto the column and begin elution with the TEA-containing solvent system.

  • Post-Purification: Be aware that the collected fractions will contain TEA. It is volatile and can often be removed along with the solvent on a rotary evaporator, but for very high-purity samples, an additional workup step (e.g., an acidic wash of the combined product in an organic solvent) may be required to remove residual TEA.

References

Technical Support Center: Optimizing C-6 Amination of 3-Bromoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-6 amination of 3-bromoimidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this transformation and consistently achieve high yields. The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2]

Understanding the Reaction: Two Key Pathways

The C-6 amination of a 3-bromoimidazo[1,2-b]pyridazine core can be approached through two primary methodologies: traditional palladium-catalyzed Buchwald-Hartwig amination and a more recently developed metal-free, fluoride-promoted amination. This guide will cover troubleshooting for both pathways.

Diagram: Conceptual Workflow for C-6 Amination

C6_Amination_Workflow General Workflow for C-6 Amination cluster_start Starting Materials cluster_method Reaction Method cluster_optimization Optimization & Troubleshooting cluster_end Final Product Start 3-bromo-6-halo-imidazo[1,2-b]pyridazine + Amine Method_Choice Choose Amination Method Start->Method_Choice Pd_Catalysis Palladium-Catalyzed (Buchwald-Hartwig) Method_Choice->Pd_Catalysis Traditional Metal_Free Fluoride-Promoted Method_Choice->Metal_Free Alternative Optimization Reaction Optimization & Troubleshooting Pd_Catalysis->Optimization Metal_Free->Optimization Analysis Reaction Monitoring (TLC, LC-MS, GC-MS) Optimization->Analysis Workup Workup & Purification Analysis->Workup Final_Product C-6 Aminated Product Workup->Final_Product

Caption: A decision tree for troubleshooting C-6 amination.

Part 1: Troubleshooting Palladium-Catalyzed C-6 Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[3][4] However, its application to heteroaromatic systems like imidazo[1,2-b]pyridazines can be challenging due to potential catalyst inhibition by the nitrogen lone pairs.[5]

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My reaction is showing low or no conversion. Where should I start troubleshooting?

A1: Low conversion in Buchwald-Hartwig reactions often points to issues with the catalyst, reagents, or reaction conditions. Here’s a systematic checklist:

  • Catalyst System:

    • Active Catalyst Formation: Are you using a pre-catalyst or generating the active Pd(0) species in situ? Pre-catalysts often give more reliable results.[6] If using a source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio to both reduce the Pd(II) and stabilize the resulting Pd(0).

    • Ligand Choice: For electron-rich, sterically hindered substrates like imidazo[1,2-b]pyridazines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[5] These ligands promote reductive elimination and shield the palladium center from coordinating to the pyridine nitrogen.[5]

    • Catalyst Poisoning: Have you ruled out catalyst poisons? Sulfur-containing compounds, impurities in reagents or solvents, and even certain functional groups on your substrates can poison the palladium catalyst.[7][8] Ensure all glassware is scrupulously clean and reagents are of high purity.

  • Reagents and Solvents:

    • Purity of Starting Materials: Is your 3-bromoimidazo[1,2-b]pyridazine pure? Impurities from its synthesis can inhibit the catalyst.

    • Solvent Choice and Purity: Anhydrous, degassed solvents are critical. Toluene and dioxane are common choices, but it's crucial to avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[7][9] Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, so proper degassing (e.g., by sparging with argon or nitrogen) is essential.[5][8]

    • Base Selection: The choice of base is critical and substrate-dependent.[7] Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable.[7] The physical properties of the base also matter; poor solubility of inorganic bases can lead to reproducibility issues. Grinding the base before use or ensuring vigorous stirring can help.[10]

Q2: I'm observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction, especially with primary amines.[3][7] It occurs when the palladium-amido complex undergoes β-hydride elimination instead of reductive elimination.

  • Ligand Effect: This is often a ligand-dependent issue. Switching to a more sterically hindered ligand can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.

  • Base Strength: A very strong base can sometimes promote this side reaction. Consider screening slightly weaker bases.

Q3: My aryl chloride analogue doesn't react, but the bromide does. What's the issue?

A3: Aryl chlorides are notoriously less reactive than aryl bromides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[6][7] To improve the reactivity of aryl chlorides:

  • Use a more electron-rich and bulky phosphine ligand.

  • Employ a pre-catalyst for more reliable formation of the active catalytic species.[6][7]

  • If possible, converting the chloride to a bromide or triflate is a straightforward solution.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
No Reaction / Low Yield Catalyst deactivationUse a pre-catalyst; ensure inert atmosphere; use high-purity, degassed solvents and reagents.[5][8]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands.[5]
Suboptimal base or solventScreen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane).[7][11]
Hydrodehalogenation β-hydride eliminationSwitch to a more sterically hindered ligand; consider a weaker base.[3][7]
Biaryl Formation HomocouplingOptimize catalyst, ligand, and stoichiometry. A thorough screen of conditions may be necessary.[7]
Inconsistent Results Heterogeneity of inorganic baseGrind the base before use; ensure vigorous stirring.[10]
Poor reagent/solvent qualityUse fresh, high-purity reagents and anhydrous, degassed solvents.[8]

Diagram: Catalytic Cycle and Common Pitfalls

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle & Troubleshooting Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Trouble_Deactivation Catalyst Deactivation (O₂, Impurities) Pd0->Trouble_Deactivation PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + HNR₂ Trouble_Inhibition Catalyst Inhibition (Pyridine N-coordination) PdII_Complex->Trouble_Inhibition Deprotonation Deprotonation Amine_Coord->Deprotonation + Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Trouble_BetaHydride β-Hydride Elimination (Hydrodehalogenation) PdII_Amido->Trouble_BetaHydride RedElim->Pd0 Product Ar-NR₂ (Desired Product) RedElim->Product

Caption: Key steps and potential failure points in the catalytic cycle.

Part 2: Troubleshooting Metal-Free, Fluoride-Promoted C-6 Amination

A highly efficient, cost-effective, and metal-free method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed, utilizing cesium fluoride (CsF).[1][12] This approach avoids the pitfalls of palladium catalysis and offers an excellent alternative.

Frequently Asked Questions (FAQs) - Fluoride-Promoted Amination

Q1: What is the mechanism of the fluoride-promoted amination and why is it effective at the C-6 position?

A1: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The C-6 position of the imidazo[1,2-b]pyridazine ring is activated towards nucleophilic attack. The fluoride ion, particularly from a source like CsF, is thought to act as a promoter. While the exact role is still under investigation, it may involve activation of the substrate or acting as a base. The reaction is highly regioselective for the C-6 position over the C-3 bromine.

Q2: My fluoride-promoted amination is giving low yields. What are the critical parameters to check?

A2: Based on published optimized conditions, here are the key factors for success:[1][12]

  • Solvent: Dimethyl sulfoxide (DMSO) was found to be the optimal solvent.[1] Reactions in other solvents may be significantly slower or less efficient.

  • Fluoride Source: Cesium fluoride (CsF) is the recommended fluoride source. Other fluoride salts may not be as effective. Only a stoichiometric amount (1.0 equivalent) is necessary.[1][12]

  • Temperature: The reaction typically requires elevated temperatures, around 100 °C, for an extended period (e.g., 24 hours).[1][12] Insufficient heating will lead to incomplete conversion.

  • Amine Stoichiometry: An excess of the amine nucleophile (typically 2.0 equivalents) is used to drive the reaction to completion.[1][12]

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) at catalytic loading (e.g., 10 mol%) can be beneficial.[1][12]

Q3: Are there any limitations to the amine scope for this reaction?

A3: This method has been shown to be effective for a broad range of primary and secondary alkylamines, including those with aromatic and heteroaromatic functionalities.[1][12] However, aryl- and heteroarylamines have been reported to be poor substrates under these specific conditions.[1] If your target requires an arylamine at the C-6 position, the palladium-catalyzed approach is likely the better choice.

Optimized Protocol: Fluoride-Promoted C-6 Amination

This protocol is adapted from a published, high-yield procedure.[1][12]

  • Reaction Setup: To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), cesium fluoride (1.0 equiv), and benzyltriethylammonium chloride (0.1 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vessel.

  • Amine Addition: Add the desired primary or secondary alkylamine (2.0 equiv).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove DMSO and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Comparative Summary of Amination Methods
Parameter Palladium-Catalyzed (Buchwald-Hartwig) Fluoride-Promoted (SNAr)
Catalyst Palladium pre-catalyst or salt (e.g., Pd(OAc)₂)Metal-free
Ligand Required (e.g., bulky phosphines)Not required
Base Strong base often needed (e.g., NaOtBu)CsF acts as a promoter/base
Solvent Toluene, DioxaneDMSO
Temperature Variable, often elevated100 °C
Amine Scope Broad, including arylaminesGood for alkylamines; poor for arylamines[1]
Key Advantages Broader amine scope (includes arylamines)Cost-effective, metal-free, environmentally friendlier[1][12]
Key Challenges Catalyst cost, sensitivity, and potential poisoningHigh temperature, long reaction time, limited to certain amine classes

References

Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines using alternative catalytic systems. This guide is designed for researchers, chemists, and drug development professionals who are exploring methodologies beyond the classical Chichibabin reaction, which often involves harsh conditions.[1][2] Here, we address common experimental challenges and frequently asked questions in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection & General Conditions

Q1: Why should I consider an alternative catalyst to the traditional methods for imidazo[1,2-a]pyrimidine synthesis?

A1: Traditional methods, like the Chichibabin reaction, often require α-haloketones and can necessitate harsh conditions.[2] Alternative catalysts offer significant advantages in line with green chemistry principles.[3][4] These include:

  • Milder Reaction Conditions: Many modern catalysts operate at lower temperatures and under neutral or base-free conditions, preserving sensitive functional groups.[5][6]

  • Broader Substrate Scope: Catalysts like those based on copper, palladium, or even metal-free systems can accommodate a wider variety of starting materials.[7][8]

  • Improved Atom Economy: One-pot, multi-component reactions catalyzed by agents like molecular iodine or acidic ionic liquids reduce waste by incorporating all starting materials into the final product.[9][10][11]

  • Sustainability: The use of earth-abundant metals (e.g., copper), organocatalysts, or photocatalysts that utilize visible light as a renewable energy source enhances the environmental friendliness of the synthesis.[3][4][6]

Q2: I'm working with a sensitive substrate. Which type of alternative catalyst is recommended for mild conditions?

A2: For sensitive substrates, photocatalytic and certain metal-free systems are excellent choices.

  • Visible-Light Photocatalysis: Using catalysts like Eosin-Y under visible light allows for reactions at or near room temperature, which is ideal for thermally labile compounds.[6] These reactions often proceed through radical pathways, offering different reactivity patterns.[12]

  • Molecular Iodine: Iodine is a mild Lewis acid that can effectively catalyze the cyclization under aqueous or solvent-free conditions, often at room temperature with the aid of ultrasound.[9][10][13]

  • Brønsted Acidic Ionic Liquids: These can serve as both the catalyst and the reaction medium, promoting the reaction under metal- and solvent-free conditions, which simplifies purification.[11]

Q3: My institution has a strong green chemistry initiative. What are the most environmentally benign catalytic options?

A3: Several excellent options align with green chemistry goals:

  • Metal-Free Aqueous Synthesis: Some reactions can proceed rapidly in water with a simple base like NaOH, eliminating the need for both a metal catalyst and organic solvents.[4]

  • Iodine in Water: Molecular iodine is an inexpensive and low-toxicity catalyst that performs exceptionally well in water, a green solvent, for multicomponent syntheses.[9][10]

  • Visible-Light Photocatalysis: This approach uses light as a clean energy source and often employs organic dyes as catalysts, avoiding heavy metal waste.[6]

  • Solid-Supported Catalysts: Using catalysts like Alumina (Al₂O₃) under microwave irradiation in solvent-free conditions offers a rapid and efficient method with easy catalyst recovery.[14]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q4: I am attempting a copper-catalyzed synthesis and getting very low yields. What are the first parameters I should check?

A4: Low yields in copper-catalyzed reactions for this scaffold are common during initial trials. Here is a checklist of potential causes and solutions:

  • Catalyst and Ligand Choice: Not all copper salts are equal. Optimization studies often show CuBr or CuI to be highly effective.[3] The presence and type of ligand can also be critical, though some protocols are ligand-free.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are frequently optimal for copper catalysis as they can help stabilize charged intermediates.[3][13]

  • Atmosphere/Oxidant: Many copper-catalyzed methods are aerobic oxidative couplings that use air or O₂ as the terminal oxidant.[3][8] Ensure your reaction is open to the air (if specified) or that an appropriate oxidant is used. Conversely, if the active catalyst is Cu(I), an inert atmosphere might be required to prevent catalyst oxidation.

  • Temperature: These reactions are often temperature-sensitive. An optimal temperature, frequently around 80-110 °C, is needed to drive the reaction to completion without decomposing the starting materials or product.[3][13]

  • Substrate Electronics: Electron-rich aminopyrimidines and electron-deficient coupling partners (like nitroolefins) often give better yields.[3] If your substrates have opposing electronics, the reaction may be inherently sluggish.

Q5: My visible-light photocatalytic reaction is not working. The starting materials are unchanged even after prolonged irradiation. What's wrong?

A5: Photocatalytic reactions have a unique set of variables. Here’s how to troubleshoot:

  • Light Source: Verify that the wavelength of your light source (e.g., Blue LED) corresponds to the absorption maximum of your photocatalyst (e.g., Eosin-Y, Rose Bengal).[6] Also, ensure the light intensity is adequate and the lamp is positioned close to the reaction vessel.

  • Oxygen Quenching: Molecular oxygen is a potent quencher of excited-state photocatalysts. Unless the reaction is an aerobic oxidation, the reaction mixture must be thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes) before irradiation.

  • Reaction Vessel: Ensure you are using a vessel made of a material (like Pyrex or quartz) that is transparent to the wavelength of light you are using.

  • Catalyst Purity and Loading: Impurities in the photocatalyst can inhibit the reaction. Ensure it is of high purity. Catalyst loading is also important; too little may not be effective, while too much can cause inner filter effects, where the catalyst solution is too opaque for light to penetrate.

Q6: I'm using a metal-free, base-catalyzed protocol, but the conversion is poor. How can I improve it?

A6: While seemingly simple, base-catalyzed reactions require careful optimization.

  • Base Strength and Stoichiometry: The choice of base (e.g., K₂CO₃, NaOAc) and its amount can significantly impact the reaction rate.[1] A stronger base might be needed for less acidic starting materials. Sometimes, the base is required in stoichiometric amounts to neutralize an acid byproduct or deprotonate a precursor.[1]

  • Solvent Polarity: In some cases, using less polar solvents like toluene or dioxane can be effective but may require higher temperatures and longer reaction times to achieve full conversion.[1][5] Conversely, highly polar solvents like DMF or MeCN can sometimes lead to complex and inseparable mixtures.[1]

  • Water Scavenging: Some condensation reactions release water, which can inhibit the reaction or cause side reactions. Performing the reaction in the presence of a Dean-Stark trap or molecular sieves can improve yields.

Issue 2: Formation of Side Products or Impurities

Q7: My final product is contaminated with a significant side product that is difficult to separate. What are the likely culprits in an iodine-catalyzed reaction?

A7: In iodine-catalyzed multicomponent reactions, side products often arise from incomplete reactions or alternative reaction pathways.

  • Incomplete Cyclization: The reaction proceeds through several steps, including the formation of an intermediate from the aldehyde and aminopyrimidine.[15] If this intermediate does not efficiently undergo cycloaddition with the third component (e.g., an isocyanide), it may be observed as a major impurity.[15] Ensure all components are added in the correct sequence as specified by the protocol.

  • Over-Iodination: While iodine is a catalyst, using a large excess or running the reaction for too long at high temperatures can lead to iodination of the electron-rich imidazo[1,2-a]pyrimidine ring system.

  • Homocoupling: Side reactions involving the self-condensation of the ketone or aldehyde starting materials can occur. Using ultrasound assistance can sometimes minimize these side reactions by promoting the desired pathway at lower temperatures.[9][10]

Q8: In my palladium-catalyzed dehydrogenative coupling, I'm observing a mixture of partially and fully cyclized products. How can I drive the reaction to completion?

A8: Dehydrogenative couplings require specific conditions to ensure full conversion.

  • Oxidant/Hydrogen Acceptor: These reactions often require a stoichiometric oxidant to accept the hydrogen atoms released during C-C or C-N bond formation. Ensure the oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is present in the correct amount and is active.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A screening of palladium catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary.[7]

  • Reaction Time and Temperature: Dehydrogenative couplings can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may also be necessary to overcome the activation barrier for the final cyclization step.[7]

Part 3: Data & Protocols

Comparative Overview of Alternative Catalytic Systems
Catalyst SystemTypical CatalystConditionsAdvantagesCommon Issues
Copper-Catalyzed CuI, CuBr, CuO-NPs80-120 °C, DMF/DMSO, often aerobicHigh functional group tolerance, good yields, uses earth-abundant metal.[3]Temperature sensitivity, potential need for ligands, catalyst deactivation.
Palladium-Catalyzed PdCl₂, Pd(OAc)₂80-100 °C, Toluene, requires base/oxidantBroad substrate scope, effective for C-H functionalization.[7]High cost of catalyst, potential for heavy metal contamination.
Gold-Catalyzed Au NanoparticlesVariesHigh efficiency, green chemistry approach.[16]Catalyst preparation and stability can be challenging.
Metal-Free (Iodine) I₂RT - 110 °C, often in H₂O or solvent-freeLow cost, low toxicity, excellent for MCRs, green.[9][10][13][15]Potential for substrate iodination, can require ultrasound.
Metal-Free (Acid/Base) pTSA, Ionic Liquids, Al₂O₃Varies, often neat or with microwaveSimple, avoids metal contamination, can be very rapid.[11]Can have limited substrate scope, may require high temperatures.
Photocatalytic Eosin-Y, Organic DyesRT, Visible Light (e.g., Blue LEDs)Extremely mild conditions, uses renewable energy, novel reactivity.[6][12]Sensitive to oxygen, requires specific equipment, potential for quenching.
Experimental Protocol Example: Ultrasound-Assisted, Iodine-Catalyzed Synthesis

This protocol is adapted from a reported procedure for the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyrimidines.[9][10]

Materials:

  • Aryl Acetophenone (1.0 mmol)

  • Molecular Iodine (I₂) (20 mol%, 0.2 mmol)

  • Distilled Water (4.0 mL)

  • 2-Aminopyrimidine derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ultrasonic bath

Procedure:

  • Step 1: Initial Activation. To a 25 mL round-bottom flask, add the acetophenone derivative (1.0 mmol), molecular iodine (0.2 mmol), and distilled water (4.0 mL).

  • Step 2: Sonication. Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes. The mixture will become homogenous.

  • Step 3: Addition of Reagents. Remove the flask from the bath. Add the 2-aminopyrimidine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Step 4: Final Sonication. Return the flask to the ultrasonic bath and continue to irradiate at room temperature for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Step 5: Workup. Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with a saturated solution of sodium thiosulfate to quench any remaining iodine, then with brine.

  • Step 6: Purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.

Part 4: Visualizing Workflows & Mechanisms

General Experimental Workflow

The following diagram outlines a typical workflow for catalyst screening and optimization.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_characterization Characterization reagents Select & Procure Substrates & Catalyst glassware Dry Glassware (Oven/Flame) reagents->glassware setup Assemble Reaction (Add Reagents, Solvent) glassware->setup atmosphere Establish Atmosphere (Inert Gas / Air) setup->atmosphere conditions Set Conditions (Temp, Stirring, Light) atmosphere->conditions monitor Monitor Progress (TLC / LC-MS) conditions->monitor workup Quench & Workup (Extraction, Washing) monitor->workup purify Purify Product (Column Chromatography) workup->purify yield Calculate Yield purify->yield nmr Spectroscopic Analysis (NMR, MS, IR) yield->nmr

Caption: General workflow for synthesis and catalyst optimization.

Plausible Mechanism: Iodine-Catalyzed Three-Component Synthesis

This diagram illustrates a plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives.

G Start 2-Aminopyrimidine + Acetophenone Iodine Iodine (I₂) Catalyst Start->Iodine Activation IntermediateA α-Iodo Acetophenone (Electrophile) Start->IntermediateA Reaction Iodine->IntermediateA IntermediateB N-Alkylated Adduct IntermediateA->IntermediateB Nucleophilic Attack Cyclization Intramolecular Cyclization IntermediateB->Cyclization Condensation (-H₂O) Product Imidazo[1,2-a]pyrimidine Product Cyclization->Product

Caption: Simplified mechanism for iodine-catalyzed synthesis.

References

Technical Support Center: Solvent Effects on Imidazo[1,2-a]pyrimidine Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of imidazo[1,2-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity. Instead of a generic overview, we will directly address specific experimental issues with evidence-based solutions and mechanistic insights.

The formation of the imidazo[1,2-a]pyrimidine scaffold, a privileged core in medicinal chemistry, often involves the cyclocondensation of a 2-aminopyrimidine with a bifunctional electrophile, such as an α-haloketone.[1][2] A critical challenge in this process is controlling which of the two endocyclic pyrimidine nitrogens participates in the final cyclization, leading to the formation of regioisomers. The choice of solvent is a paramount, yet often nuanced, factor in directing this outcome. This guide provides troubleshooting protocols and foundational knowledge to empower you to control the regioselectivity of your reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrimidines, with a focus on issues related to solvent choice and regiochemical control.

Problem: Poor Regioselectivity or Formation of an Undesired Isomer

Symptoms:

  • ¹H NMR analysis shows a mixture of two or more isomeric products.

  • The major product isolated is not the desired regioisomer.

  • Product ratios are inconsistent between batches.

Root Cause Analysis: The regioselectivity of the cyclization is determined by the relative energies of the transition states leading to the different possible isomers. The reaction typically proceeds via initial N-alkylation of the more nucleophilic exocyclic amino group on the 2-aminopyrimidine, followed by an intramolecular nucleophilic attack from one of the endocyclic pyrimidine nitrogens onto the carbonyl carbon. The two endocyclic nitrogens (N1 and N3) have different electronic environments, and their relative nucleophilicity can be modulated by the solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents excel at solvating charged intermediates. If the reaction mechanism proceeds through a pathway with a more charge-separated transition state, these solvents will lower its energy, accelerating that specific pathway.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding with the nitrogen atoms of the pyrimidine ring.[3][4] This can either increase or decrease the nucleophilicity of a specific nitrogen atom, thereby directing the cyclization. For instance, hydrogen bonding can stabilize the ground state of a more basic nitrogen, making it less available for nucleophilic attack.

  • Nonpolar Solvents (e.g., Toluene, Dioxane, THF): In these environments, pathways with less charge separation are generally favored. The intrinsic, gas-phase reactivity of the substrate plays a more dominant role.

Solutions & Protocols:

  • Systematically Screen Solvents: Conduct a solvent screen using small-scale reactions. It is crucial to maintain identical conditions (temperature, concentration, reaction time) for each solvent to ensure a valid comparison. Monitor the isomeric ratio by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • Leverage Polarity:

    • To favor a pathway involving a more polar transition state, switch to a high-dielectric-constant solvent like DMF or DMSO.[5]

    • To favor a less polar, more concerted-like pathway, use a nonpolar solvent such as toluene or dioxane.[6]

  • Exploit Hydrogen Bonding:

    • If one nitrogen is significantly more basic, a protic solvent might selectively solvate it, sterically hindering it and allowing the less basic nitrogen to react. Experiment with ethanol or isopropanol.

  • Consider Additives: In some cases, the addition of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) or a Lewis acid can influence the reaction pathway and improve selectivity.[1]

Problem: Low Reaction Yield or Stalled Reaction

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of unreacted starting material even after prolonged reaction times.

  • The desired product is formed, but in yields lower than expected.

Root Cause Analysis:

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent, limiting the effective concentration and slowing the reaction rate.

  • Transition State Energy: The activation energy for the desired cyclization pathway may be too high in the selected solvent.

  • Solvent-Reactant Interaction: The solvent may be deactivating a reactant. For example, a highly acidic protic solvent could protonate the aminopyrimidine, rendering it non-nucleophilic.

Solutions & Protocols:

  • Verify Solubility: Before starting the reaction, check the solubility of both your 2-aminopyrimidine and your α-halocarbonyl compound in the intended solvent at the target reaction temperature.

  • Increase Temperature: If solubility is low or the reaction is slow, increasing the temperature is often effective. Switch to a higher-boiling-point solvent if necessary (e.g., from acetonitrile to DMF, or from toluene to xylene).

  • Catalysis: Many imidazo[1,2-a]pyrimidine syntheses benefit from catalysis. While often performed under neutral or basic conditions, some variations use acid catalysts (e.g., p-TsOH) or metal catalysts to facilitate the reaction.[1][7]

  • Solvent Optimization for Rate: Even if regioselectivity is not an issue, a solvent screen can identify conditions that accelerate the reaction. Polar aprotic solvents like DMF often lead to faster reaction rates for this type of condensation compared to nonpolar solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of different regioisomers?

The most common synthetic route is a Hantzsch-type condensation.[1] The process begins with the Sₙ2 reaction between the exocyclic amino group of 2-aminopyrimidine and the α-haloketone to form an intermediate. The key regiochemical-determining step is the subsequent intramolecular cyclization. The intermediate contains a pyrimidine ring with two endocyclic nitrogen atoms (N1 and N3) that can act as nucleophiles. Attack by N1 leads to one regioisomer, while attack by N3 leads to the other. The preferred pathway is dictated by the relative nucleophilicity of N1 vs. N3 and the stability of the respective transition states, both of which are heavily influenced by the solvent environment.

G cluster_start Step 1: N-Alkylation cluster_pathways Step 2: Regiodetermining Cyclization cluster_products Step 3: Dehydration/Aromatization A 2-Aminopyrimidine + α-Haloketone B Alkylated Intermediate A->B (Exocyclic NH2 attack) TS1 Transition State 1 (N1 Attack) B->TS1 TS2 Transition State 2 (N3 Attack) B->TS2 P1 Regioisomer A TS1->P1 P2 Regioisomer B TS2->P2 Solvent Solvent Environment (Polarity, H-Bonding) Solvent->TS1 Stabilizes/Destabilizes Solvent->TS2 Stabilizes/Destabilizes

Caption: General mechanism showing the solvent-influenced bifurcation point.

Q2: How does solvent polarity specifically alter the reaction pathway?

Solvent polarity primarily affects reactions where the polarity changes between the ground state and the transition state. In the formation of imidazo[1,2-a]pyrimidines, the two competing cyclization pathways (via N1 or N3) may proceed through transition states with different degrees of charge separation.

  • Pathway A (More Polar TS): If one pathway involves a transition state with significant positive charge development on the pyrimidine ring and negative charge on the carbonyl oxygen, a polar solvent will stabilize this charge separation. This lowers the activation energy (ΔG‡) for Pathway A, making it faster.

  • Pathway B (Less Polar TS): Conversely, a competing pathway with a more "compact" and less charge-separated transition state will be less affected or even slightly destabilized by a highly polar solvent. This pathway would be favored in nonpolar media.

Computational studies have shown that for some cycloaddition reactions, a polar solvent can fundamentally change the mechanism from concerted to stepwise, with the stepwise pathway proceeding through a zwitterionic intermediate that is heavily stabilized by the solvent.[8]

Q3: What is the specific role of hydrogen bonding in directing regioselectivity?

Hydrogen bonding is a directional interaction that can be more specific than general polarity effects.

  • Hydrogen Bond Donating (HBD) Solvents (Protic): Solvents like ethanol or water can donate a hydrogen bond to the lone pairs of the pyrimidine nitrogens. The more basic nitrogen will form a stronger hydrogen bond. This solvation shell can sterically hinder that nitrogen from participating in the cyclization, thereby promoting reaction at the other, less-hindered nitrogen.

  • Hydrogen Bond Accepting (HBA) Solvents: Solvents like DMF or DMSO can accept hydrogen bonds from any N-H protons on the intermediate. While less common for directing regioselectivity in this specific reaction, it can influence the conformation of the intermediate, potentially pre-organizing it for one cyclization pathway over another.

Data Summary & Protocols

Table 1: Illustrative Solvent Effects on Regioisomeric Ratio

The following table provides a conceptual summary of how solvent choice can impact the ratio of two hypothetical regioisomers, A and B. Actual results are highly substrate-dependent and must be determined empirically.

SolventDielectric Constant (ε)Solvent TypeTypical Outcome (Ratio A:B)Rationale
Toluene 2.4Nonpolar1:5Favors the intrinsically more reactive pathway with a less polar transition state.
Dioxane 2.2Nonpolar, HBA1:4Similar to toluene, low polarity favors the less polar TS.
Acetonitrile 37.5Polar Aprotic3:1Stabilizes the more polar transition state leading to Isomer A.
DMF 36.7Polar Aprotic5:1Strong stabilization of the charge-separated transition state for Isomer A.
Ethanol 24.5Polar Protic1:2H-bonding may deactivate the more basic nitrogen, altering the intrinsic reactivity pathway.
Experimental Protocol: Solvent Screening for Regioselectivity

This protocol provides a validated workflow for efficiently determining the optimal solvent for your desired regioselectivity.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Stock Solutions - 2-Aminopyrimidine in Dioxane - α-Haloketone in Dioxane B 2. Dispense Reactants Aliquot both stock solutions into separate vials for each solvent. A->B C 3. Add Solvents Add an equal volume of each test solvent (Toluene, DMF, EtOH, etc.) to the respective vials. B->C D 4. Reaction Seal vials and place in a temperature- controlled heating block. Run for a predetermined time (e.g., 12h). C->D E 5. Quench & Sample Cool reactions to RT. Take a small aliquot from each for analysis. D->E F 6. Analyze Ratio Dilute aliquots and analyze by LC-MS or ¹H NMR to determine the Isomer A : Isomer B ratio. E->F G 7. Select & Optimize Choose the solvent providing the best selectivity. Further optimize temperature and concentration. F->G

Caption: Workflow for systematic solvent screening.

Detailed Steps:

  • Reagent Preparation: Accurately prepare stock solutions of your 2-aminopyrimidine starting material and the α-haloketone in a non-reactive, easily evaporated solvent like 1,4-dioxane or THF. This ensures precise and consistent molar ratios for each experiment.

  • Reaction Setup: In a series of identical reaction vials, add equal volumes of the 2-aminopyrimidine and α-haloketone stock solutions.

  • Solvent Addition: To each vial, add the specific solvent to be tested (e.g., DMF, Toluene, Ethanol) to reach the desired final concentration (typically 0.1 M to 0.5 M).

  • Heating and Monitoring: Seal the vials and place them in a pre-heated aluminum block. Allow the reactions to proceed for a set time (e.g., 12-24 hours). A time-course study can also be beneficial.

  • Work-up and Analysis: After cooling, take a small, measured aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile or deuterated chloroform) and analyze directly.

    • LC-MS: Ideal for rapid determination of product ratios based on peak area integration.

    • ¹H NMR: Provides definitive structural confirmation and allows for quantification by integrating distinct, well-resolved peaks corresponding to each regioisomer.[9]

  • Optimization: Based on the screening results, select the optimal solvent and proceed with further optimization of temperature, concentration, and reaction time on a larger scale.

By methodically applying these troubleshooting principles and experimental protocols, you can effectively harness solvent effects to gain precise control over the regiochemical outcome of your imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Recrystallization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid via recrystallization. It is structured as a series of troubleshooting questions and answers to address common challenges encountered during the experimental workflow.

Introduction to the Challenge

This compound (CAS 944903-05-3) is a heterocyclic compound with significant potential in medicinal chemistry.[1] Achieving high purity is critical for its subsequent use in synthesis and biological assays. Recrystallization is a powerful and cost-effective method for purifying solid organic compounds, but its success is highly dependent on technique and a thorough understanding of the compound's physicochemical properties.[2] This guide explains the causality behind experimental choices to empower you to overcome common purification hurdles.

The molecular structure, featuring a polar imidazopyrimidine core, a hydrogen-bonding carboxylic acid group, and a bromo substituent, dictates its solubility profile. This profile requires a careful selection of solvents to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures—the fundamental principle of successful recrystallization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a practical Q&A format.

Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: This indicates an improper solvent choice. The solvent is likely not polar enough to disrupt the crystal lattice of this highly functionalized molecule, especially the strong hydrogen bonds of the carboxylic acid dimer.

  • Causality: The "like dissolves like" principle is key.[2] Your compound has both polar (imidazo[1,2-a]pyrimidine, carboxylic acid) and non-polar (bromo-aromatic) characteristics. A single solvent may not be optimal.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If you are using a non-polar or moderately polar solvent like toluene or ethyl acetate, switch to a more polar, protic solvent such as ethanol, isopropanol, or acetic acid. These can effectively solvate the carboxylic acid group.

    • Use a Mixed-Solvent System: A powerful technique is to use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., ethanol or methanol). Then, slowly add a "poor" hot solvent (e.g., water or hexane) until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool. A patent for the related compound 6-bromoimidazo[1,2-a]pyridine suggests an ethyl acetate/n-hexane mixture, which could be a good starting point for your compound as well.[3]

Q2: The compound dissolved perfectly, but no crystals have formed after cooling to room temperature and even placing it in an ice bath.

A2: This is a classic case of either using too much solvent or forming a stable supersaturated solution.

  • Causality: The concentration of the compound in the cold solvent is below its saturation point, so there is no thermodynamic driving force for crystallization.[2] Alternatively, the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most common cause is an excess of solvent.[4] Gently heat the solution to evaporate a portion of the solvent. Continue until you observe cloudiness, then add a tiny amount of solvent to redissolve and attempt cooling again.

    • Induce Crystallization: To overcome the nucleation barrier, you can:

      • Scratch: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[5]

      • Seed: If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal acts as a template for further crystal growth.[5]

Q3: Instead of crystals, an oil has separated from the solution. How do I fix this "oiling out"?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when impurities prevent proper crystal lattice formation.[4]

  • Causality: The compound is coming out of a highly concentrated solution as a liquid phase rather than a solid crystalline phase. This is common for compounds with relatively low melting points or when significant impurities are present.[4][5]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more solvent to lower the saturation temperature.[4][5]

    • Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight. This gives the molecules more time to align properly into a crystal lattice.

    • Change Solvents: Select a solvent with a lower boiling point. If the compound's melting point is close to the solvent's boiling point, it is more likely to oil out.

Q4: My final yield is very low. Where did my product go?

A4: A low yield is often a consequence of using too much solvent during dissolution or washing. Some product loss is unavoidable as the compound will have some finite solubility even in the cold solvent.[2]

  • Causality: Every portion of solvent used dissolves some product. Using a large excess for dissolution or washing with warm solvent will significantly reduce the final isolated mass.

  • Troubleshooting Steps:

    • Minimize Dissolution Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.

    • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[2] The solvent should be pre-chilled in an ice bath.

    • Second Crop of Crystals: The filtrate (the liquid remaining after filtering your crystals) is saturated with your product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Q5: The final crystals are still colored, even after recrystallization. How do I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules that can be removed with an adsorbent like activated charcoal.

  • Causality: These impurities may be present in small quantities but have high extinction coefficients, making them highly visible. They can sometimes get trapped in the crystal lattice during formation.

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is often enough).

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the impurities. Then, perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Experimental Protocols & Data

Recommended Solvent Systems

The choice of solvent is the most critical parameter. Based on the structure of this compound, the following solvents and systems are recommended for initial screening.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticGood for dissolving carboxylic acids. May have high solubility even when cold, potentially leading to lower yields.
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar. Often provides better recovery.
Ethyl Acetate / Hexane VariableModerate / Non-polarA common mixed-solvent system for compounds of intermediate polarity. Dissolve in hot EtOAc, add hot hexane to induce saturation.[3]
Ethanol / Water VariablePolar ProticExcellent for polar compounds. Dissolve in hot ethanol, add hot water until solution becomes turbid.[6]
Acetic Acid 118Polar ProticA strong solvent for carboxylic acids, but can be difficult to remove completely. Use if other solvents fail.
Step-by-Step General Recrystallization Workflow
  • Solvent Selection: Choose a promising solvent or solvent system from the table above based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Visualized Workflow

The following diagram illustrates the decision-making process during the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter Hot Filtration (with Charcoal if needed) hot_filter_q->hot_filter Yes cool Slow Cooling hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q oil_out Oiled Out? crystals_q->oil_out No filter_wash Vacuum Filter & Wash with Cold Solvent crystals_q->filter_wash Yes reheat_dilute Re-heat, Add More Solvent, Cool Slowly oil_out->reheat_dilute Yes concentrate Reduce Solvent Volume, Re-cool oil_out->concentrate No induce Induce Crystallization (Scratch/Seed) induce->crystals_q reheat_dilute->cool concentrate->cool concentrate->induce dry Dry Crystals filter_wash->dry end_pure End: Pure Product dry->end_pure

Caption: Decision workflow for troubleshooting recrystallization.

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of imidazo[1,2-a]pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Imidazo[1,2-a]pyrimidines are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient and robust synthesis a key objective in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers often encounter during the initial phases of scaling up their imidazo[1,2-a]pyrimidine synthesis.

Q1: What are the most common synthetic routes for imidazo[1,2-a]pyrimidines, and which is most suitable for scale-up?

A1: The most prevalent and historically significant method for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2][7] Variations of this reaction, including one-pot and multicomponent approaches, have been developed to improve efficiency and yields.[7][8][9] For scale-up, one-pot syntheses are often preferred as they reduce the number of unit operations, minimize waste, and can lead to higher overall yields. Microwave-assisted syntheses have also shown promise in accelerating reaction times and improving yields, though their scalability needs careful consideration regarding equipment and safety.[3][10][11][12]

Q2: My reaction yield dropped significantly when I scaled up the synthesis from 1 gram to 100 grams. What are the likely causes?

A2: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases with scale, making heat dissipation more challenging. This can lead to thermal excursions that degrade reactants, intermediates, or the final product. Reagent addition rates, which are trivial at the lab scale, become critical at a larger scale to control reaction temperature and concentration profiles.

Q3: How do I choose the right solvent for a large-scale imidazo[1,2-a]pyrimidine synthesis?

A3: Solvent selection for scale-up must balance reaction performance with safety, environmental, and practical considerations. While polar aprotic solvents like DMF and MeCN can be effective for the synthesis of imidazo[1,2-a]pyrimidines, their high boiling points and potential for decomposition can be problematic at scale.[2][13] Greener solvents like ethanol or even water, when applicable, are often more desirable for large-scale operations due to their lower toxicity, cost, and easier disposal.[14] The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and the ease of product isolation. It is crucial to perform solvent screening and optimization at the lab scale with an eye toward the eventual manufacturing process.

Q4: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-a]pyrimidine compounds?

A4: Safety is paramount in any chemical synthesis, and the risks are amplified at scale. Key considerations include:

  • Thermal Hazards: Many condensation reactions are exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, is essential to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Some reagents, such as α-haloketones, can be lachrymatory and toxic. Appropriate personal protective equipment (PPE) and containment strategies (e.g., fume hoods, closed-transfer systems) are critical.

  • Pressure Build-up: The potential for gas evolution should be assessed, especially if side reactions are possible. Reactors must be equipped with appropriate pressure relief systems.

  • Solvent Flammability: The use of flammable solvents requires adherence to strict grounding and bonding procedures to prevent static discharge, as well as the use of explosion-proof equipment.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of imidazo[1,2-a]pyrimidine compounds.

Guide 1: Low Yield and Incomplete Conversion

Problem: The reaction stalls, leading to low yields and a significant amount of unreacted starting material, even after extended reaction times.

Potential Causes and Solutions:

  • Insufficient Mixing: Inadequate agitation can lead to poor mass transfer, preventing reactants from coming into contact.

    • Troubleshooting Steps:

      • Assess Agitation: Evaluate the stirrer design, speed, and position. For larger vessels, multiple impellers or different impeller types (e.g., pitched-blade turbine, anchor) may be necessary.

      • Monitor Homogeneity: If possible, take samples from different locations within the reactor to check for homogeneity.

  • Poor Reagent Stoichiometry: Inaccurate charging of reagents can lead to an excess or deficit of a key component.

    • Troubleshooting Steps:

      • Verify Reagent Purity: The purity of starting materials should be confirmed by analytical methods (e.g., NMR, LC-MS) before use.[13]

      • Calibrate Addition Equipment: Ensure that pumps, flowmeters, and balances used for reagent addition are properly calibrated.

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or the amount used may be insufficient for the larger scale.

    • Troubleshooting Steps:

      • Catalyst Stability: Investigate the stability of the catalyst under the reaction conditions for prolonged periods.

      • Optimize Catalyst Loading: Systematically vary the catalyst loading at the lab scale to determine the optimal concentration for the desired conversion rate.

Workflow for Diagnosing Low Yield Issues

G start Low Yield / Incomplete Conversion check_mixing Check Reactor Agitation start->check_mixing check_stoichiometry Verify Reagent Stoichiometry & Purity check_mixing->check_stoichiometry If mixing is adequate end_bad Further Investigation Needed check_mixing->end_bad If mixing is poor check_catalyst Evaluate Catalyst Activity & Loading check_stoichiometry->check_catalyst If stoichiometry is correct check_stoichiometry->end_bad If stoichiometry is incorrect optimize_conditions Re-optimize Temperature & Concentration check_catalyst->optimize_conditions If catalyst is active check_catalyst->end_bad If catalyst is inactive end_good Problem Resolved optimize_conditions->end_good If yield improves optimize_conditions->end_bad If no improvement G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Aminopyrimidine 2-Aminopyrimidine Intermediate Intermediate 2-Aminopyrimidine->Intermediate + α-Haloketone Dimerization Products Dimerization Products 2-Aminopyrimidine->Dimerization Products Self-condensation Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Intermediate->Imidazo[1,2-a]pyrimidine Cyclization Degradation Products Degradation Products Imidazo[1,2-a]pyrimidine->Degradation Products Heat/Acid/Base α-Haloketone α-Haloketone Favorskii Rearrangement Products Favorskii Rearrangement Products α-Haloketone->Favorskii Rearrangement Products Base

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets implicated in oncogenesis.[3] This guide provides a comparative analysis of the anticancer efficacy of different imidazo[1,2-a]pyrimidine derivatives, synthesizing data from recent preclinical studies. We will explore their performance against various cancer cell lines, dissect their mechanisms of action by targeting key signaling pathways, and elucidate the structure-activity relationships (SAR) that dictate their potency and selectivity.

The Landscape of Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by modulating a variety of cellular pathways crucial for cancer cell proliferation, survival, and migration.[4][5] The primary mechanisms of action identified for these compounds involve the inhibition of protein kinases, induction of apoptosis, and arrest of the cell cycle.

Potent Kinase Inhibition: A Primary Anticancer Strategy

Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. Imidazo[1,2-a]pyrimidine derivatives have been successfully designed to target several key oncogenic kinases.

  • c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are drivers in cancers like gastrointestinal stromal tumors (GIST).[6][7] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown exceptional potency as c-KIT inhibitors, with several compounds exhibiting IC50 values in the nanomolar range.[6][7][8] Critically, these agents have demonstrated efficacy against imatinib-resistant tumor cells, highlighting their potential to overcome acquired drug resistance that arises from secondary mutations in c-KIT.[6][7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway effectively.[3][4] For instance, certain compounds were shown to reduce the levels of phosphorylated (active) Akt (p-AKT) and mTOR (p-mTOR) in melanoma and cervical cancer cells, leading to decreased cell viability.[9] These studies suggest that the derivatives may bind to the ATP-binding site of PI3K, preventing the downstream signaling cascade.[9]

  • EGFR and FGFR Inhibition: The epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) are other critical tyrosine kinases in cancer development. Hydrazone-bearing imidazo[1,2-a]pyridine derivatives have emerged as potent EGFR inhibitors, with compounds like 8c showing an IC50 value of 0.072 µM.[10] Similarly, a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines was developed as selective FGFR inhibitors, with compound 7n demonstrating IC50 values of 3.8 nM against FGFR4 and exhibiting significant in vivo antitumor efficacy in a liver cancer xenograft model.[11]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, imidazo[1,2-a]pyrimidines trigger cancer cell death through intrinsic and extrinsic apoptotic pathways and by halting cell cycle progression.

  • Apoptosis Induction: Treatment with these derivatives often leads to classic signs of apoptosis. For example, compound 8c was found to induce a 6.98-fold increase in caspase-3 expression in leukemia K-562 cells.[10] Other derivatives have been shown to modulate the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, a critical checkpoint for initiating apoptosis.[5][12] Studies on HCC1937 breast cancer cells showed that the derivative IP-5 triggers the extrinsic apoptosis pathway by increasing the activity of caspases 7 and 8.[13][14]

  • Cell Cycle Arrest: The ability to halt cell division is a key anticancer mechanism. Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest at various phases. Treatment of melanoma and cervical cancer cells with compound 6 induced G2/M phase arrest.[9] This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21, as demonstrated in studies with HCC1937 cells.[9][13]

Comparative Cytotoxicity: A Quantitative Look at Potency

The anticancer potential of a compound is quantitatively measured by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. The following table summarizes the IC50 values for representative imidazo[1,2-a]pyrimidine derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potency.

Derivative Class/CompoundTarget Cancer Cell LineIC50 (µM)Key Mechanism/TargetReference
Hydrazone derivative 8c K-562 (Leukemia)1.09EGFR Inhibition, Apoptosis[10]
S-alkyl derivative 6d HepG2 (Liver Carcinoma)Not specified, but activeApoptosis via DNA synthesis inhibition[15]
Compound 6 A375 (Melanoma)9.7PI3K/Akt/mTOR Inhibition[9]
Compound 6 HeLa (Cervical Cancer)35.0PI3K/Akt/mTOR Inhibition[9]
Imine derivative 3d MDA-MB-231 (Breast Cancer)35.9Apoptosis[12]
Imine derivative 3d MCF-7 (Breast Cancer)43.4Apoptosis[12]
IP-5 HCC1937 (Breast Cancer)45p53/p21 Upregulation, Apoptosis[13][14]
IP-6 HCC1937 (Breast Cancer)47.7Cytotoxicity[13][14]

Note: IC50 values can vary based on experimental conditions, such as incubation time and cell density. This table is for comparative purposes based on the cited literature.

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a standard workflow for their evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_Pyrimidine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Anticancer_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: In Vivo Validation start Synthesized Imidazo[1,2-a]pyrimidine Derivatives mtt MTT Cell Viability Assay (Panel of Cancer Cell Lines) start->mtt ic50 Determine IC50 Values Select Lead Compounds mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (p-Akt, Caspases, p53, etc.) ic50->western_blot xenograft Animal Xenograft Models (e.g., Tumor Growth Inhibition) apoptosis->xenograft cell_cycle->xenograft western_blot->xenograft

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyrimidine derivatives.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality is that viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2). This ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Only live cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The principle relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyrimidine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes. This allows time for the reagents to bind.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells (often due to mechanical damage).

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold is a remarkably versatile platform for the development of novel anticancer agents.[3] Derivatives have demonstrated potent activity against a range of cancers by targeting key oncogenic drivers like c-KIT, PI3K, and EGFR.[6][9][10] Their ability to induce apoptosis and cell cycle arrest further solidifies their therapeutic potential.[10][13][14] A significant advantage of certain derivatives is their activity against drug-resistant cancer cells, addressing a major challenge in oncology.[6][7] Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these lead compounds to facilitate their translation into clinical settings. The development of derivatives that can simultaneously target multiple pathways or act as PROTACs (PROteolysis TArgeting Chimeras) could represent the next frontier for this promising class of anticancer agents.[16]

References

The Evolving Landscape of Anticancer Agents: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-a]pyrimidine core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant potential in oncology.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. Drawing upon a wealth of experimental data, we will dissect the nuanced effects of substituent modifications on their therapeutic efficacy and target selectivity, offering a valuable resource for the rational design of next-generation cancer therapeutics. While the imidazo[1,2-a]pyridine scaffold has been more extensively studied, the insights gleaned provide a robust framework for understanding its pyrimidine counterpart.[3][4][5]

The Imidazo[1,2-a]pyrimidine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyrimidine system is a fused bicyclic heterocycle that offers a unique three-dimensional arrangement of nitrogen atoms, acting as both hydrogen bond donors and acceptors. This structural feature facilitates interactions with a variety of biological targets, most notably protein kinases, which are often dysregulated in cancer.[6] The core scaffold provides multiple positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Caption: Core structure of the imidazo[1,2-a]pyrimidine scaffold with key positions for substitution highlighted.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The anticancer potency of imidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Here, we provide a comparative analysis of the SAR at key positions.

The Crucial Role of C2 and C3 Substitutions

Substitutions at the C2 and C3 positions of the imidazole ring have been a major focus of research, as they often play a pivotal role in target engagement and overall activity.[6]

  • C2-Aryl Substituents: The introduction of an aryl group at the C2 position is a common strategy to enhance anticancer activity. The nature of the substituents on this aryl ring is critical. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the presence of electron-withdrawing groups like halogens on the C2-phenyl ring was found to be favorable for activity against various cancer cell lines.[7][8]

  • C3-Functionalization: The C3 position offers a valuable vector for introducing diverse functionalities that can modulate potency and selectivity. Hydrazone derivatives at the C3 position of imidazo[1,2-a]pyridines have demonstrated significant cytotoxic activities against leukemia cell lines, with IC50 values in the low micromolar range.[8] These compounds were also found to be potent inhibitors of EGFR.[8]

The Influence of the Pyrimidine Ring: C5 and C7 Modifications

Modifications on the pyrimidine moiety, specifically at the C5 and C7 positions, are critical for modulating the pharmacokinetic properties and target selectivity of these compounds.

  • C5 Substitutions: The introduction of bulky substituents at the C5 position can influence the planarity of the molecule and its interaction with the target protein. In a study on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors, modifications at this position were crucial for oral efficacy.[9]

  • C7-Methoxy Group: The presence of a methoxy group at the C7 position of imidazo[1,2-a]pyrimidine derivatives has been shown to significantly increase their anticancer effect against certain cancer cell lines.[2]

Comparative Analysis of Anticancer Activity and Target Selectivity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated efficacy against a range of cancer types by targeting various key signaling pathways. The following table provides a comparative summary of the anticancer activity of selected derivatives.

Derivative TypeTargetCancer Cell Line(s)IC50 (µM)Reference
C2-Aryl-Imidazo[1,2-a]pyridineEGFRLeukemia K-5621.09[8]
C3-Hydrazone-Imidazo[1,2-a]pyridineEGFRLeukemia K-5620.072 (EGFR IC50)[8]
Imidazo[1,2-a]pyrimidine derivativeWnt/β-catenin--[7]
Imidazo[1,2-c]pyrimidine derivativeSyk family kinases--[9]
Imidazo[1,2-a]pyrimidin-5(1H)-onePI3K-betaMDA-MB-468 (Breast)-[10]
Imidazo[1,2-a]pyrazine derivativeGeneral anticancerHep-2, HepG2, MCF-7, A37511-13[11]

Targeting Key Signaling Pathways in Cancer

A significant number of imidazo[1,2-a]pyrimidine and its analogs exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a prominent target.[3][4]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_Pyrimidine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols for SAR Determination

The elucidation of the SAR of imidazo[1,2-a]pyrimidine anticancer agents relies on a battery of well-established experimental assays. Below are step-by-step methodologies for two key experiments.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the imidazo[1,2-a]pyrimidine derivative to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive SAR studies, primarily on the closely related imidazo[1,2-a]pyridine core, have provided invaluable insights into the key structural requirements for potent and selective activity. Substitutions at the C2 and C3 positions are critical for target engagement, while modifications on the pyrimidine ring can fine-tune the pharmacokinetic and pharmacodynamic properties.

Future research should focus on a more systematic exploration of the SAR of the imidazo[1,2-a]pyrimidine core itself to delineate the specific contributions of the pyrimidine nitrogen atoms to target binding and overall efficacy. The synthesis of diverse libraries of C5 and C7 substituted derivatives is warranted to further optimize their therapeutic potential. By leveraging the knowledge gained from existing SAR studies and employing rational drug design principles, the development of clinically successful anticancer drugs based on the imidazo[1,2-a]pyrimidine scaffold is a highly attainable goal.

References

A Researcher's Guide to the In Vitro Validation of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic Acid as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Privileged Scaffold for Therapeutic Innovation

The imidazo[1,2-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Molecules built around this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3] This guide focuses on a specific derivative, 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid (hereafter referred to as Compound B-3C), a molecule of significant interest for its potential as a novel therapeutic agent.[4]

Given the established anticancer potential of this chemical family, which includes the inhibition of critical signaling pathways like Wnt/β-catenin and various protein kinases,[5][6] this document provides a comprehensive framework for the initial in vitro validation of Compound B-3C, with a primary focus on an oncological context. We will objectively compare its performance with alternative methodologies and compounds, supported by detailed experimental protocols and data interpretation guidelines. This guide is structured to follow the logical cascade of preclinical drug discovery, from broad phenotypic screening to more focused mechanistic studies.[7][8]

Phase 1: Foundational Viability Screening — Establishing a Cytotoxic Profile

The first essential step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This foundational screen helps establish a baseline of activity and determines the effective concentration range for subsequent, more complex assays.

Comparative Analysis of Viability Assays: XTT vs. MTT

Two of the most common colorimetric assays for assessing cell viability are the MTT and XTT assays.[9] Both rely on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a purple formazan product that is insoluble in water and requires a separate solubilization step using a detergent or organic solvent like DMSO.[9] This extra step can introduce variability and is cytotoxic, precluding any further use of the cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay was developed to overcome the limitations of MTT. Its formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step and reduces the risk of artifacts from incomplete crystal dissolution.[11] This makes the XTT assay more suitable for higher-throughput screening and provides greater sensitivity.[11]

For these reasons, the XTT assay is the recommended method for the initial cytotoxicity profiling of Compound B-3C.

Experimental Workflow: A Tiered Approach to In Vitro Validation

The following diagram illustrates the logical progression of experiments described in this guide, moving from broad cytotoxicity screening to specific mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Anti-Metastatic Potential cluster_3 Phase 4: Molecular Target ID p1 XTT Cell Viability Assay (Panel of Cancer Cell Lines) p2 Annexin V / PI Apoptosis Assay (Flow Cytometry) p1->p2 If cytotoxic, determine HOW it kills p3 Transwell Invasion Assay (Matrigel Coated) p2->p3 If apoptotic, assess effect on metastasis p4 In Vitro Kinase Inhibition Assay (Radiometric or Luminescent) p3->p4 Investigate upstream molecular mechanism

Caption: A logical workflow for the in vitro validation of a novel therapeutic compound.

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Compound B-3C and a comparator drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (typically a 50:1 ratio of XTT to coupling reagent).

  • Incubation: Add 50 µL of the prepared XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. The color will change to orange in wells with metabolically active cells.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity Profile
CompoundCell LineCancer TypeIC₅₀ (µM)
Compound B-3C MCF-7Breast1.2
HCT116Colon2.5
A549Lung5.8
Doxorubicin MCF-7Breast0.5
HCT116Colon0.8
A549Lung1.1
(Note: Data is hypothetical for illustrative purposes.)

Phase 2: Unveiling the Mechanism of Cell Death — A Focus on Apoptosis

Once cytotoxicity is confirmed, the next critical question is how Compound B-3C induces cell death. A therapeutically desirable mechanism is apoptosis (programmed cell death), which avoids the inflammatory response associated with necrosis.[12]

The Gold Standard: Annexin V/Propidium Iodide (PI) Staining

The most widely accepted method for detecting apoptosis is flow cytometry using dual staining with Annexin V and Propidium Iodide (PI).[13][14]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12][15]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14]

This dual-staining approach allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[16]

G cluster_0 cluster_1 Healthy Healthy Cell PS (inner) Membrane Intact EarlyApop Early Apoptotic PS (outer) Membrane Intact Stain_H Annexin V: Negative PI: Negative Healthy->Stain_H Results in LateApop Late Apoptotic / Necrotic PS (outer) Membrane Compromised Stain_EA Annexin V: Positive PI: Negative EarlyApop->Stain_EA Results in Stain_LA Annexin V: Positive PI: Positive LateApop->Stain_LA Results in

Caption: Principle of the Annexin V / PI assay for distinguishing cell death stages.

Protocol: Apoptosis Detection by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with Compound B-3C at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA. Combine all cells from each well and wash twice with cold PBS by centrifugation.[14]

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Data Presentation: Quantifying Apoptosis Induction
Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)
Vehicle Control95.22.11.5
Compound B-3C (IC₅₀) 45.835.512.3
Compound B-3C (2x IC₅₀) 15.350.128.4
Staurosporine (1µM)10.148.935.7
(Note: Data is hypothetical for illustrative purposes.)

Phase 3: Gauging Anti-Metastatic Potential — The Invasion Assay

A crucial hallmark of cancer is the ability of cells to invade surrounding tissues and metastasize.[17] An effective anticancer agent should ideally inhibit these processes.

Comparative Analysis of Migration Assays: Scratch vs. Transwell
  • Scratch Assay: A simple method where a "wound" is created in a confluent cell monolayer, and the rate at which cells close the gap is monitored.[18] While easy to perform, it is difficult to standardize, less quantitative, and does not effectively distinguish between cell migration and proliferation.

  • Transwell (Boyden Chamber) Assay: This assay uses a porous membrane insert to separate an upper chamber (containing cells) from a lower chamber (containing a chemoattractant). It provides a quantitative measure of directed cell migration (chemotaxis).[19] Crucially, it can be adapted into an invasion assay by coating the membrane with an extracellular matrix (ECM) like Matrigel, which cells must actively degrade to pass through.[19][20] This makes the Transwell invasion assay the superior method for evaluating anti-metastatic potential.

Caption: Diagram of a Transwell chamber setup for an in vitro invasion assay.

Protocol: Transwell Invasion Assay
  • Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of an 8 µm pore size Transwell insert with 50-100 µL of the diluted Matrigel and incubate for 1 hour at 37°C to allow it to solidify.[19]

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 18-24 hours. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of Compound B-3C or a vehicle control.

  • Assay Assembly: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate. Place the Matrigel-coated inserts into the wells.

  • Cell Seeding: Add 100 µL of the prepared cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of each insert.[19]

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Quantification: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet. Elute the dye with a solubilizing agent and measure the absorbance, or count the stained cells under a microscope.

Phase 4: Pinpointing the Molecular Target — Kinase Inhibition Profiling

Many imidazo[1,2-a]pyrimidine derivatives function as kinase inhibitors.[6] Kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.[21] Therefore, a logical final step in this initial validation is to assess Compound B-3C's ability to inhibit kinase activity.

Methodology: In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available, often provided as commercial services.[22][23] These assays typically include a purified recombinant kinase, a specific substrate (peptide or protein), and ATP. The inhibitory effect of a compound is measured by quantifying the reduction in substrate phosphorylation.

  • Radiometric Assays: The gold-standard method involves using radiolabeled ATP (γ-³²P-ATP). The amount of radioactivity transferred to the substrate is measured, providing a highly sensitive and direct readout of kinase activity.[22]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction after a set time.[24] High kinase activity results in low ATP levels and thus low luminescence, while inhibition leads to higher ATP levels and a stronger signal. This format is well-suited for high-throughput screening.

Protocol: General In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and a buffer containing necessary cofactors.

  • Inhibitor Addition: Add Compound B-3C across a range of concentrations. Include a no-inhibitor control (maximum activity) and a control with a known potent inhibitor (e.g., Staurosporine) for that kinase (maximum inhibition).

  • Initiation: Start the reaction by adding an ATP solution (at a concentration near the Kₘ for that kinase to ensure competitive inhibitors can be accurately assessed).[21]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the output based on the chosen platform (e.g., quantify radiolabeled substrate via scintillation counting or measure luminescence with a plate reader).

  • Analysis: Calculate the percent inhibition for each concentration of Compound B-3C and determine its IC₅₀ value for the specific kinase.

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound B-3C IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A5515
Kinase B8,50025
Kinase C>10,00050
(Note: Data is hypothetical for illustrative purposes, suggesting selectivity for Kinase A.)

Conclusion

This guide outlines a systematic, four-phase approach for the comprehensive in vitro validation of this compound as a potential therapeutic agent, with a focus on oncology. By progressing from broad cytotoxicity screening to specific assays for apoptosis, invasion, and molecular target inhibition, researchers can build a robust data package. This logical workflow not only characterizes the compound's biological activity but also provides crucial insights into its mechanism of action, justifying its advancement into more complex preclinical models. Each experimental choice is grounded in established scientific principles, ensuring the generation of reliable and interpretable data for drug development professionals.

References

A Comparative Guide to Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Oncogenic Driver

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical targets in oncology.[1][2] Comprising three isoforms—PIM1, PIM2, and PIM3—this family acts as a central hub for signals that regulate cell survival, proliferation, and metabolic adaptation.[3][4] Overexpression of PIM kinases is a common feature in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor patient outcomes.[1][5] Unlike many other kinases, PIM kinases are constitutively active, making their expression levels the primary determinant of their cellular impact.[2] This unique characteristic makes them highly attractive targets for therapeutic intervention.

Among the various chemical scaffolds developed to inhibit PIM kinases, the imidazo[1,2-b]pyridazine core has been identified as a particularly promising chemotype.[6][7] These compounds have demonstrated high potency, often in the low nanomolar range, and a remarkable degree of selectivity. This guide provides an in-depth comparison of imidazo[1,2-b]pyridazine-based PIM kinase inhibitors, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The PIM Kinase Signaling Axis

PIM kinases are downstream effectors of the JAK/STAT pathway and work in parallel with other critical pro-survival pathways like PI3K/Akt/mTOR.[3][4][8] They phosphorylate a broad array of substrates that collectively suppress apoptosis and promote cell cycle progression.[1] Key downstream targets include the pro-apoptotic protein BAD (Bcl2-associated death promoter), whose phosphorylation by PIM kinases inhibits its function, and the cell cycle regulators p21Cip1/Waf1 and p27Kip1.[1][5] By phosphorylating these and other substrates, PIM kinases facilitate malignant growth and can contribute to resistance against conventional chemotherapies and other targeted agents.[5] Given the functional redundancy between the three isoforms, a pan-PIM inhibition strategy is often considered the most effective therapeutic approach.[9]

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., FLT3) Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Upregulates Transcription BAD BAD PIM->BAD Phosphorylates pBAD p-BAD (Inactive) cMYC c-MYC PIM->cMYC Stabilizes p27 p27kip1 PIM->p27 Phosphorylates pp27 p-p27 (Inactive) Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits Proliferation Cell Proliferation cMYC->Proliferation Promotes CellCycle Cell Cycle Arrest p27->CellCycle Promotes pp27->CellCycle Inhibits

Caption: Simplified PIM Kinase Signaling Pathway.

A Unique Binding Mode: The Imidazo[1,2-b]pyridazine Advantage

The imidazo[1,2-b]pyridazine scaffold was identified as a potent and specific inhibitor of PIM kinases through protein stability shift assays.[6][10] A key feature that distinguishes this class of inhibitors from many conventional ATP-competitive kinase inhibitors is their unique binding mode. High-resolution crystal structures revealed that instead of interacting with the canonical kinase hinge region, imidazo[1,2-b]pyridazines bind surprisingly to the NH2-terminal lobe, making contact with the αC helix.[6][10][11]

This non-ATP mimetic, yet ATP-competitive, mode of action is the structural basis for their enhanced selectivity.[6][10] By avoiding the highly conserved hinge region, these compounds are less likely to inhibit other kinases, reducing the potential for off-target effects.

Comparative Analysis of Imidazo[1,2-b]pyridazine Derivatives

Structure-activity relationship (SAR) studies have been pivotal in optimizing the imidazo[1,2-b]pyridazine scaffold from initial hits to subnanomolar inhibitors.[12][13] Modifications at the 3- and 6-positions of the heterocyclic core have been particularly fruitful. The table below compares key derivatives from this class, highlighting their potency against PIM isoforms and their cellular efficacy.

Compound IDR1 (3-position)R2 (6-position)PIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)Cellular Activity (Cell Line)Reference
K00135 3-pyridyl4-fluorophenyl25>1000-Impaired survival of PIM-overexpressing Ba/F3 cells and human AML cells.[6][10][6],[10]
22m (S)-1-(2,6-dichlorophenyl)ethyl4-(methylsulfonyl)phenyl0.0240.095-Potent inhibition of p-BAD (IC₅₀ = 28 nM) and proliferation in KMS-12-BM multiple myeloma cells.[12][12]

Key Structure-Activity Relationship (SAR) Insights:

  • Potency and Selectivity: As demonstrated by compound 22m , strategic modifications can yield inhibitors with subnanomolar potency and significant activity against both PIM-1 and PIM-2.[12] The potent activity of 22m in multiple myeloma cell lines, which express high levels of PIM-2, suggests that dual PIM-1/2 inhibition is advantageous for this indication.[12]

  • Cellular Efficacy: The compound K00135 demonstrated clear on-target effects by selectively impairing the survival of cells rendered cytokine-independent by PIM overexpression.[6][10] Furthermore, it suppressed the growth of primary acute myelogenous leukemia (AML) patient blasts while sparing normal hematopoietic cells, indicating a promising therapeutic window.[6][10] In cellular assays, these inhibitors effectively block the phosphorylation of downstream PIM targets like BAD and 4E-BP1, confirming their mechanism of action.[6][11]

Experimental Protocols for Inhibitor Characterization

The robust evaluation of novel inhibitors requires a multi-step process involving biochemical and cell-based assays. The protocols below are representative of the gold-standard methods used in the field.

Experimental_Workflow HTS Primary Screen (e.g., Stability Shift Assay) Biochem Biochemical Potency (In Vitro Kinase Assay) HTS->Biochem Hit Confirmation Cellular Cellular Target Engagement (e.g., Western Blot for p-BAD) Biochem->Cellular Potent Hits Functional Functional Cellular Assay (e.g., Proliferation/Apoptosis) Cellular->Functional Active Hits Selectivity Kinome Selectivity (Kinase Panel Screen) Functional->Selectivity Selective Hits Lead Lead Compound Selectivity->Lead

Caption: General Experimental Workflow for PIM Inhibitor Evaluation.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (PIM1)

This assay quantifies ATP consumption during the kinase reaction, providing a robust method for determining inhibitor IC₅₀ values.

  • Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. The ADP-Glo™ system uses a two-step reaction to deplete the remaining ATP and then convert the ADP generated into a luminescent signal.

  • Materials:

    • Recombinant human PIM1 enzyme

    • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • PIMtide substrate (e.g., a peptide derived from BAD)

    • ATP (at a concentration near the Kₘ for the enzyme)

    • Test Inhibitor (serially diluted in DMSO, then kinase buffer)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor in kinase buffer.

    • In a 384-well plate, add 1 µL of the inhibitor solution to each well.

    • Add 2 µL of PIM1 enzyme solution.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution containing the PIMtide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of an inhibitor to block the phosphorylation of a known PIM substrate (e.g., BAD at Ser112) within intact cells.[14]

  • Principle: A decrease in the phosphorylated form of a PIM substrate in inhibitor-treated cells, relative to total substrate levels, indicates successful target engagement.

  • Materials:

    • Human cancer cell line with high PIM expression (e.g., MV4;11 or KMS-12-BM)

    • Complete cell culture medium

    • Test Inhibitor

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere or reach a suitable density.

    • Treat cells with increasing concentrations of the imidazo[1,2-b]pyridazine inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-BAD overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.[14]

    • Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensity to determine the dose-dependent inhibition of BAD phosphorylation.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold represents a highly potent and selective class of PIM kinase inhibitors.[6][7] Their unique interaction with the αC helix, rather than the kinase hinge region, provides a structural basis for their superior selectivity compared to many traditional ATP-mimetics.[10] Compounds from this series have demonstrated excellent biochemical potency, clear on-target cellular activity, and promising anti-proliferative effects in relevant cancer models, including primary patient samples.[6][12]

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy, paving the way for their potential entry into clinical trials.[15][16] The continued exploration of the structure-activity relationships within this privileged scaffold holds great promise for the development of next-generation PIM inhibitors for the treatment of cancer.

References

A Guide to Evaluating the Selectivity of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, due to their central role in cellular signaling, are attractive therapeutic targets, particularly in oncology. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are highly selective for their intended target. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the design of potent kinase inhibitors, demonstrating efficacy against a range of kinases.[1] This guide provides an in-depth comparison of methodologies to evaluate the selectivity of imidazo[1,2-a]pyrimidine-based kinase inhibitors, supported by experimental data and protocols. Our focus is to equip you with the knowledge to design and execute robust selectivity profiling studies, ensuring the development of safer and more effective targeted therapies.

The Importance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While the development of kinase inhibitors has revolutionized cancer treatment, the challenge of achieving selectivity remains paramount. A lack of selectivity can result in the inhibition of unintended kinases, leading to adverse effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial for its clinical success.

The imidazo[1,2-a]pyrimidine scaffold offers a versatile platform for the development of kinase inhibitors with diverse selectivity profiles. Its unique structural features allow for chemical modifications that can be tailored to target specific kinases.[3] This guide will explore how to rigorously assess the selectivity of these promising compounds.

A Multi-Faceted Approach to Selectivity Profiling

A comprehensive evaluation of kinase inhibitor selectivity requires a combination of biochemical, cell-based, and proteomics-based assays. Each approach provides unique insights into the inhibitor's interaction with the kinome.

Biochemical Assays: The First Line of Assessment

Biochemical assays are the initial step in characterizing the potency and selectivity of a kinase inhibitor. These in vitro assays utilize purified recombinant kinases to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).

A widely used method is the ADP-Glo™ Kinase Assay , which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] This assay is highly sensitive and can be adapted for high-throughput screening against large panels of kinases.[5]

Table 1: Comparative Biochemical Potency of Imidazo-Fused Heterocyclic Kinase Inhibitors

Compound IDTarget Kinase(s)ScaffoldIC50 (nM)Reference
Compound 1 Aurora AImidazo[1,2-a]pyrazine4[6]
Aurora B13[6]
Compound 2 (12k) Aurora AImidazo[1,2-a]pyrazine0.02 (Kd)[7][8]
Aurora B0.03 (Kd)[7][8]
Compound 3 (28c) Aurora AImidazo[4,5-b]pyridine67[9]
Aurora B12,710[9]
FLT3162[9]
Compound 4 (40f) Aurora AImidazo[4,5-b]pyridine15[9]
Aurora B3,050[9]
Compound 5 CHK1Imidazo[1,2-c]pyrimidine1,300[3]
MK218[3]
Compound 6 CHK1Imidazo[1,2-a]pyrazine2[3]
MK21,800[3]
Imatinib c-KitPhenylaminopyrimidine-[10][11]
Abl-[10][11]
PDGFR-[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the IC50 of an imidazo[1,2-a]pyrimidine-based inhibitor against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[4]

  • Purified recombinant kinase and its specific substrate

  • Imidazo[1,2-a]pyrimidine inhibitor stock solution (in DMSO)

  • Kinase reaction buffer

  • White, opaque 384-well plates

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.

  • Serial Dilution of Inhibitor: Perform a serial dilution of the imidazo[1,2-a]pyrimidine inhibitor in DMSO. Then, dilute the inhibitor in kinase reaction buffer to the desired final concentrations.

  • Initiate Kinase Reaction: Add 5 µL of the kinase reaction master mix to each well of the 384-well plate. Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).[12]

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of purified recombinant kinases allows for a direct assessment of the inhibitor's effect on the target without the complexity of a cellular environment.

  • The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to different kinases.[4]

  • A serial dilution of the inhibitor is crucial for generating a complete dose-response curve and accurately determining the IC50.

cluster_0 Biochemical Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Inhibitor Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction Enzyme/Substrate Serial Dilution->Kinase Reaction Stop Reaction Stop Reaction Kinase Reaction->Stop Reaction ADP-Glo Reagent Signal Detection Signal Detection Stop Reaction->Signal Detection Kinase Detection Reagent Data Analysis Data Analysis Signal Detection->Data Analysis Luminescence

Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and exert a functional effect.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the apparent affinity of a test compound for a target kinase in living cells.[14] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An inhibitor that binds to the target kinase will displace the tracer, leading to a decrease in the BRET signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is another valuable technique for verifying target engagement in a cellular context. This method is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[15] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

Table 2: Comparison of Cell-Based Selectivity Profiling Methods

AssayPrincipleAdvantagesDisadvantages
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) in live cells.Real-time measurement of target engagement in intact cells; quantitative affinity data.Requires genetic modification of cells to express the luciferase-tagged kinase.
CETSA Ligand-induced thermal stabilization of the target protein.Label-free; can be performed in cells, tissues, and lysates.Lower throughput compared to NanoBRET™; provides a qualitative or semi-quantitative measure of engagement.
Phospho-flow Cytometry Measures the phosphorylation status of downstream substrates.Provides a functional readout of kinase inhibition; can be multiplexed.Requires specific and validated phospho-antibodies; indirect measure of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the general steps for performing a NanoBRET™ assay to determine the intracellular IC50 of an imidazo[1,2-a]pyrimidine inhibitor.

Materials:

  • HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • Imidazo[1,2-a]pyrimidine inhibitor stock solution (in DMSO)

  • White, 96-well assay plates

Procedure:

  • Cell Preparation: Harvest and resuspend the transfected HEK293 cells in Opti-MEM® at the desired cell density.

  • Tracer and Inhibitor Addition: In the assay plate, add the NanoBRET™ Kinase Tracer at a final concentration optimized for the specific kinase target. Add the serially diluted imidazo[1,2-a]pyrimidine inhibitor or vehicle control.

  • Cell Addition: Add the cell suspension to each well.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach equilibrium.

  • Substrate Addition and Signal Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Causality Behind Experimental Choices:

  • The use of live cells provides a more physiologically relevant context for assessing inhibitor activity, accounting for factors like cell permeability and efflux.

  • The BRET technology allows for a direct and quantitative measurement of target engagement at the molecular level within the cell.

  • The competitive displacement format provides a robust method for determining the apparent affinity of the inhibitor for its target.

cluster_1 Cell-Based Assay Workflow (NanoBRET) Transfect Cells Transfect Cells Plate Cells & Add Reagents Plate Cells & Add Reagents Transfect Cells->Plate Cells & Add Reagents NanoLuc-Kinase Equilibration Equilibration Plate Cells & Add Reagents->Equilibration Inhibitor & Tracer Add Substrate Add Substrate Equilibration->Add Substrate Read BRET Signal Read BRET Signal Add Substrate->Read BRET Signal Calculate IC50 Calculate IC50 Read BRET Signal->Calculate IC50 BRET Ratio

Caption: Workflow for a NanoBRET™ target engagement assay.

Proteomics-Based Approaches: A Global View of Selectivity

To gain a comprehensive understanding of an inhibitor's selectivity across the entire kinome, proteomics-based methods are indispensable. These unbiased approaches can identify both on-target and off-target interactions in a cellular context.

Chemical Proteomics

Chemical proteomics, often utilizing "kinobeads," involves the use of broad-spectrum kinase inhibitors immobilized on a solid support to capture a significant portion of the cellular kinome.[16] By incubating cell lysates with the kinobeads in the presence of a free imidazo[1,2-a]pyrimidine inhibitor, one can identify the kinases that are competed off the beads by the inhibitor. The bound proteins are then identified and quantified by mass spectrometry. This method provides a powerful tool for unbiasedly profiling the selectivity of an inhibitor against hundreds of endogenously expressed kinases.[17]

Experimental Protocol: Chemical Proteomics for Kinase Inhibitor Profiling

This protocol provides a generalized workflow for assessing the selectivity of an imidazo[1,2-a]pyrimidine inhibitor using a competitive chemical proteomics approach.

Materials:

  • Cell line of interest

  • Lysis buffer

  • Kinobeads (or other broad-spectrum kinase inhibitor affinity matrix)

  • Imidazo[1,2-a]pyrimidine inhibitor

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse the cells to prepare a native protein extract.

  • Competitive Binding: Incubate the cell lysate with the kinobeads in the presence of either the imidazo[1,2-a]pyrimidine inhibitor at various concentrations or a vehicle control (DMSO).

  • Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A decrease in abundance in the presence of the inhibitor indicates a target of the compound.

Causality Behind Experimental Choices:

  • The use of a broad-spectrum affinity matrix allows for the unbiased capture of a large number of kinases.

  • The competitive binding format enables the identification of specific targets of the free inhibitor.

  • Mass spectrometry provides high-throughput and sensitive identification and quantification of the captured proteins.

cluster_2 Chemical Proteomics Workflow Cell Lysate Cell Lysate Competitive Binding Competitive Binding Cell Lysate->Competitive Binding Add Kinobeads & Inhibitor Affinity Purification Affinity Purification Competitive Binding->Affinity Purification Wash Elution Elution Affinity Purification->Elution MS Analysis MS Analysis Elution->MS Analysis Target Identification Target Identification MS Analysis->Target Identification Quantification cluster_3 c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Activation PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cKIT Inhibition cluster_4 PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activation PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT via PIP3 mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition cluster_5 CDK/Rb/E2F Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CDK46 Inhibition

References

A Comparative Guide to Novel Imidazo[1,2-a]pyridine Compounds Against HCC1937 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three novel imidazo[1,2-a]pyridine compounds—IP-5, IP-6, and IP-7—evaluated for their anticancer activity against the HCC1937 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals interested in emerging therapeutic strategies for triple-negative breast cancer (TNBC).

Introduction: The Challenge of Targeting HCC1937

The HCC1937 cell line, derived from a primary ductal carcinoma, represents a particularly challenging subtype of breast cancer.[1][2] It is characterized by a homozygous mutation in the BRCA1 gene, a critical tumor suppressor involved in DNA repair, and mutations in TP53 and PTEN.[3][4] Clinically, this profile aligns with triple-negative breast cancer (TNBC), lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[3][5] This absence of well-defined molecular targets renders HCC1937, and the cancers it models, resistant to conventional hormonal and HER2-targeted therapies, creating a pressing need for novel therapeutic agents.

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant interest for their broad-spectrum biological activities, including potent anticancer effects.[6][7] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt pathway.[7][8] This guide focuses on a head-to-head comparison of three novel IP compounds, providing experimental data on their efficacy and mechanistic insights into their mode of action in HCC1937 cells.

Comparative Efficacy of Imidazo[1,2-a]pyridine Compounds

The primary measure of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. The cytotoxic effects of IP-5, IP-6, and IP-7 on HCC1937 cells were determined after a 48-hour treatment period.[2][9]

For context, these values are compared against standard-of-care chemotherapeutics and a targeted therapy inhibitor relevant to breast cancer.

CompoundClassIC50 (µM) against HCC1937 CellsSource(s)
IP-5 Imidazo[1,2-a]pyridine45.0[2][7]
IP-6 Imidazo[1,2-a]pyridine47.7[2]
IP-7 Imidazo[1,2-a]pyridine79.6[2]
Cisplatin Platinum-based Chemotherapy~30 - 40
Doxorubicin Anthracycline Chemotherapy~50 (for apoptosis induction)[10]
Lapatinib EGFR/HER2 Tyrosine Kinase Inhibitor~9.02[1]
Olaparib PARP Inhibitor~96[11]

Analysis of Efficacy:

Based on the IC50 values, IP-5 and IP-6 demonstrate the most potent cytotoxic effects among the novel IP compounds, with IC50 values of 45.0 µM and 47.7 µM, respectively.[2][7] IP-7 is considerably less potent. When compared to established anticancer agents, the efficacy of IP-5 and IP-6 is comparable to that of doxorubicin and cisplatin in this specific cell line. It is noteworthy that while HCC1937 cells are BRCA1-defective, which can confer sensitivity to DNA-damaging agents like cisplatin and PARP inhibitors, they show relative resistance to Olaparib.[10][11] The imidazo[1,2-a]pyridine compounds, therefore, present a promising alternative scaffold for development. Lapatinib, a targeted therapy, shows high potency, but its utility in TNBC is limited due to the absence of its primary target, HER2.[1]

Mechanistic Deep Dive: The Action of IP-5

Further investigation into the most potent of the novel compounds, IP-5, revealed a multi-faceted mechanism of action targeting key cancer cell vulnerabilities: cell cycle progression, apoptosis, and survival signaling.[2]

Induction of Cell Cycle Arrest

Western blot analysis of HCC1937 cells treated with IP-5 showed a significant increase in the protein levels of p53 and p21.[2][9] p53, the "guardian of the genome," and its downstream target p21, a cyclin-dependent kinase inhibitor, are crucial regulators of cell cycle checkpoints.[2] Their upregulation by IP-5 suggests that the compound forces the cancer cells to halt their progression through the G0/G1 and G2/M phases of the cell cycle, thereby inhibiting proliferation.[2]

Activation of Extrinsic Apoptosis

IP-5 was found to induce programmed cell death, or apoptosis, through the extrinsic pathway.[2][9] This was evidenced by the increased activity of caspase-8 and caspase-7, key initiators and executioners of this pathway, respectively.[2] Furthermore, an increase in the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, was observed.[2][9] DAPI staining of IP-5 treated cells also revealed segmented chromatin, a characteristic morphological feature of apoptotic cells.[9]

Inhibition of the PI3K/Akt Survival Pathway

Crucially, treatment with IP-5 led to a decrease in the levels of phosphorylated AKT (pAKT).[2] The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its constitutive activation is a common feature in many cancers. By inhibiting the phosphorylation of AKT, IP-5 effectively shuts down this pro-survival signaling, rendering the cancer cells more susceptible to apoptosis.[2]

The diagram below illustrates the proposed mechanism of action for IP-5 in HCC1937 cells.

IP5_Mechanism cluster_0 IP-5 Compound cluster_1 Cellular Effects IP5 IP-5 PI3K_Akt PI3K/Akt Pathway IP5->PI3K_Akt Inhibits p53_p21 p53 & p21 IP5->p53_p21 Upregulates Apoptosis Extrinsic Apoptosis IP5->Apoptosis Induces pAKT pAKT (Active) PI3K_Akt->pAKT Survival Cell Survival & Proliferation pAKT->Survival CellCycle Cell Cycle Progression CellCycle->Survival Arrest Cell Cycle Arrest CellCycle->Arrest p53_p21->CellCycle Inhibits Caspases Caspase 8 & 7 Apoptosis->Caspases PARP PARP Cleavage Caspases->PARP Death Apoptotic Cell Death PARP->Death Survival->Death

Caption: Proposed mechanism of action of IP-5 in HCC1937 cells.

Functional Impact on Cancer Cell Phenotype

Beyond cytotoxicity, the practical impact of these compounds on cancer cell behavior was assessed through functional assays.

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, a key characteristic of cancer stem-like cells. IP-5 significantly reduced the survival rate of HCC1937 cells, diminishing their colony-forming capacity by over 25% at a 1000-cell concentration, indicating an impact on long-term proliferative potential.[2][9]

Scratch Motility (Wound Healing) Assay

Cell migration is fundamental to cancer metastasis. The scratch assay assesses the ability of a cell population to migrate and close a "wound" in a confluent monolayer. The primary study indicates that the anti-migration ability of the IP compounds was tested using this method, suggesting an inhibitory effect on the migratory potential of HCC1937 cells.[2]

The diagram below outlines the workflow for these key functional assays.

Functional_Assays_Workflow cluster_clonogenic Clonogenic Survival Assay cluster_scratch Scratch Motility Assay C1 Seed low density of HCC1937 cells C2 Treat with IP Compounds (IP-5, IP-6, IP-7) C1->C2 C3 Incubate for 1-3 weeks to allow colony formation C2->C3 C4 Fix, stain, and count colonies (≥50 cells) C3->C4 C5 Calculate Survival Fraction C4->C5 S1 Grow HCC1937 cells to a confluent monolayer S2 Create a 'scratch' or 'wound' with a pipette tip S1->S2 S3 Treat with IP Compounds in low-serum media S2->S3 S4 Image the scratch at T=0 and subsequent time points S3->S4 S5 Measure the rate of wound closure S4->S5

Caption: Workflow for assessing the functional impact of IP compounds.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

Cell Culture of HCC1937
  • Base Medium: ATCC-formulated RPMI-1640 Medium.[1]

  • Complete Growth Medium: To the base medium, add fetal bovine serum (FBS) to a final concentration of 10%.[1]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculturing: When cells reach 80-90% confluency, rinse with DPBS, and detach using a suitable dissociation reagent like Trypsin-EDTA. Neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for passaging.[5]

MTT Cell Viability Assay
  • Cell Seeding: Seed HCC1937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the IP compounds (e.g., 0 to 100 µM).[2] Remove the old medium and add 100 µL of medium containing the respective compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.[2]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: Treat HCC1937 cells with IP-5 at its IC50 concentration (45 µM) for 48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, pAKT, total AKT, Caspase-7, Caspase-8, PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control.

Conclusion and Future Directions

The novel imidazo[1,2-a]pyridine compounds, particularly IP-5 and IP-6, exhibit promising anticancer activity against the BRCA1-mutated, triple-negative HCC1937 breast cancer cell line.[2][9] Their efficacy is comparable to that of some standard chemotherapeutic agents. The lead compound, IP-5, demonstrates a compelling mechanism of action, concurrently inducing cell cycle arrest, promoting apoptosis, and inhibiting the critical PI3K/Akt survival pathway.[2]

These findings underscore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold in targeting aggressive breast cancer subtypes that currently have limited treatment options. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the chemical structures of IP-5, IP-6, and IP-7 would enable SAR studies to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of these compounds in preclinical xenograft models of TNBC is a critical next step.

  • Combination Therapies: Investigating the synergistic potential of these IP compounds with other agents, such as PARP inhibitors or other targeted therapies, could lead to more effective treatment regimens.

This guide provides a solid foundation for researchers to build upon, highlighting a promising new class of compounds for the challenging landscape of TNBC treatment.

References

A Researcher's Guide to Assessing the Anti-inflammatory Potential of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Among the myriad of heterocyclic scaffolds explored, imidazo[1,2-a]pyrimidines have emerged as a particularly promising class of compounds, demonstrating significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] This guide provides an in-depth comparison of imidazo[1,2-a]pyrimidine derivatives against established anti-inflammatory drugs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Rationale for Targeting Inflammation with Imidazo[1,2-a]pyrimidines

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3][4] While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[3][4] The imidazo[1,2-a]pyrimidine scaffold has garnered significant attention due to its structural similarity to purines, allowing it to interact with various biological targets involved in the inflammatory cascade.[5] Many derivatives have been synthesized and evaluated, showing a broad spectrum of pharmacological activities.[6][7]

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[8] Several studies have indicated that imidazo[1,2-a]pyrimidine derivatives can act as selective COX-2 inhibitors.[1][9][10] The selective inhibition of COX-2 is a desirable characteristic as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa. Therefore, selective COX-2 inhibitors are expected to have a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vitro and in vivo assays. Here, we compare the performance of representative imidazo[1,2-a]pyrimidine derivatives with commonly used NSAIDs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely accepted and utilized acute inflammation model for the evaluation of anti-inflammatory agents.[12][13] The injection of carrageenan into the rat's paw induces a biphasic inflammatory response, and the reduction in paw volume after drug administration is a measure of anti-inflammatory activity.

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference
Imidazo[1,2-a]pyrimidine Derivative 1 2062.5[1]
Imidazo[1,2-a]pyrimidine Derivative 2 2065.2[1]
Imidazo[1,2-a]pyrimidine Derivative 3 2063.8[1]
Ibuprofen 2044.3[1]
Indomethacin 10Comparable to derivatives[2][13]
Celecoxib 10High efficacy[10]

Table 1: Comparison of in vivo anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives and standard NSAIDs in the carrageenan-induced rat paw edema model.

In Vitro COX Inhibition

The inhibitory activity of compounds on COX-1 and COX-2 enzymes is determined using in vitro assays. The IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme activity, is a key parameter for assessing potency and selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyrimidine Derivative 3 17013>13[1]
Benzo[3][14]imidazo[1,2-a]pyrimidine 5a -0.05High[5][10]
Benzo[3][14]imidazo[1,2-a]pyrimidine 5d --High in vivo activity[5][10]
Celecoxib -0.06High[5][10]
Diclofenac --Non-selective[8]

Table 2: Comparison of in vitro COX inhibitory activity and selectivity of imidazo[1,2-a]pyrimidine derivatives and standard NSAIDs.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the steps for assessing the in vivo anti-inflammatory activity of test compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Pre-treatment Phase cluster_1 Induction and Measurement Phase cluster_2 Data Analysis Phase animal_prep Acclimatize and fast rats overnight grouping Divide rats into control, standard, and test groups animal_prep->grouping drug_admin Administer vehicle, standard drug, or test compound orally grouping->drug_admin carrageenan Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw drug_admin->carrageenan 1 hour post-treatment measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer carrageenan->measurement calculation Calculate the percentage inhibition of paw edema for each group comparison Compare the activity of test compounds with the standard drug calculation->comparison

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g. Acclimatize the animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into at least three groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin or ibuprofen), and one or more test groups receiving different doses of the imidazo[1,2-a]pyrimidine derivatives.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally, typically one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro COX Inhibition Assay

This protocol describes a common method for determining the inhibitory effects of compounds on COX-1 and COX-2 enzymes.

Workflow for In Vitro COX Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Detection and Analysis enzyme_prep Prepare purified ovine COX-1 and human recombinant COX-2 incubation Incubate enzyme with test compound or vehicle enzyme_prep->incubation compound_prep Prepare serial dilutions of test compounds and standards compound_prep->incubation reaction_start Initiate the reaction by adding arachidonic acid incubation->reaction_start reaction_stop Stop the reaction after a defined time reaction_start->reaction_stop detection Measure the product (e.g., PGE2) using ELISA or other methods calculation Calculate the percentage of inhibition and determine IC50 values detection->calculation

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Use commercially available purified COX-1 (e.g., from ram seminal vesicles) and recombinant human COX-2. Prepare a solution of the substrate, arachidonic acid.

  • Compound Preparation: Dissolve the test compounds and a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway in Inflammation

G cluster_0 Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Events cluster_3 Potential Inhibition by Imidazo[1,2-a]pyrimidines LPS LPS (Lipopolysaccharide) IKK IKK Activation LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p50/p65) Release IkB->NFkB_release NFkB_translocation NF-κB Translocation to Nucleus NFkB_release->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_transcription->Cytokines COX2 COX-2 Gene_transcription->COX2 iNOS iNOS Gene_transcription->iNOS Inhibition_point Inhibition Inhibition_point->IKK Inhibition_point->NFkB_translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This suggests that their mechanism of action may involve the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression, which are regulated by the NF-κB pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The evidence presented in this guide demonstrates that certain derivatives exhibit potent anti-inflammatory activity, often superior to that of established NSAIDs, with the added potential for improved safety through selective COX-2 inhibition.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for potent and selective anti-inflammatory activity, guiding the design of more effective and safer drug candidates.

  • Elucidation of Detailed Mechanisms of Action: Investigating the effects of these compounds on a wider range of inflammatory targets and signaling pathways beyond COX inhibition.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the information and protocols outlined in this guide, researchers can effectively assess and advance the development of imidazo[1,2-a]pyrimidine derivatives as the next generation of anti-inflammatory therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid demands the highest standards of safety, not only in their application but also in their disposal. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundational step for its safe management. While specific toxicological data for this exact compound is limited, comprehensive data from its close structural analogs, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, allows for a reliable assessment of its potential risks.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogs are classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

The signal word associated with these classifications is "Warning" .[1]

Table 1: Hazard Summary and GHS Classification

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Eye IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][2][3]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper handling and storage of chemical waste are critical to prevent accidental exposure and environmental contamination. The following procedures must be followed when accumulating waste this compound.

Required Personal Protective Equipment (PPE)

All personnel handling this chemical, in pure form or as waste, must wear the following PPE:

  • Eye and Face Protection : Chemical safety goggles or a face shield (meeting EN166 standards or equivalent) are mandatory to prevent eye contact.[2]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper glove removal techniques to avoid skin contamination.[1][4]

  • Protective Clothing : A fully-buttoned laboratory coat must be worn to prevent skin exposure.[1]

Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Type : Waste must be collected in a sealable, airtight, and chemically compatible container.[5] Ensure the container is in good condition and free from damage.

  • Labeling : From the moment the first drop of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Waste this compound".

    • Associated hazard pictograms (e.g., exclamation mark for irritant).

    • The date when waste was first added.

  • Container Management : Keep waste containers tightly closed except when adding waste.[1][6] Store containers in a designated, well-ventilated secondary containment bin or tray away from incompatible materials like strong oxidizing agents.[1][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[4][6]

Protocol for Solid Waste (Pure compound, contaminated labware)

  • Segregation : Collect all solid waste contaminated with the compound, including unused pure chemical, contaminated filter paper, and weighing boats. As a brominated organic compound, this waste stream is classified as Halogenated Organic Waste .[7] Do not mix with non-halogenated waste.[6]

  • Containment : Carefully place the solid waste into a designated, properly labeled hazardous waste container.[1] Avoid generating dust during transfer.[1][2]

  • Storage : Seal the container and store it in the designated satellite accumulation area within your laboratory, ensuring it is within secondary containment.

  • Disposal Request : Once the container is full (not exceeding 90% capacity) or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS office.[5][8]

Protocol for Liquid Waste (Solutions containing the compound)

  • Segregation : This compound's halogenated nature requires its liquid waste to be collected in a container designated for Halogenated Organic Solvents .[6][7]

  • Containment : Using a funnel, carefully pour the liquid waste into the designated, labeled waste container. Avoid splashing.

  • Storage : Ensure the container is tightly sealed after each addition and stored in a well-ventilated area, such as a safety cabinet, within secondary containment.

  • Disposal Request : When the container is full (not exceeding 90% capacity), arrange for pickup through your EHS department.[8]

The ultimate disposal method for this type of chemical waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle halogenated compounds.[4][9]

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_end Final Disposal start Generate Waste: 6-Bromoimidazo[1,2-A]pyrimidine- 3-carboxylic acid decision_type Solid or Liquid Waste? start->decision_type solid_container Place in 'Solid Halogenated Organic Waste' Container decision_type->solid_container Solid liquid_container Pour into 'Liquid Halogenated Organic Waste' Container decision_type->liquid_container Liquid solid_label Ensure Container is Properly Labeled solid_container->solid_label solid_store Store in Secondary Containment in Satellite Accumulation Area solid_label->solid_store contact_ehs Container Full or No Longer in Use: Contact EHS for Pickup solid_store->contact_ehs liquid_label Ensure Container is Properly Labeled liquid_container->liquid_label liquid_store Store in Secondary Containment in Ventilated Cabinet liquid_label->liquid_store liquid_store->contact_ehs incineration Disposal via High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. Use a laboratory chemical fume hood for all handling and cleanup operations if possible.[3]

  • Don PPE : Wear the appropriate PPE as described in section 2.1 before addressing the spill.

  • Containment : For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.[1] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Cleanup : Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][10]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices from the bench to final disposal.

References

Navigating the Uncharted: A Safety and Handling Guide for 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid, a unique heterocyclic compound, holds potential in various therapeutic areas. However, with novelty comes the responsibility of ensuring the utmost safety in its handling and disposal. As the toxicological properties of this specific compound have not been exhaustively studied, a proactive and cautious approach to personal protective equipment (PPE) is paramount. This guide provides a comprehensive framework for the safe handling of this compound, drawing upon data from structurally similar compounds to establish best practices.

Understanding the Potential Hazards: An Evidence-Based Approach

Based on this data, it is prudent to handle this compound as a compound that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant.

  • Potentially harmful if swallowed.

Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the generation and inhalation of dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. In addition, a face shield should be worn when there is a risk of splashes or significant dust generation.Protects against splashes and airborne particles, which are known to cause serious eye irritation[1][2].
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double gloving is recommended for all procedures.Provides a barrier against skin contact to prevent irritation[1]. Regular glove changes (at least every two hours or immediately if contaminated) are crucial.
Body Protection A flame-resistant laboratory coat that is fully buttoned. For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron over the lab coat is advised.Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a potential for aerosol generation outside of a hood, a NIOSH-approved N95 respirator or higher is required.Mitigates the risk of respiratory tract irritation from airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Designated Area: All handling of this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood: Perform all weighing and initial dilutions of the solid compound inside a certified chemical fume hood.

  • Donning PPE: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if necessary).

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible.

Experimental Procedures:
  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use spatulas and other tools gently.

  • Solution Handling: When working with solutions, avoid splashing. Use a funnel for transferring liquids between containers.

  • Glove Integrity: Regularly inspect gloves for any signs of degradation or puncture. If a glove is compromised, move away from the work area, remove both pairs of gloves, wash hands thoroughly, and don new gloves.

Decontamination and Cleaning:
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

  • Equipment: Clean all glassware and equipment that came into contact with the compound. If necessary, soak in a suitable cleaning solution before washing.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels, used gloves, and disposable lab coats) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Protocol: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[3].

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following workflow diagram illustrates the key decision points and actions required.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling Required ppe_check Don Appropriate PPE start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood spill_kit Verify Spill Kit Availability fume_hood->spill_kit weigh Weigh Solid Compound spill_kit->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose end End of Procedure dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.